molecular formula C7H5ClF2O B1586867 3-Chloro-2,6-difluorobenzyl alcohol CAS No. 252004-35-6

3-Chloro-2,6-difluorobenzyl alcohol

Cat. No.: B1586867
CAS No.: 252004-35-6
M. Wt: 178.56 g/mol
InChI Key: KLHRZAAZABAKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHRZAAZABAKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373908
Record name 3-Chloro-2,6-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-35-6
Record name 3-Chloro-2,6-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252004-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluorobenzyl alcohol (CAS No. 252004-35-6), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The strategic placement of chloro and difluoro substituents on the benzyl scaffold imparts unique chemical properties, making it a valuable intermediate in the development of complex molecules, particularly in the burgeoning field of targeted protein degradation. This document details its physicochemical and spectroscopic properties, provides a robust, field-proven synthetic protocol, explores its reactivity, and discusses its application as a crucial component in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: A Strategically Substituted Building Block

This compound is a halogenated aromatic alcohol whose value in synthetic chemistry is derived from the specific arrangement of its substituents. The electron-withdrawing nature of the two fluorine atoms at the ortho positions and the chlorine atom at the meta position significantly influences the reactivity of both the aromatic ring and the benzylic hydroxyl group. This substitution pattern is particularly relevant in the design of bioactive molecules, where halogen atoms can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

The primary utility of this compound lies in its role as a versatile intermediate. The benzylic alcohol functionality serves as a handle for a variety of chemical transformations, including oxidation, etherification, and conversion to the corresponding benzyl halide, which is a precursor for introducing the 3-chloro-2,6-difluorobenzyl moiety into a target molecule. Notably, it has been identified as a building block for Protein Degrader Building Blocks, suggesting its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 252004-35-6[2][3][4]
Molecular Formula C₇H₅ClF₂O[1][2][3]
Molecular Weight 178.56 g/mol [2][3]
Appearance White to off-white solid[4]
Storage Conditions Sealed in dry, Room Temperature[4]

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined empirically upon receipt of the material.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the benzylic CH₂ protons, typically in the range of 4.5-4.8 ppm, with coupling to the adjacent hydroxyl proton (if not exchanged with D₂O). The aromatic region would display two multiplets corresponding to the two aromatic protons, likely between 7.0 and 7.5 ppm. A broad singlet for the hydroxyl proton would also be present, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal seven distinct signals. The benzylic carbon (CH₂OH) would appear around 55-65 ppm. The aromatic carbons would exhibit complex splitting patterns due to C-F coupling. The carbon bearing the CH₂OH group would be in the 120-130 ppm range, while the carbons bonded to fluorine would show large one-bond C-F coupling constants (¹JCF) and appear significantly downfield (typically >150 ppm). The carbon attached to chlorine would also be shifted downfield.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling.

  • Mass Spectrometry (MS): The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z 178. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would include the loss of H₂O, Cl, and the CH₂OH group, leading to characteristic fragment ions.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching peaks for the aromatic and benzylic protons (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands in the fingerprint region (typically 1100-1300 cm⁻¹).

Synthesis and Reactivity

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄).

Synthetic Workflow: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

The workflow involves the nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired benzyl alcohol.

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start 3-Chloro-2,6-difluorobenzaldehyde in Methanol/DCM Reagent Sodium Borohydride (NaBH4) (Portion-wise addition at 0°C) Start->Reagent 1. Reduction Quench Quench with Water/dil. HCl Reagent->Quench 2. Protonation Extract Extract with Ethyl Acetate Quench->Extract 3. Isolation Dry Dry organic layer (Na2SO4) Extract->Dry 3. Isolation Concentrate Concentrate in vacuo Dry->Concentrate 3. Isolation Purify Column Chromatography (Silica Gel) Concentrate->Purify 3. Isolation FinalProduct This compound (Characterize: NMR, MS) Purify->FinalProduct 4. Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Chloro-2,6-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2,6-difluorobenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 or 1:2 v/v ratio) to ensure complete solubility.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.1 eq) to the stirred solution in small portions. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and decompose the borate esters. Trustworthiness: The reaction is quenched until gas evolution (hydrogen) ceases, ensuring all reactive hydride species are consumed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Applications in Drug Discovery and Development

The unique electronic and steric properties of the 3-chloro-2,6-difluorobenzyl moiety make it a valuable component in the design of targeted therapeutics. Halogenation, particularly fluorination, is a well-established strategy in medicinal chemistry to enhance drug-like properties.

Role as a Key Intermediate

This benzyl alcohol serves as a precursor to various functional groups. For instance, it can be converted to the corresponding benzyl bromide or mesylate, creating a highly reactive electrophile. This electrophile can then be used to alkylate nucleophiles (e.g., amines, phenols, thiols) on a core scaffold, thereby introducing the 3-chloro-2,6-difluorobenzyl group. This is a common strategy in building complex molecules for structure-activity relationship (SAR) studies.

Application in PROTAC Synthesis

The designation of this compound as a "Protein Degrader Building Block" strongly indicates its use in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 3-chloro-2,6-difluorobenzyl group can be incorporated into the linker or the target-binding ligand to optimize steric and electronic interactions, improve cell permeability, and enhance metabolic stability.

PROTAC_Synthesis cluster_0 Precursor Activation cluster_1 PROTAC Assembly Start 3-Chloro-2,6- difluorobenzyl alcohol Activated 3-Chloro-2,6-difluorobenzyl bromide/mesylate Start->Activated e.g., PBr3 or MsCl Linker Linker-Nucleophile (e.g., Linker-NH2) Activated->Linker Alkylation PROTAC Final PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC

Caption: Role of this compound in PROTAC synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazards: Based on available safety data sheets, this compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic route via reduction of the corresponding aldehyde is straightforward and efficient. Its emerging role as a building block for targeted protein degraders highlights its importance in the development of next-generation therapeutics. Researchers employing this compound should adhere to the handling and safety guidelines to ensure safe and effective use in the laboratory.

References

A Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloro-2,6-difluorobenzyl alcohol (CAS No. 252004-35-6) is a highly functionalized aromatic alcohol that serves as a critical intermediate and building block in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to the alcohol moiety and a chlorine atom meta—imparts distinct reactivity and conformational properties. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its physicochemical properties, analytical profile, synthesis, chemical reactivity, and safe handling protocols. The strategic importance of this molecule lies in its utility for creating complex molecular architectures, particularly in the development of novel therapeutics where halogen substitution is used to fine-tune pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties & Specifications

The precise arrangement of halogen atoms on the benzyl alcohol core dictates its physical and chemical behavior. Sourced from commercial suppliers, the compound is typically available with a purity of 98% or higher.[1]

PropertyValueSource
CAS Number 252004-35-6[2]
Molecular Formula C₇H₅ClF₂O[2]
Molecular Weight 178.56 g/mol [2]
Appearance White to off-white solid or crystalline powder[3]
Purity ≥98%[1]
Storage Room temperature, in a dry, well-ventilated place[1][4]

Analytical & Spectroscopic Profile

For any researcher, confirming the identity and purity of a starting material is a prerequisite for reliable and reproducible results. The following section outlines the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The ¹H, ¹³C, and ¹⁹F NMR spectra will exhibit characteristic patterns. While specific spectra for this exact isomer are not publicly available, data from closely related structures, such as 2-chloro-6-fluorobenzyl alcohol and various difluorobenzyl alcohols, can be used for predicting chemical shifts and coupling constants.[5][6][7]

  • ¹H NMR: The spectrum is expected to show a triplet for the benzylic protons (-CH₂OH) around 4.7 ppm, coupled to the hydroxyl proton. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration-dependent. The two aromatic protons will appear in the 7.0-7.5 ppm region, showing complex splitting patterns due to H-H and H-F coupling.

  • ¹³C NMR: The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The aromatic region will display six distinct signals, with their chemical shifts influenced by the halogen substituents. The carbon atoms attached to fluorine will show large C-F coupling constants.

  • ¹⁹F NMR: The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and F-F coupling providing definitive structural information.

Quality Control & Purity Assessment Workflow

A standard workflow for verifying the purity of a newly acquired batch of this compound typically involves High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

  • Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 230 nm.[8]

  • Analysis: Integrate the peak area of the main component and any impurities. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥98% is considered standard.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result prep1 Weigh Compound prep2 Dissolve in ACN/Water prep1->prep2 analysis1 Inject into HPLC (C18 Column) prep2->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 data1 Integrate Peaks at 230 nm analysis2->data1 data2 Calculate % Purity data1->data2 pass Pass QC (≥98%) data2->pass Yes fail Fail QC / Repurify data2->fail No

Caption: Workflow for QC Purity Analysis using HPLC.

Synthesis & Manufacturing

This compound is not a naturally occurring compound and must be synthesized. The most direct and common laboratory-scale approach is the reduction of the corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde.

Synthesis_Route start 3-Chloro-2,6-difluorobenzaldehyde product This compound start->product 1. NaBH₄, Methanol 2. Aqueous Workup

Caption: Synthetic route from aldehyde to alcohol.

Protocol: Synthesis via Aldehyde Reduction This protocol is adapted from general procedures for the reduction of aromatic aldehydes.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

    • Rationale: Methanol is a good solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the exothermic reaction rate and prevent side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic halogens. A slight excess ensures complete conversion.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases and the pH is neutral (~7).

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Chemical Reactivity & Applications

The utility of this compound stems from the reactivity of its hydroxymethyl group and its role as a scaffold in building larger molecules. The presence of halogens, particularly fluorine, is known to enhance metabolic stability and modulate the binding affinity of drug candidates.

Key Chemical Transformations

The benzylic alcohol is a versatile functional group that can undergo several key transformations essential for synthetic campaigns.

Reactivity_Diagram center_node 3-Chloro-2,6-difluorobenzyl alcohol aldehyde Oxidation to Aldehyde center_node->aldehyde PCC, DCM chloride Conversion to Benzyl Chloride center_node->chloride SOCl₂, Pyridine ether Williamson Ether Synthesis center_node->ether 1. NaH 2. R-X azide Conversion to Benzyl Azide chloride->azide NaN₃, DMF

Caption: Key reactions of the benzylic alcohol group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or more modern methods like Dess-Martin periodinane.

  • Conversion to Halide: The hydroxyl group is an excellent precursor to a good leaving group. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) readily converts the alcohol to the corresponding benzyl chloride or bromide, which are highly reactive intermediates for nucleophilic substitution.[8]

  • Azide Formation: The resulting benzyl chloride can be converted to a benzyl azide with sodium azide (NaN₃). This azide is a key precursor for synthesizing triazole-containing compounds, such as the antiepileptic drug Rufinamide, which is derived from the related 2,6-difluorobenzyl scaffold.[8][10]

  • Etherification: Using the Williamson ether synthesis, the alcohol can be deprotonated with a strong base like sodium hydride (NaH) and subsequently reacted with an alkyl halide to form ethers.

Application as a Protein Degrader Building Block

This molecule is explicitly listed as a building block for protein degraders.[1] In the field of targeted protein degradation (e.g., PROTACs), small molecules are designed to bind to a target protein and a ubiquitin ligase, leading to the target's destruction. Halogenated aromatic rings are common motifs in these molecules, acting as key components of the warhead (target-binding ligand) or the linker, influencing binding affinity and cell permeability.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a research environment. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2H319: Causes serious eye irritation
Respiratory Irritation Category 3H335: May cause respiratory irritation

Handling and PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[11]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Wash hands thoroughly after handling.[3]

  • Spills: In case of a minor spill, clean up immediately using dry procedures to avoid generating dust. Place spilled material in a sealed, labeled container for disposal.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound is stable at room temperature.[1]

Disposal:

  • Waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste.

References

Synthesis of 3-Chloro-2,6-difluorobenzyl Alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Benzyl Alcohol

3-Chloro-2,6-difluorobenzyl alcohol, with the CAS number 252004-35-6 and a molecular formula of C₇H₅ClF₂O, is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The specific arrangement of the chloro and difluoro substituents on the benzene ring imparts unique electronic and lipophilic properties to the molecule, making it a valuable intermediate for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reduction of 3-Chloro-2,6-difluorobenzaldehyde. It offers a detailed, field-proven protocol, discusses the underlying chemical principles, and presents an alternative, industrially scalable method.

Principal Synthetic Strategy: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde. This transformation is typically achieved with high efficiency and selectivity using hydride-based reducing agents or through catalytic hydrogenation.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Its operational simplicity and safety profile, when handled correctly, make it a preferred choice for laboratory-scale synthesis.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is chosen for its chemoselectivity. It readily reduces the aldehyde functional group while being unreactive towards many other functional groups, which is advantageous when dealing with more complex substrates.[2]

  • Solvent System: A protic solvent, typically methanol or ethanol, is used to solubilize the sodium borohydride and the aldehyde. The solvent also plays a crucial role in the reaction mechanism by protonating the intermediate alkoxide.

  • Temperature Control: The reaction is initiated at a reduced temperature (0-5 °C) to moderate the initial exothermic reaction and is then allowed to proceed at room temperature to ensure completion.

  • Work-up Procedure: The work-up involves quenching the excess sodium borohydride with a weak acid (e.g., dilute HCl or NH₄Cl solution) and subsequent extraction to isolate the product.[3]

Experimental Protocol: Sodium Borohydride Reduction of 3-Chloro-2,6-difluorobenzaldehyde

Materials:

  • 3-Chloro-2,6-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled aldehyde solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure alcohol.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.[4][5]

  • 3-Chloro-2,6-difluorobenzaldehyde is an irritant. Avoid contact with skin and eyes and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

  • The quenching step with acid is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Data Presentation

ParameterValueReference
Starting Material 3-Chloro-2,6-difluorobenzaldehyde[8]
CAS Number 526592-1G[9]
Molecular Formula C₇H₃ClF₂O[8]
Molecular Weight 176.55 g/mol [8]
Product This compound[10]
CAS Number 252004-35-6[10]
Molecular Formula C₇H₅ClF₂O[10]
Molecular Weight 178.56 g/mol [10]
Typical Reducing Agent Sodium Borohydride (NaBH₄)[1]
Typical Solvent Methanol or Ethanol[11]
Typical Yield >90% (unoptimized)Analogous Reactions
Purification Method Flash Column Chromatography[12]

Reaction Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification SM 3-Chloro-2,6-difluorobenzaldehyde Reduction Reduction (0°C to RT) SM->Reduction Reagent Sodium Borohydride (NaBH4) in Methanol Reagent->Reduction Quench Quench with 1M HCl Reduction->Quench Reaction Mixture Extract Extraction with DCM/EtOAc Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Crude Product Product This compound Purify->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight: The Role of the Hydride Donor

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition mechanism.[1][13] The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻).

Caption: Mechanism of sodium borohydride reduction of an aldehyde.

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step.

  • Alkoxide Formation: The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: In the work-up step, the alkoxide is protonated by the solvent (methanol) or the added acid to yield the final alcohol product.

Alternative Synthetic Route: Catalytic Hydrogenation

For larger-scale industrial applications, catalytic hydrogenation is often the preferred method due to its cost-effectiveness and environmental benefits. This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[14]

Key Considerations for Catalytic Hydrogenation:

  • Catalyst: 5% or 10% Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic aldehydes.[14]

  • Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.

  • Solvent: Protic solvents like ethanol or ethyl acetate are commonly used.

  • Potential Side Reaction: A potential side reaction is hydrodehalogenation, where the chloro substituent is reductively removed. Careful control of reaction conditions (temperature, pressure, and catalyst loading) is necessary to minimize this.[15]

Illustrative Protocol for Catalytic Hydrogenation:

  • Setup: A solution of 3-Chloro-2,6-difluorobenzaldehyde in ethanol is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Pd/C (typically 1-5 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (e.g., 1-5 atm). The reaction mixture is stirred vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to give the crude product, which can be further purified if necessary.

This method offers a "greener" alternative to hydride-based reductions, as the only byproduct is water, and the catalyst can often be recovered and reused.

Conclusion

The synthesis of this compound is most reliably and conveniently achieved through the reduction of 3-Chloro-2,6-difluorobenzaldehyde. The sodium borohydride method is well-suited for laboratory-scale preparations, offering high yields and operational simplicity. For larger-scale production, catalytic hydrogenation presents a more economical and environmentally friendly approach, provided that conditions are optimized to prevent dehalogenation. This guide provides the necessary technical details and scientific rationale for researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorobenzyl alcohol, a halogenated aromatic alcohol, is a key building block in modern medicinal chemistry. Its strategic substitution pattern, featuring two fluorine atoms flanking a chlorine atom on the benzene ring, imparts unique electronic properties and conformational constraints. These characteristics make it a valuable synthon for creating complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and utility in synthesis.

Molecular Identity
  • Chemical Name: (3-Chloro-2,6-difluorophenyl)methanol[1]

  • CAS Number: 252004-35-6[1][2]

  • Molecular Formula: C₇H₅ClF₂O[1][2]

  • Molecular Weight: 178.56 g/mol [1]

Structural Diagram

The arrangement of the atoms in this compound is depicted below. The ortho-difluoro substitution, combined with the meta-chloro substituent, creates a distinct electronic environment on the phenyl ring, influencing the reactivity of the benzylic alcohol.

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. These properties are essential for designing reaction conditions and purification protocols.

PropertyValueSource
Molecular Weight 178.56 g/mol [1]
Molecular Formula C₇H₅ClF₂O[1][2]
Purity Typically ≥98%[2]
Physical State Solid (at STP)Inferred from related compounds
Storage Room temperature[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde. This method is efficient and utilizes standard laboratory reagents.

Synthetic Workflow

The overall synthetic process is a straightforward reduction of a carbonyl group to a primary alcohol.

G start Start: 3-Chloro-2,6-difluorobenzaldehyde dissolve Dissolve in Solvent (e.g., Methanol/THF) start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add Sodium Borohydride (NaBH4) portion-wise cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water/Aqueous Acid react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Product: this compound purify->end_node

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-chloro-2,6-difluorobenzaldehyde

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-chloro-2,6-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2,6-difluorobenzaldehyde (1.0 equivalent) in methanol or THF (approx. 0.2 M concentration).

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding 1 M HCl until the effervescence ceases and the pH is slightly acidic.

  • Extraction: Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.5 ppm). Due to the substitution pattern, these protons will appear as complex multiplets, showing coupling to each other and to the fluorine atoms.

  • Benzylic Protons (CH₂): A singlet or a narrowly split multiplet is expected around δ 4.7 ppm for the two protons of the CH₂OH group.

  • Hydroxyl Proton (OH): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration (typically δ 1.5-3.0 ppm).

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show large carbon-fluorine coupling constants (J_CF). The carbon attached to the chlorine and the carbon attached to the CH₂OH group will also be clearly identifiable.

  • Benzylic Carbon (CH₂): A signal for the benzylic carbon is expected around δ 60-65 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals for the CH₂ group will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • C-Cl Stretch: A signal in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 178. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 180 with approximately one-third the intensity of the M⁺ peak is expected.

  • Key Fragments: Common fragmentation patterns for benzyl alcohols include the loss of water (M-18), loss of the hydroxyl group (M-17), and cleavage of the C-C bond to form the stable benzylic cation.

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical sector is as a specialized building block for creating advanced therapeutic agents.

Role as a Protein Degrader Building Block

This molecule is explicitly marketed as a "Protein Degrader Building Block".[2] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The 3-chloro-2,6-difluorobenzyl moiety can be incorporated into the structure of the PROTAC, often as part of the ligand that binds to the protein of interest or as a component of the linker. The fluorine and chlorine atoms can engage in specific interactions (such as hydrogen bonding or halogen bonding) with the target protein, enhancing binding affinity and selectivity. Furthermore, the fluorination pattern is known to improve metabolic stability and cell permeability, which are critical properties for effective drug candidates.

Advantages in Medicinal Chemistry
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and increase lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the benzyl group, locking the molecule into a specific conformation that may be optimal for binding to a biological target.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is synthesized from safety data sheets of closely related compounds.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and valuable building block for researchers and drug development professionals. Its unique substitution pattern provides a powerful tool for modulating the properties of bioactive molecules. The growing interest in targeted protein degradation and the demand for novel chemical matter with improved pharmacological properties ensure that this compound will continue to play a significant role in the discovery of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Data of 3-Chloro-2,6-difluorobenzyl Alcohol: A Detailed NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Chloro-2,6-difluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted ¹H and ¹³C NMR spectra. The causality behind spectral assignments is explained, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom on the benzene ring, imparts specific electronic and steric properties that can influence its reactivity and biological activity. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will delve into the predicted NMR data to provide a comprehensive understanding of its molecular architecture.

Predicted ¹H NMR Spectroscopic Analysis

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The interpretation of these signals is based on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicity.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-4~ 7.25 - 7.40dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2
H-5~ 6.95 - 7.10tJ(H-H) ≈ 8-9
-CH₂-~ 4.80s-
-OHVariablebr s-

The aromatic region is anticipated to show two distinct multiplets. The proton at the C-4 position (H-4) is expected to resonate further downfield due to the cumulative deshielding effects of the adjacent chlorine and fluorine atoms. Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with the adjacent H-5 proton and the two fluorine atoms at C-2 and C-6. The proton at the C-5 position (H-5) will likely appear as a triplet (t) due to coupling with the H-4 and the fluorine at C-6.

The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around 4.80 ppm. The absence of adjacent protons results in a singlet multiplicity. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-1~ 115 - 120t
C-2~ 158 - 162dd
C-3~ 120 - 125d
C-4~ 130 - 135s
C-5~ 110 - 115d
C-6~ 158 - 162dd
-CH₂-~ 55 - 60t

The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) are expected to have the largest chemical shifts in the aromatic region, appearing as doublets of doublets due to one-bond and three-bond C-F coupling. The carbon bearing the chlorine atom (C-3) will also be downfield, though to a lesser extent than the fluorine-bearing carbons. The benzylic carbon (-CH₂-) will show a triplet multiplicity due to coupling with the two adjacent fluorine atoms.

Molecular Structure and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and highlights the key predicted NMR correlations.

Caption: Predicted NMR correlations for this compound.

Standard Operating Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 128 or more) to obtain an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow Diagram:

G SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup H1_Acquisition ¹H NMR Acquisition SpectrometerSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SpectrometerSetup->C13_Acquisition DataProcessing Data Processing H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing Analysis Spectral Analysis DataProcessing->Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis of chemical shifts and coupling patterns, based on established spectroscopic principles, offers a robust framework for the structural confirmation of this important synthetic building block. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality empirical data. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical characterization.

solubility of 3-Chloro-2,6-difluorobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-2,6-difluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes information from structurally related molecules, outlines the key physicochemical principles governing its solubility, and presents detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and formulation science, enabling informed solvent selection and experimental design.

Introduction: Understanding the Molecule

This compound (C₇H₅ClF₂O, Molar Mass: 178.56 g/mol ) is a halogenated aromatic alcohol.[1][2] Its structure, featuring a polar hydroxyl (-OH) group and a substituted phenyl ring with electron-withdrawing fluorine and chlorine atoms, dictates its solubility behavior. The interplay between the hydrogen-bonding capability of the alcohol moiety and the lipophilic, yet polar, nature of the halogenated aromatic ring suggests a nuanced solubility profile across different classes of organic solvents.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility is therefore paramount for efficient and successful research and development.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] The solubility of this compound will be governed by a balance of intermolecular forces:

  • Hydrogen Bonding: The primary driver of solubility in polar protic solvents (e.g., alcohols, water). The hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The polarized C-F and C-Cl bonds, along with the C-O bond, create a significant molecular dipole, promoting solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The aromatic ring and halogen atoms contribute to London dispersion forces, allowing for some solubility in nonpolar solvents (e.g., hexane, toluene).

Based on these principles, we can anticipate the following solubility trends for this compound:

  • High Solubility: In polar aprotic solvents like DMSO and DMF, and in lower-chain alcohols like methanol and ethanol, due to a combination of hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: In moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: In nonpolar solvents like hexane and cyclohexane.

  • Limited Solubility in Water: While the hydroxyl group can hydrogen bond with water, the hydrophobic nature of the halogenated phenyl ring will likely limit its aqueous solubility.[4][5][6]

Inferred Solubility Profile from Analogous Structures

While specific data for this compound is scarce, we can infer its likely behavior by examining related compounds:

CompoundStructureRelevant Properties & Inferred Solubility
Benzyl Alcohol C₆H₅CH₂OHModerately soluble in water (approx. 4 g/100 mL) and miscible with many organic solvents like ethanol, ether, and chloroform.[4][5] This suggests our target molecule will also have broad organic solvent solubility.
2,6-Difluorobenzyl alcohol C₇H₆F₂OThe difluoro substitution increases polarity, potentially enhancing solubility in polar solvents compared to benzyl alcohol.[7]
3-Chlorobenzyl alcohol C₇H₇ClOThe chloro-substituent adds to the molecular weight and size, which might slightly decrease solubility in very polar solvents like water compared to benzyl alcohol.[8]

The combination of chloro and difluoro substitutions in this compound suggests a molecule with significant polarity, likely favoring solubility in a wide array of polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a gold standard for generating thermodynamic solubility data.

Materials and Equipment
  • This compound (purity ≥98%)[2]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours). This allows the system to reach thermodynamic equilibrium. The duration should be sufficient to ensure the concentration of the dissolved solid no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility (in mg/mL or mol/L) of the compound in the test solvent based on the concentration determined from the calibration curve and the dilution factor used.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The use of an excess of the solid ensures that the resulting solution is indeed saturated. The extended equilibration time under controlled temperature ensures that the measured solubility is the thermodynamic equilibrium solubility, not a kinetically trapped supersaturated state. The final HPLC analysis provides a precise and accurate quantification of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess solid to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Incubate at constant temperature with shaking (24-48h) prep2->equil1 Establish Equilibrium sep1 Centrifuge to pellet undissolved solid equil1->sep1 Achieve Saturation sep2 Collect clear supernatant sep1->sep2 analysis1 Filter supernatant (0.22 µm) sep2->analysis1 Isolate Solute analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3 quant2 Calculate solubility analysis3->quant2 Determine Concentration quant1 Prepare calibration curve quant1->quant2

Caption: Workflow for determining the equilibrium solubility of this compound.

Data Presentation: A Template for Your Results

All quantitative data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Isopropanol25
Polar Aprotic DMSO25
DMF25
Acetone25
Ethyl Acetate25
Nonpolar Toluene25
Hexane25
Aqueous Water25

Conclusion and Future Directions

This guide has provided a comprehensive overview of the anticipated solubility of this compound and a robust experimental protocol for its determination. The presented workflow is designed to yield high-quality, reproducible data essential for informed decision-making in a research and development setting. Future work could involve determining the temperature dependence of solubility to construct solubility curves, which are invaluable for crystallization process development.

References

physical properties of 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorobenzyl alcohol

Introduction

This compound (CAS No. 252004-35-6) is a halogenated aromatic alcohol.[1][2] As a substituted benzyl alcohol, it serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. The precise arrangement of chloro and fluoro substituents on the aromatic ring imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and intermolecular interactions. This guide provides a comprehensive overview of its core physical properties, offering both reported data and predictive insights grounded in established chemical principles. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. The structural and molecular formulas define the composition and connectivity of this compound.

  • Molecular Formula: C₇H₅ClF₂O[2]

  • Molecular Weight: 178.56 g/mol [2]

  • CAS Number: 252004-35-6[2]

  • Canonical SMILES: C1=CC(=C(C(=C1F)Cl)F)CO

  • InChI Key: SSCVUXTVZOTMJU-UHFFFAOYSA-N[3][4]

molecular_structure cluster_ring C1 C2 C1->C2 C1->C2 C3 C2->C3 C4 C3->C4 C3->C4 C5 C4->C5 C6 C5->C6 C5->C6 C6->C1 n1 C n2 C CH2OH CH₂OH n1->CH2OH n3 C F1 F n2->F1 n4 C Cl Cl n3->Cl n5 C n6 C F2 F n6->F2

Caption: Molecular Structure of this compound.

Summary of Physical Properties

This table summarizes the key . It is important to note that while fundamental identifiers are well-established, specific experimental values for properties like melting and boiling points are not consistently available in public literature and should be determined experimentally for any critical application.

PropertyValueSource(s)
CAS Number 252004-35-6[1][2][5]
Molecular Formula C₇H₅ClF₂O[2][5]
Molecular Weight 178.56 g/mol [2]
Physical State Solid (predicted)General observation for similar compounds
Melting Point Data not available[1][6]
Boiling Point Data not available[1][6]
Density Data not available[1][6]
Purity Typically ≥98% (commercial)[5]

Detailed Physical Characteristics and Spectroscopic Profile

Physical State and Solubility

This compound is expected to be a solid at standard temperature and pressure, a common characteristic of substituted benzyl alcohols. Its solubility is dictated by the polarity of the hydroxymethyl group and the nonpolar, halogenated aromatic ring. It is predicted to have low solubility in water but good solubility in common organic solvents such as chloroform-d (CDCl₃), methanol, and dimethyl sulfoxide (DMSO), which are typical solvents for NMR analysis.[7]

Spectroscopic Analysis (Predicted)

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds. Free FTIR and Raman spectra are available for viewing on SpectraBase, which can confirm functional group presence.[8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals in a deuterated solvent like CDCl₃:

  • Aromatic Protons (2H): The two protons on the benzene ring would appear in the aromatic region (approx. 6.8-7.5 ppm). Due to coupling with each other and with the adjacent fluorine atoms, they would likely present as complex multiplets.

  • Methylene Protons (-CH₂OH, 2H): A signal corresponding to the benzylic protons, likely a singlet or a narrowly split multiplet, would be expected around 4.5-4.8 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to the 7 carbon atoms in unique electronic environments:

  • Aromatic Carbons (6C): Six signals would appear in the aromatic region (approx. 110-165 ppm). The carbons directly bonded to fluorine would exhibit large C-F coupling constants. The chemical shifts are influenced by the inductive effects of the halogen substituents.

  • Methylene Carbon (-CH₂OH, 1C): A signal for the benzylic carbon would be expected in the 60-70 ppm range.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

  • O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

  • C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp, medium bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

  • C-F and C-Cl Stretches: Strong, characteristic bands in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal key structural information:

  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 178. The key diagnostic feature would be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[11]

  • Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18), loss of the hydroxyl radical (M-17), and alpha cleavage to form a stable benzylic cation.

Experimental Protocols for Physical Property Determination

The following sections describe standardized, field-proven methodologies for determining the core physical properties of a compound like this compound. These protocols are designed to ensure accuracy and reproducibility.

experimental_workflow Sample Obtain Pure Sample (≥98%) Prep Sample Preparation (e.g., Grind to fine powder) Sample->Prep Purity Verification MP Melting Point Determination (Capillary Method) Prep->MP Sol Solubility Assessment (Qualitative in various solvents) Prep->Sol Spec Spectroscopic Analysis Prep->Spec Data Data Compilation & Analysis MP->Data Sol->Data NMR NMR (¹H, ¹³C) Spec->NMR IR FTIR Spec->IR MS Mass Spectrometry Spec->MS NMR->Data IR->Data MS->Data

Caption: General workflow for the characterization of physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.[12]

Causality: The capillary method ensures uniform and controlled heating, allowing for precise observation of the phase transition from solid to liquid.[13][14] Using a finely ground powder maximizes heat transfer and reproducibility.[13]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the material is crystalline, grind a small amount into a fine powder using a mortar and pestle.[13]

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed bottom on a hard surface to pack the sample down to a height of 2-3 mm.[13]

  • Measurement (Initial): Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (e.g., 10-15°C/min) to determine an approximate melting temperature.[12]

  • Measurement (Accurate): Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The recorded value is the melting range.

Protocol 2: Qualitative Solubility Assessment

Causality: This protocol systematically evaluates a compound's solubility in a range of solvents with varying polarities and pH levels. The results provide insights into the compound's polarity and the presence of acidic or basic functional groups.

Methodology:

  • Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of the compound.[15][16]

  • Solvent Addition: To each tube, add 1 mL of a single solvent. Start with common laboratory solvents:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Chloroform (polar, aprotic)

    • Hexanes (nonpolar)

  • Observation: Vigorously shake or vortex each tube for 20-30 seconds.[16] Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

  • Aqueous pH Tests (if water-insoluble): If the compound is insoluble in water, test its solubility in:

    • 5% aqueous HCl (to test for basic groups)[16]

    • 5% aqueous NaOH (to test for acidic groups)[16]

    • 5% aqueous NaHCO₃ (to test for strongly acidic groups)[16]

  • Documentation: Record the results in a clear table, noting the outcome for each solvent.

Protocol 3: Sample Preparation for NMR Spectroscopy

Causality: Proper sample preparation is paramount for acquiring high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[7][17] Any particulate matter must be removed as it degrades magnetic field homogeneity, leading to poor spectral quality.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[7]

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[7][18]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Filtration and Transfer: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Check: The final sample height in the tube should be approximately 4-5 cm.[18][19] Cap the tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for halogenated aromatic compounds should be followed. Similar compounds are classified as irritants.

  • General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation. Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with established molecular identity. While specific macroscopic physical properties like melting and boiling points require experimental determination, its spectroscopic characteristics can be confidently predicted from its molecular structure. The provided protocols offer a standardized framework for researchers to perform this characterization accurately and reliably. A thorough understanding of these physical properties is essential for the effective application of this versatile building block in research and development.

References

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-Chloro-2,6-difluorobenzyl alcohol, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to ensure a trustworthy and expert-driven resource.

Understanding the Compound: Identification and Physicochemical Properties

This compound is a halogenated aromatic alcohol. Its structure presents specific hazards that necessitate careful handling.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 252004-35-6[1][2][3][4][5]
Molecular Formula C₇H₅ClF₂O[2][3][4][6]
Molecular Weight 178.56 g/mol [2][3][4][6]
Appearance White to off-white solid[7]
Storage Temperature Room Temperature, in a dry, sealed container[7]

Hazard Analysis and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, the known hazards of similar halogenated benzyl alcohols indicate that this compound should be handled as a hazardous substance. The primary hazards are irritation to the skin and eyes.

  • Skin Irritation: Causes skin irritation.[8][9][10] Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation: Causes serious eye irritation.[8][9][10]

  • Inhalation: May cause respiratory irritation.[9][10] While it is a solid, dust or aerosols generated during handling can be inhaled.

  • Ingestion: While not classified as harmful by ingestion, it is advisable to avoid all contact.

Due to the lack of comprehensive toxicological data, a precautionary approach is warranted. It is recommended to handle this compound as if it has the potential for systemic effects upon absorption.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Ventilation: All handling of this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood.[11]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the work area.[8][12]

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of Controls for Chemical Safety

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

PPESpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[13]To protect against dust particles and splashes.
Hand Protection Nitrile or neoprene gloves.[1][7]Halogenated hydrocarbons can degrade some glove materials; nitrile and neoprene offer good resistance.[1][7][8][14]
Body Protection A laboratory coat.To prevent skin contact with dust or from spills.
Respiratory Protection Not typically required when handled in a fume hood. If weighing outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.To prevent inhalation of fine particles.

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing risk.

Handling
  • General Precautions: Avoid all personal contact, including inhalation of dust. Wash hands thoroughly after handling.[8]

  • Weighing: Weigh the solid material inside a fume hood or a balance enclosure with appropriate ventilation.

  • Preparing Solutions: When dissolving the solid, do so within a fume hood. Add the solid to the solvent slowly to avoid splashing.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. Use a dry clean-up procedure.

  • Absorb: For solutions, cover with an inert absorbent material like sand or vermiculite.[16]

  • Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area with soap and water.[12]

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Hazard (Size & Nature) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Absorbent/Sweeping) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End End Dispose->End

Caption: Spill Response Workflow

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of running water and soap if available. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Seek medical attention.[8]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Categorization: As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[9]

  • Containerization: Use a clearly labeled, sealed container for solid waste and a separate one for contaminated solutions.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8][17]

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

A Technical Guide to 3-Chloro-2,6-difluorobenzyl Alcohol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the success of a research program. This guide provides an in-depth technical overview of 3-Chloro-2,6-difluorobenzyl alcohol (CAS No. 252004-35-6), a key intermediate in the synthesis of various pharmaceutical compounds. We will explore its chemical properties, commercial availability, supplier evaluation, and a practical application in the synthesis of a known active pharmaceutical ingredient (API).

Introduction to this compound

This compound is a substituted benzyl alcohol that has gained significant interest in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The presence of halogens, particularly fluorine, can significantly influence a drug molecule's pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Chlorine, a vital element in medicinal chemistry, is a key component in over 250 FDA-approved drugs.[2]

The strategic incorporation of this compound into drug discovery pipelines can accelerate the development of life-saving medicines.[1] One of the most notable applications of this intermediate is in the synthesis of the antiepileptic drug Rufinamide.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 252004-35-6[6][7][8][9]
Molecular Formula C₇H₅ClF₂O[6][7]
Molecular Weight 178.56 g/mol [6][7]
Appearance White to off-white solid
Purity Typically ≥98%

Commercial Suppliers and Quality Control

The reliability of a chemical supplier is paramount in the pharmaceutical industry to ensure the quality and consistency of starting materials.[6][10] Several commercial suppliers offer this compound.

Notable Commercial Suppliers:

  • Santa Cruz Biotechnology[7]

  • Zibo Hangyu Biotechnology Development Co., Ltd[11]

  • Marvel Pharm Limited[8]

  • FUJIFILM Wako Pure Chemical Corporation[12]

  • ChemicalBook[9]

Supplier Evaluation and Selection:

When sourcing pharmaceutical intermediates, a rigorous supplier evaluation process is crucial.[13][14] Here are key considerations:

  • Quality Management System: Reputable suppliers should have a robust quality management system in place, including comprehensive testing protocols and adherence to Good Manufacturing Practices (GMP) where applicable.[6][10]

  • Certificate of Analysis (CoA): A detailed CoA should be provided for each batch, clearly stating the purity and impurity profile.[6]

  • Consistency: The supplier must demonstrate the ability to consistently deliver material that meets the agreed-upon specifications.[6]

  • Documentation and Transparency: Suppliers should provide comprehensive documentation and be transparent about their manufacturing processes and supply chain.[6]

  • Audits: Conducting on-site audits of potential suppliers is a critical step to verify their capabilities and quality systems.[13]

SupplierEvaluation cluster_0 Supplier Selection Process Initial Screening Initial Screening Request Information Request Information Sample Analysis Sample Analysis On-site Audit On-site Audit Final Selection Final Selection

Application in the Synthesis of a Rufinamide Precursor

A significant application of this compound is as a starting material for the synthesis of the antiepileptic drug Rufinamide.[3][4][5] The following section outlines a representative experimental workflow for the synthesis of a key triazole intermediate. This multi-step process highlights the conversion of the alcohol to a more reactive species, followed by a cycloaddition reaction.

Rufinamide_Synthesis_Workflow

Step 1: Chlorination of this compound

Causality: The hydroxyl group of the alcohol is a poor leaving group. To facilitate subsequent nucleophilic substitution, it must be converted into a better leaving group. Chlorination achieves this by replacing the hydroxyl group with a chlorine atom. The Appel reaction is a common and effective method for this transformation.[15]

Experimental Protocol (Illustrative):

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a chlorinating agent such as carbon tetrachloride or N-chlorosuccinimide (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2,6-difluorobenzyl chloride.

Step 2: Azidation of 3-Chloro-2,6-difluorobenzyl chloride

Causality: The introduction of the azide functional group is a key step in preparing the molecule for the subsequent cycloaddition reaction. The azide is a good nucleophile and readily displaces the chloride.

Experimental Protocol (Illustrative):

  • Dissolve 3-Chloro-2,6-difluorobenzyl chloride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Chloro-2,6-difluorobenzyl azide. This intermediate can be highly energetic and should be handled with care.

Step 3: [3+2] Cycloaddition to form the Triazole Ring

Causality: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful reaction for the formation of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry.[1] This reaction is often catalyzed by copper(I) to improve its rate and regioselectivity (click chemistry).

Experimental Protocol (Illustrative):

  • To a solution of 3-Chloro-2,6-difluorobenzyl azide (1 equivalent) and a suitable alkyne (e.g., methyl propiolate, 1.1 equivalents) in a mixture of t-butanol and water, add a catalytic amount of a copper(I) source, such as copper(I) iodide or copper(I) sulfate with a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once complete, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the resulting triazole derivative by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant molecules. Its strategic use, particularly in the construction of complex heterocyclic systems, underscores its importance in modern drug discovery. A thorough understanding of its properties, coupled with a rigorous approach to supplier selection and quality control, is essential for its successful application in research and development. The synthetic pathways outlined in this guide provide a framework for the practical utilization of this important intermediate, enabling the advancement of innovative therapeutic agents.

References

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation, particularly with fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 3-Chloro-2,6-difluorobenzyl alcohol (CAS No: 252004-35-6) is a key exemplar of such a strategically halogenated building block.[2][3][4] With its unique substitution pattern on the phenyl ring, this compound offers a versatile platform for the synthesis of complex and novel therapeutic agents.

This technical guide provides a comprehensive overview of the research surrounding this compound, delving into its synthesis, detailed characterization, and burgeoning applications, with a particular focus on its role in the development of innovative therapeutics like protein kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in synthesis and research.

PropertyValueSource
CAS Number 252004-35-6[2][3][4]
Molecular Formula C₇H₅ClF₂O[2][3][4]
Molecular Weight 178.56 g/mol [2][3][4]
Appearance Typically a solid[5]
Purity Commercially available with ≥98% purity[4]
Primary Application Intermediate in pharmaceutical and agrochemical synthesis, Protein Degrader Building Block[4]

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. The most common and practical routes involve the reduction of the corresponding aldehyde or the hydrolysis of a benzyl halide.

Method 1: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it an ideal choice for this conversion, especially in a laboratory setting.[1][6][7][8]

Reaction Scheme:

Figure 1: Reduction of 3-Chloro-2,6-difluorobenzaldehyde to this compound.

Detailed Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-chloro-2,6-difluorobenzaldehyde (1 equivalent) in a suitable alcohol solvent such as ethanol or methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Method 2: Hydrolysis of 3-Chloro-2,6-difluorobenzyl chloride

Another viable synthetic route is the hydrolysis of the corresponding benzyl chloride. This reaction can be performed under basic conditions.

Reaction Scheme:

Figure 2: Hydrolysis of 3-Chloro-2,6-difluorobenzyl chloride.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2,6-difluorobenzyl chloride (1 equivalent) in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Addition of Base: Add a slight excess of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Thorough characterization of this compound is crucial for confirming its identity and purity. The expected spectroscopic data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The coupling of the aromatic protons with the adjacent fluorine atoms will result in characteristic splitting patterns.

  • Aromatic Protons (Ar-H): A multiplet in the range of δ 7.0-7.5 ppm. The exact chemical shifts and coupling constants will be influenced by the chlorine and fluorine substituents.

  • Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts, typically between δ 1.5-3.0 ppm, and is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon signals will be split due to coupling with the fluorine atoms (C-F coupling).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), with characteristic C-F coupling constants. The carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller two-, three-, and four-bond couplings.

  • Benzylic Carbon (-CH₂-): A signal around δ 60-65 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Discovery

The trifunctional nature of the 3-chloro-2,6-difluorobenzyl moiety makes it a valuable building block in the synthesis of complex pharmaceutical agents. The hydroxyl group can be easily converted into other functional groups or used as a point of attachment for linkers, while the halogenated aromatic ring provides a scaffold for further functionalization and influences the overall properties of the final molecule.

Protein Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-chloro-2,6-difluorophenyl motif can be found in the core structures of several kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The specific substitution pattern can enhance binding affinity and selectivity.[9][10][11][12][13]

Illustrative Synthetic Workflow for a Kinase Inhibitor Scaffold:

start This compound step1 Oxidation to Aldehyde start->step1 e.g., PCC, DMP step2 Condensation with Amine step1->step2 R-NH2 step3 Cyclization step2->step3 Intramolecular Reaction end Kinase Inhibitor Scaffold step3->end

Figure 3: Generalized workflow for the synthesis of a kinase inhibitor scaffold.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. They are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound moiety can serve as a versatile handle for the attachment of linkers in PROTAC synthesis.[4]

PROTAC Synthesis Workflow:

cluster_0 Functionalization cluster_1 Coupling cluster_2 Final PROTAC Assembly start This compound step1 Conversion of -OH to a reactive group (e.g., -Br, -OTs) start->step1 step3 Coupling Reaction step1->step3 step2 Linker with E3 Ligase Ligand step2->step3 step4 Attachment of Target Protein Ligand step3->step4 end PROTAC Molecule step4->end

Figure 4: General workflow for the incorporation of this compound into a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its unique electronic and steric properties, conferred by the specific halogenation pattern, make it an attractive starting material for the development of novel protein kinase inhibitors and PROTACs. The synthetic routes to this compound are well-established and rely on fundamental organic transformations. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage its potential in the design and creation of next-generation therapeutics.

References

The Strategic Deployment of 3-Chloro-2,6-difluorobenzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This technical guide delves into the potential applications of a uniquely substituted building block, 3-Chloro-2,6-difluorobenzyl alcohol, in medicinal chemistry. By dissecting its inherent chemical attributes, we will explore its utility as a versatile synthetic intermediate and a key pharmacophoric element in the design of novel therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential in areas such as antiviral and anti-inflammatory drug discovery, supported by detailed synthetic protocols and mechanistic insights.

Introduction: The Physicochemical Advantages of Polychlorofluorinated Aromatic Scaffolds

The substitution of hydrogen atoms with halogens can profoundly impact a molecule's biological activity. The 3-Chloro-2,6-difluorobenzyl moiety presents a compelling combination of steric and electronic properties. The two fluorine atoms at the ortho positions create a unique electronic environment, enhancing metabolic stability and potentially increasing binding affinity through favorable interactions with biological targets. Fluorine's high electronegativity can also influence the pKa of neighboring functional groups, which is a critical parameter in drug design.

The chlorine atom at the meta position further contributes to the molecule's lipophilicity and can introduce beneficial halogen bonding interactions with protein targets. This "magic chloro" effect has been noted to sometimes lead to dramatic improvements in potency and pharmacokinetic parameters.[1] The combination of these halogens on the benzyl alcohol scaffold provides a synthetically accessible handle for further molecular elaboration, making this compound a building block of significant interest.

Synthesis of this compound: A Reliable and Scalable Protocol

The primary and most straightforward route to this compound is through the selective reduction of its corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde. This precursor is commercially available, providing a convenient entry point for synthesis.

Experimental Protocol: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

This protocol outlines the sodium borohydride-mediated reduction of 3-chloro-2,6-difluorobenzaldehyde to yield this compound.

Materials:

  • 3-Chloro-2,6-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-Chloro-2,6-difluorobenzaldehyde (1 equivalent) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Expected Yield: >95%

Characterization Data:

  • Molecular Formula: C₇H₅ClF₂O[2]

  • Molecular Weight: 178.56 g/mol [2]

  • Appearance: White to off-white solid.

  • Spectroscopic Data: Consistent with the structure of this compound.[3]

Potential Applications in Medicinal Chemistry

The 3-Chloro-2,6-difluorobenzyl moiety can be strategically employed in several therapeutic areas. Its unique properties make it a valuable component for designing molecules that target specific biological pathways with high affinity and selectivity.

As a Key Building Block for HIV Integrase Inhibitors

The development of HIV integrase strand transfer inhibitors (INSTIs) has been a major breakthrough in antiretroviral therapy.[4] Many potent INSTIs feature a halogenated benzyl group that is crucial for binding to the enzyme's active site.[5][6] The fluorobenzyl group, in particular, is a common feature in approved drugs and clinical candidates. The 3-chloro-2,6-difluoro substitution pattern offers a novel variation on this theme, potentially leading to improved potency or a modified resistance profile.

The benzyl alcohol can be converted to a benzyl halide (e.g., bromide or chloride) and subsequently used in alkylation reactions to introduce the 3-chloro-2,6-difluorobenzyl group onto a core scaffold of a potential inhibitor.

Workflow for Incorporating 3-Chloro-2,6-difluorobenzyl Moiety into an INSTI Scaffold

A This compound B Activation (e.g., SOCl2, PBr3) A->B Step 1 C 3-Chloro-2,6-difluorobenzyl halide B->C Step 2 E Alkylation Reaction C->E Input D INSTI Core Scaffold (e.g., diketo acid, quinolone) D->E Input F Novel INSTI Candidate E->F Output

A potential workflow for utilizing this compound in the synthesis of novel HIV integrase inhibitors.

Development of RORγt Inverse Agonists for Autoimmune Diseases

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of pro-inflammatory Th17 cells.[7][8] Inverse agonists of RORγt have shown therapeutic potential in preclinical models of autoimmune diseases such as psoriasis and rheumatoid arthritis.[9] Several potent RORγt inverse agonists incorporate a 2,6-difluorobenzyl ether moiety. The addition of a chloro group at the 3-position could further enhance binding affinity and selectivity.

The this compound can be used in a Williamson ether synthesis to couple it to a core heterocyclic scaffold, a common strategy in the design of RORγt modulators.[10]

Signaling Pathway Targeted by RORγt Inverse Agonists

cluster_0 Th17 Cell Naive_T_Cell Naive CD4+ T Cell RORgt RORγt Naive_T_Cell->RORgt Differentiation IL17 IL-17 RORgt->IL17 Transcription Inflammation Inflammation IL17->Inflammation Inverse_Agonist 3-Chloro-2,6-difluorobenzyl -containing Inverse Agonist Inverse_Agonist->RORgt Inhibition

Inhibition of the RORγt signaling pathway by a potential inverse agonist containing the 3-chloro-2,6-difluorobenzyl moiety.

Exploration as Novel Antibacterial Agents

Halogenated compounds have demonstrated potent antibacterial activity against a range of pathogens, including antibiotic-resistant strains.[11] Substituted benzyl alcohols, in particular, have been investigated for their antimicrobial properties.[12][13][14] The unique electronic and lipophilic character of this compound makes it an interesting candidate for screening against various bacterial species. Its mechanism of action could involve disruption of the bacterial cell membrane or inhibition of key metabolic enzymes.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅ClF₂O178.56252004-35-6[2]
3-Chloro-2,6-difluorobenzaldehydeC₇H₃ClF₂O176.55252004-34-5

Conclusion and Future Perspectives

This compound is a promising and versatile building block for medicinal chemistry. Its unique substitution pattern of both chlorine and fluorine atoms offers a compelling combination of properties that can be exploited to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The potential applications in the development of HIV integrase inhibitors, RORγt inverse agonists, and antibacterial agents highlight the broad utility of this scaffold. Further exploration of its incorporation into diverse molecular architectures is warranted and is anticipated to lead to the discovery of new and effective drug candidates.

References

Methodological & Application

The 3-Chloro-2,6-difluorobenzyl Moiety: From a Latent Alcohol to a Key Building Block in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 3-chloro-2,6-difluorobenzyl structural motif is of particular interest, offering a unique combination of steric and electronic properties. 3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6) serves as a stable, readily available precursor to this valuable moiety. While the alcohol itself is relatively unreactive, it can be strategically activated to participate in complex carbon-carbon bond-forming reactions, which are central to the assembly of active pharmaceutical ingredients (APIs).

This guide provides a detailed examination of the conversion of this compound into a highly reactive organometallic intermediate and its subsequent application in a palladium-catalyzed cross-coupling reaction, a pathway relevant to the synthesis of advanced therapeutic agents like the HIV integrase inhibitor, Elvitegravir.

Core Synthetic Strategy: A Two-Stage Activation and Coupling Protocol

The primary utility of this compound in advanced organic synthesis is not in its direct use, but in its function as a stable precursor to more reactive species. The hydroxyl group is a poor leaving group for SN2 or organometallic formation reactions. Therefore, a two-stage strategy is employed:

  • Activation via Halogenation: The alcohol is first converted into the corresponding 3-Chloro-2,6-difluorobenzyl bromide. This transformation replaces the hydroxyl group with a bromide, an excellent leaving group, thereby activating the benzylic position for subsequent reactions.

  • Application in C-C Bond Formation: The resulting benzyl bromide is used to generate a highly reactive organozinc reagent, which then participates in a palladium-catalyzed Negishi cross-coupling reaction to form a new carbon-carbon bond with a complex heterocyclic partner.

This workflow transforms a simple, stable alcohol into a potent synthetic tool for constructing complex molecular architectures.

G cluster_0 Stage 1: Activation via Bromination cluster_1 Stage 2: Application in Negishi Coupling A 3-Chloro-2,6-difluorobenzyl Alcohol B 3-Chloro-2,6-difluorobenzyl Bromide A->B  PBr₃, Et₂O, 0 °C to RT C Organozinc Reagent (Benzylzinc Bromide) B->C  Zn dust, THF E Coupled Product (Elvitegravir Precursor) C->E  Pd Catalyst D Quinolone Electrophile D->E  

Application Notes and Protocols: 3-Chloro-2,6-difluorobenzyl Alcohol as a Strategic Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to their success. The linker is not merely a spacer; its composition, length, and rigidity are crucial determinants of a PROTAC's efficacy, selectivity, and physicochemical properties. This document provides a detailed technical guide on the application of 3-Chloro-2,6-difluorobenzyl alcohol as a versatile building block for the synthesis of PROTACs, offering unique structural and functional advantages.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven pharmacology is distinct from the occupancy-driven mechanism of traditional inhibitors and offers several advantages, including the ability to target "undruggable" proteins and overcome resistance mechanisms.[1] The PROTAC molecule itself can be recycled after inducing degradation, allowing for catalytic activity at low concentrations.[2]

The general mechanism of action for PROTACs is a cyclical process:

  • Binding: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][3]

  • Ternary Complex Formation: This binding event forms a ternary POI-PROTAC-E3 ligase complex.[4]

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[1]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5]

  • Recycling: The PROTAC is released and can initiate another cycle of degradation.[4]

The Role and Importance of the PROTAC Linker

The linker moiety is a critical component that significantly influences the biological activity and physicochemical properties of a PROTAC.[6][7] Its length, rigidity, and composition affect the formation and stability of the ternary complex, as well as the PROTAC's solubility, permeability, and metabolic stability. While polyethylene glycol (PEG) and alkyl chains are common linker motifs, there is a growing interest in incorporating more complex chemical functionalities to fine-tune PROTAC performance.[8]

This compound: A Privileged Building Block

This compound is an attractive building block for PROTAC linker synthesis due to the unique properties conferred by its substituted aromatic ring.

Physicochemical Properties
PropertyValueSource
CAS Number 252004-35-6[9][10]
Molecular Formula C₇H₅ClF₂O[9][10]
Molecular Weight 178.56 g/mol [9]
Appearance Solid[11]
Rationale for Use in PROTAC Linkers

The incorporation of a 3-chloro-2,6-difluorobenzyloxy moiety into a PROTAC linker can offer several advantages:

  • Conformational Rigidity: The planar phenyl ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty of forming the ternary complex and potentially enhance degradation potency.[8][12]

  • Vectorial Control: The defined geometry of the benzyl group can help to orient the warhead and E3 ligase ligand in a productive conformation for ubiquitination.

  • Potential for Pi-Stacking Interactions: The aromatic ring can engage in pi-stacking interactions with aromatic amino acid residues on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[6][8]

  • Modulation of Physicochemical Properties: The chloro and difluoro substituents can influence the lipophilicity, polarity, and metabolic stability of the PROTAC. Fluorination, in particular, is a common strategy in medicinal chemistry to modulate these properties. The electron-withdrawing nature of these halogens can also impact the chemical reactivity of the benzylic position.

Synthetic Protocols for Incorporating this compound into PROTACs

The following protocols describe a generalized, multi-step synthesis for incorporating this compound into a PROTAC. This example focuses on creating a bifunctional linker that can be subsequently coupled to a warhead and an E3 ligase ligand.

Visualizing the Synthetic Workflow

PROTAC Synthesis Workflow cluster_0 Step 1: Linker Precursor Synthesis cluster_1 Step 2: Attachment to E3 Ligase Ligand cluster_2 Step 3: Final PROTAC Assembly cluster_3 Step 4: Purification and Characterization A This compound C Intermediate 1: 3-Chloro-2,6-difluorobenzyloxy-propyl chloride A->C Williamson Ether Synthesis B Bifunctional Alkyl Halide (e.g., 1-bromo-3-chloropropane) B->C E Intermediate 2: E3 Ligase Ligand-Linker Conjugate C->E Nucleophilic Substitution D E3 Ligase Ligand with Nucleophilic Handle (e.g., VHL or CRBN ligand) D->E G Final PROTAC E->G Coupling Reaction (e.g., Amide bond formation, Click chemistry) F Warhead (POI Ligand) with a compatible functional group F->G H Purified PROTAC G->H Purification (e.g., HPLC) I Characterization (NMR, MS, HPLC) H->I

Caption: Generalized workflow for PROTAC synthesis.

Protocol 1: Synthesis of a Bifunctional Linker Precursor via Williamson Ether Synthesis

This protocol describes the synthesis of an intermediate where the this compound is converted into an ether with a terminal reactive group (e.g., a halide) for subsequent reactions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable bifunctional electrophile (e.g., 1-bromo-3-chloropropane)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DMF via a dropping funnel.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the bifunctional electrophile (e.g., 1-bromo-3-chloropropane, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bifunctional linker precursor.

Protocol 2: Coupling the Linker to a VHL Ligand

This protocol outlines the attachment of the synthesized linker precursor to a common Von Hippel-Lindau (VHL) E3 ligase ligand.

Materials:

  • Synthesized bifunctional linker precursor from Protocol 4.2

  • VHL ligand with a free hydroxyl or amine group

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous DMF or Acetonitrile

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 3.0 eq).

  • Addition of Linker: Add the synthesized bifunctional linker precursor (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the VHL ligand-linker conjugate.

Protocol 3: Final PROTAC Assembly via Amide Coupling

This protocol describes the final step of coupling the VHL ligand-linker conjugate (assuming it now has a terminal amine after a deprotection step, if necessary) with a warhead that has a carboxylic acid functionality.

Materials:

  • VHL ligand-linker conjugate with a terminal amine

  • Warhead (POI ligand) with a carboxylic acid group

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • A suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous DMF

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the warhead (1.0 eq) in anhydrous DMF.

  • Activation: Add the peptide coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add a solution of the VHL ligand-linker conjugate (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final PROTAC using reverse-phase preparative HPLC.

Characterization

The final PROTAC and all intermediates should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of PROTACs. The incorporation of its corresponding benzyloxy moiety into the linker can impart desirable structural and physicochemical properties, such as conformational rigidity and modulated lipophilicity. The synthetic protocols provided herein offer a general framework for the integration of this building block into PROTAC design and development. As with all PROTAC synthesis, the optimal linker length and composition will be target-dependent, and empirical optimization is often required. The modular nature of the described synthetic route allows for the facile generation of a library of PROTACs with variations in the linker, warhead, and E3 ligase ligand, accelerating the discovery of potent and selective protein degraders.

References

Application Notes and Protocols for the Synthesis of 3-Chloro-2,6-difluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-2,6-difluorobenzyl chloride via the chlorination of 3-Chloro-2,6-difluorobenzyl alcohol using thionyl chloride (SOCl₂). This conversion is a fundamental transformation in organic synthesis, yielding a versatile intermediate for the development of novel pharmaceutical and agrochemical agents. We present a detailed protocol, an in-depth analysis of the reaction mechanism, critical safety procedures for handling thionyl chloride, and expert insights for process optimization and troubleshooting.

Introduction and Scientific Principles

The conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry. Among the various available reagents, thionyl chloride (SOCl₂) is frequently employed for the synthesis of alkyl chlorides due to its high efficiency and the convenient nature of its byproducts. The reaction with a primary alcohol, such as this compound, proceeds cleanly to yield the corresponding benzyl chloride.

The primary advantage of this method lies in its reaction thermodynamics. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] The escape of these gases from the reaction medium effectively drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, often resulting in high yields. The target molecule, 3-Chloro-2,6-difluorobenzyl chloride, is a key building block in medicinal chemistry, valued for the specific steric and electronic properties conferred by its substituted phenyl ring.

Reaction Mechanism: From Alcohol to Alkyl Chlorosulfite Intermediate

The reaction proceeds through a nucleophilic substitution mechanism. The generally accepted pathway involves the formation of an intermediate alkyl chlorosulfite, which then undergoes substitution by a chloride ion.

  • Activation of the Alcohol: The hydroxyl group of the benzyl alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This initial step displaces one of the chloride ions.

  • Formation of Alkyl Chlorosulfite: A proton is then lost from the resulting oxonium ion. In the absence of a base, the chloride ion released in the first step can act as the base. This deprotonation yields a key intermediate: an alkyl chlorosulfite.

  • Nucleophilic Attack and Product Formation: The mechanism for the final step is dependent on the reaction conditions.

    • With Pyridine (Sₙ2 Pathway): When a base like pyridine is used, it reacts with the alkyl chlorosulfite. The chloride ion, a good nucleophile, then attacks the benzylic carbon in a classic Sₙ2 fashion, leading to an inversion of stereochemistry (though this is not observable in our achiral substrate).[2]

    • Without Pyridine (Sₙi Pathway): In the absence of a base, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism, where the chlorine from the chlorosulfite is delivered to the carbocation from the same face, leading to retention of stereochemistry.[2]

For primary benzylic alcohols, the Sₙ2 pathway is highly efficient and is the focus of the protocol described herein.

Reaction_Mechanism Figure 1: Sₙ2 Reaction Mechanism R_OH This compound inv1 R_OH->inv1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->inv1 Intermediate1 Oxonium Ion Intermediate2 Alkyl Chlorosulfite Intermediate Intermediate1->Intermediate2 - H⁺ inv2 Intermediate2->inv2 + Cl⁻ (from Pyridine-HCl) inv3 Intermediate2->inv3 R_Cl 3-Chloro-2,6-difluorobenzyl chloride SO2 SO₂ (gas) HCl HCl (gas) inv1->Intermediate1 + Cl⁻ inv2->R_Cl Sₙ2 Attack inv3->SO2 inv3->HCl

Figure 1: Sₙ2 Reaction Mechanism

Critical Safety and Handling Protocols

Thionyl chloride is a hazardous substance and requires strict safety measures.

  • Hazard Profile: Thionyl chloride is highly toxic, corrosive, and a lachrymator (induces tearing).[3] It reacts violently with water, releasing toxic sulfur dioxide and hydrogen chloride gases.[3][4] Inhalation can cause severe respiratory tract irritation, potentially leading to pulmonary edema, and skin contact results in serious burns.[5]

  • Work Environment: All manipulations must be performed within a certified chemical fume hood with sufficient ventilation.[5] An eyewash station and safety shower must be immediately accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[5][6]

    • Hand Protection: Use chemical-resistant gloves such as neoprene or Viton.[4]

    • Body Protection: A chemical-resistant apron or lab coat must be worn.[5]

  • Storage: Store thionyl chloride in a cool, dry, well-ventilated area, separated from water, moisture, acids, bases, and alcohols.[7] Containers must be kept tightly sealed under an inert atmosphere.[6]

  • Spill & Waste Disposal: Absorb small spills with sand or an inert absorbent and place in a sealed container for hazardous waste disposal. DO NOT USE WATER to clean up spills.[5][7] All waste containing thionyl chloride must be treated as hazardous.

Detailed Experimental Protocol

This protocol details the conversion of this compound to 3-Chloro-2,6-difluorobenzyl chloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
This compound85070-52-8178.5650.08.93-1.0
Thionyl Chloride (SOCl₂)7719-09-7118.9760.07.144.331.2
Anhydrous Toluene108-88-392.14--100-
Pyridine (catalytic)110-86-179.10~1.00.080.080.02
Saturated Sodium Bicarbonate Solution----~150-
Dichloromethane (DCM)75-09-284.93--~150-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~10 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet connected to a scrubbing trap (e.g., containing NaOH solution)

  • 125 mL pressure-equalizing dropping funnel

  • Thermometer or temperature probe

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

Step-by-Step Synthesis Procedure
  • System Preparation: Assemble the three-neck flask with the dropping funnel, condenser, and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Reagent Charging: To the flask, add this compound (8.93 g, 50.0 mmol) and anhydrous toluene (100 mL). Add a few drops of pyridine (~0.08 mL). Begin stirring to dissolve the solid.

  • Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (4.33 mL, 60.0 mmol). Cool the reaction flask to 0-5 °C using an ice-water bath.

  • Controlled Reaction: Add the thionyl chloride dropwise to the stirred solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C. Vigorous gas evolution (SO₂ and HCl) will be observed; ensure the off-gas is directed into the scrubbing trap.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.

    • CRITICAL STEP: In the fume hood, slowly and carefully pour the concentrated residue onto crushed ice (~100 g) in a large beaker with vigorous stirring. Alternatively, pour it into a cold, saturated sodium bicarbonate solution (~150 mL). This step is highly exothermic and will release gas.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product, 3-Chloro-2,6-difluorobenzyl chloride, is a low-melting solid.[8] Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexanes.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Dry Glassware under N₂/Ar B Charge Alcohol, Toluene, and Pyridine A->B C Cool to 0-5 °C B->C D Add SOCl₂ Dropwise (Maintain < 10 °C) C->D E Warm to RT Stir 2-4h (Monitor by TLC) D->E F Concentrate (Rotovap) E->F G Quench on Ice / NaHCO₃ (Caution!) F->G H Extract with DCM G->H I Wash & Dry (MgSO₄) H->I J Filter & Concentrate I->J K Purify (Distillation/ Recrystallization) J->K

Figure 2: Experimental Workflow

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, the reaction can be gently heated to 40-50 °C for 1-2 hours to drive it to completion.

  • Formation of Side Products: The primary potential side product is bis(3-chloro-2,6-difluorobenzyl) sulfite.[9] Its formation is minimized by using a slight excess of thionyl chloride and ensuring the reaction goes to completion. The presence of pyridine also favors the desired chloride product.[9]

  • Dark Reaction Color: The reaction mixture may turn yellow or brown, which is common. Significant darkening could indicate decomposition, potentially from excessive heating.

  • Difficult Purification: If the crude product is an oil, it may solidify upon standing or cooling. If vacuum distillation is not feasible, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative for purification.

Conclusion

The conversion of this compound to its corresponding chloride using thionyl chloride is a robust and high-yielding reaction. By adhering to the stringent safety protocols required for handling thionyl chloride and following the detailed experimental procedure, researchers can reliably produce this valuable synthetic intermediate. This application note provides the necessary framework for the successful and safe execution of this important chemical transformation.

References

Application Note: A Protocol for the Selective Oxidation of 3-Chloro-2,6-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selective oxidation of 3-Chloro-2,6-difluorobenzyl alcohol to its corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde. This aldehyde is a valuable building block in medicinal chemistry and materials science. This application note critically evaluates common oxidation methodologies and presents a detailed, field-proven protocol using Dess-Martin Periodinane (DMP), chosen for its high selectivity, mild reaction conditions, and excellent functional group tolerance. The protocol includes a step-by-step workflow, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible results for researchers in drug development and synthetic chemistry.

Introduction and Strategic Overview

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target product, 3-Chloro-2,6-difluorobenzaldehyde, is of significant interest due to the unique electronic properties conferred by its halogenated aromatic ring, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary challenge in this synthesis is preventing over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[1] Furthermore, the presence of electron-withdrawing fluorine and chlorine atoms on the benzyl ring can influence reactivity.

This guide provides a rationale for selecting an optimal oxidation strategy and delivers a robust protocol for its execution. We will explore several common classes of oxidants before focusing on the chosen method.

Comparative Analysis of Oxidation Methodologies

Selecting the appropriate oxidant is critical and depends on factors such as substrate sensitivity, desired selectivity, scalability, and safety.

  • Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic reagent that oxidizes primary alcohols to aldehydes, typically in dichloromethane (DCM).[2][3] While effective, its utility is hampered by the toxicity and disposal challenges associated with chromium waste.[4]

  • DMSO-Based Oxidations (e.g., Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base.[5] It is highly efficient and avoids toxic metals, but requires cryogenic temperatures (typically below -60 °C) to maintain the stability of key intermediates and produces malodorous dimethyl sulfide as a byproduct.[6][7]

  • TEMPO-Catalyzed Oxidations: Using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (like bleach or diperiodate) offers a greener alternative.[8][9] These systems are efficient for benzylic alcohols but require careful optimization of the catalyst and co-oxidant system to ensure complete conversion without side reactions.[10]

  • Hypervalent Iodine Reagents (e.g., DMP): Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) has emerged as a premier reagent for mild and selective oxidations.[11] It operates at room temperature, offers short reaction times, high yields, and a simple workup.[12] Its high chemoselectivity makes it ideal for complex molecules with sensitive functional groups, such as the halogenated substrate .[11][13]

Method Selection Rationale: For the oxidation of this compound, Dess-Martin Periodinane (DMP) is the recommended reagent. This choice is based on its exceptional mildness, which preserves the sensitive C-Cl and C-F bonds, and its operational simplicity (room temperature reaction), which avoids the need for specialized cryogenic equipment. The predictable reactivity and straightforward workup make it a reliable method for generating the target aldehyde in high purity and yield.[12][14]

Mechanism of Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation proceeds through a two-step mechanism involving a ligand exchange followed by an elimination reaction.[11] The alcohol first coordinates to the hypervalent iodine center, displacing an acetate group to form a diacetoxyalkoxyperiodinane intermediate. Subsequently, an acetate ion acts as a base, abstracting the alpha-proton from the alcohol. This initiates an E2-like elimination, forming the C=O double bond of the aldehyde, a reduced iodine species (iodinane), and acetic acid.[1]

DMP_Mechanism Substrate R-CH₂-OH + Dess-Martin Periodinane Intermediate Diacetoxyalkoxy- periodinane Intermediate Substrate->Intermediate Ligand Exchange (- Acetate) Products Aldehyde (R-CHO) + Iodinane + Acetic Acid Intermediate->Products Acetate-mediated E2 Elimination

Caption: Mechanism of DMP Oxidation.

Detailed Experimental Protocol

This protocol details the oxidation of this compound using DMP.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEq.
This compoundC₇H₅ClF₂O178.565.0893 mg1.0
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.146.02.55 g1.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mL-
Saturated aq. NaHCO₃ solutionNaHCO₃84.01-~50 mL-
10% aq. Na₂S₂O₃ solutionNa₂S₂O₃158.11-~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-

4.2. Equipment

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Experimental Workflow Diagram

Workflow A 1. Setup & Inert Atmosphere B 2. Dissolve Alcohol in DCM A->B C 3. Add DMP Portion-wise B->C D 4. Monitor by TLC C->D E 5. Quench Reaction D->E Reaction Complete F 6. Aqueous Workup E->F G 7. Dry & Concentrate F->G H 8. Purify via Chromatography G->H I 9. Characterize Product H->I

Caption: Step-by-step experimental workflow.

4.4. Step-by-Step Procedure

  • Reaction Setup: Place this compound (893 mg, 5.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) via syringe and stir until the alcohol is fully dissolved.

  • Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (2.55 g, 6.0 mmol, 1.2 eq.) portion-wise over 10 minutes. Causality Note: Adding the DMP in portions helps to control any minor exotherm and ensures smooth initiation of the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression. The reaction is typically complete within 1-3 hours.

  • Quenching the Reaction: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether (~50 mL). Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (100 mL total). Causality Note: The sodium thiosulfate (Na₂S₂O₃) reduces the unreacted DMP and the iodinane byproduct to soluble iodine species, while the sodium bicarbonate (NaHCO₃) neutralizes the acetic acid generated during the reaction.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear and colorless. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Chloro-2,6-difluorobenzaldehyde.

Characterization and Expected Results

The final product should be a white solid or colorless oil. The identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry). The aldehydic proton should be visible in the ¹H NMR spectrum as a singlet around δ 9.5-10.5 ppm. The carbonyl stretch should appear in the IR spectrum around 1700 cm⁻¹. A typical yield for this reaction is expected to be in the range of 85-95%.

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 3 hours, add an additional portion of DMP (0.2 eq.). This may be necessary if the initial DMP has partially hydrolyzed.[13]

  • Streaking on TLC Plate: This often indicates the presence of acidic byproducts. Ensuring a thorough wash with NaHCO₃ during the workup will resolve this.

  • Difficulty in Removing Iodine Byproducts: If the organic layer remains yellow/brown after the quench, continue stirring with the Na₂S₂O₃/NaHCO₃ solution until it becomes colorless.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 3-Chloro-2,6-difluorobenzaldehyde from its corresponding benzyl alcohol. The use of Dess-Martin Periodinane ensures high selectivity and yield under mild, operationally simple conditions, making it an ideal choice for researchers working with sensitive, halogenated substrates.

References

Application Note: The Strategic Utility of 3-Chloro-2,6-difluorobenzyl Alcohol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3-Chloro-2,6-difluorobenzyl alcohol is a highly functionalized aromatic building block that has gained prominence in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring a chlorine atom and two activating fluorine atoms on the benzene ring—imparts specific reactivity and physicochemical properties that are advantageous for constructing intricate molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity, while the chloro and alcohol functionalities provide versatile handles for subsequent chemical transformations.

This application note provides a comprehensive technical guide on the strategic use of this compound as a pivotal starting material. We will delve into its core properties, explore its conversion into key reactive intermediates through detailed, field-proven protocols, and illustrate its application in multi-step synthetic pathways. The primary focus will be on the practical execution of critical reactions such as halogenation and oxidation, which transform the parent alcohol into more advanced intermediates essential for drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is a solid at room temperature.[1] Its key characteristics are summarized below.

PropertyValueSource
CAS Number 252004-35-6[2][3]
Molecular Formula C₇H₅ClF₂O[2][3]
Molecular Weight 178.56 g/mol [3]
Appearance Solid[1]
Purity Typically ≥98%[2]
Storage Room temperature, in a dry, well-ventilated place[1][2]

Spectroscopic Data: Infrared (IR) spectroscopy is a powerful tool for confirming the identity and purity of this compound. The key spectral features include:

  • Hydroxyl (-OH) Stretch: A strong and broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, with broadening due to intermolecular hydrogen bonding.[4]

  • Aromatic C-H Stretch: Sharp bands appear in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching of the benzene ring.[4]

  • Aromatic Ring Vibrations (C=C Stretch): Characteristic bands are present in the 1450-1600 cm⁻¹ region, confirming the aromatic structure.[4]

  • Carbon-Fluorine (C-F) Stretch: Strong absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹, indicate the presence of C-F bonds.[4]

Core Synthetic Applications: Transformation into Key Intermediates

The primary utility of this compound in pharmaceutical synthesis lies in its efficient conversion into more reactive intermediates. The benzylic alcohol moiety is an ideal precursor for generating electrophilic benzyl halides or nucleophilic aldehydes, which can then be coupled with other fragments to build the target API.

The following diagram illustrates the pivotal position of this compound as a launch point for creating versatile intermediates.

G start 3-Chloro-2,6-difluorobenzyl Alcohol halide Intermediate A: 3-Chloro-2,6-difluorobenzyl Halide (e.g., Chloride) start->halide Halogenation (e.g., SOCl₂) aldehyde Intermediate B: 3-Chloro-2,6-difluorobenzyl Aldehyde start->aldehyde Oxidation (e.g., PCC, Swern) api Complex Pharmaceutical Intermediates & APIs (e.g., for Ticagrelor) halide->api Nucleophilic Substitution aldehyde->api Reductive Amination, Wittig Reaction, etc.

Caption: Key synthetic pathways from this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol 1: Synthesis of 3-Chloro-2,6-difluorobenzyl Chloride via Halogenation

Objective: To convert the benzylic alcohol into a more reactive benzyl chloride, an excellent electrophile for nucleophilic substitution reactions. The use of thionyl chloride (SOCl₂) is a classic and highly effective method, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen for its high reactivity and the clean nature of the reaction, as volatile byproducts are easily removed.

  • Anhydrous Solvent (e.g., Toluene): The reaction is moisture-sensitive. Water would react with thionyl chloride, quenching the reagent and reducing yield.

  • Inert Atmosphere (N₂ or Ar): Prevents side reactions with atmospheric moisture and oxygen.

  • Temperature Control: The initial addition is performed at low temperature (0-5 °C) to control the exothermic reaction. The subsequent heating to reflux ensures the reaction goes to completion.

Materials and Reagents:

Reagent/Material Grade Quantity Purpose
This compound ≥98% 10.0 g (56.0 mmol) Starting Material
Thionyl Chloride (SOCl₂) Reagent 6.0 mL (82.3 mmol) Chlorinating Agent
Anhydrous Toluene Reagent 100 mL Solvent
Round-bottom flask (250 mL) - 1 Reaction Vessel
Reflux condenser & Drying tube - 1 set Prevent moisture ingress
Magnetic stirrer and stir bar - 1 set Agitation

| Ice bath | - | 1 | Temperature Control |

Step-by-Step Methodology:

  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). Purge the entire apparatus with nitrogen or argon.

  • Dissolution: To the flask, add this compound (10.0 g, 56.0 mmol) and anhydrous toluene (100 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add thionyl chloride (6.0 mL, 82.3 mmol) dropwise via a syringe or dropping funnel over 20-30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 110 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding the reaction mixture to 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude oil or solid is 3-Chloro-2,6-difluorobenzyl chloride. Further purification can be achieved by vacuum distillation if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][5]

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The reaction generates toxic and corrosive gases (HCl, SO₂). Ensure the apparatus is properly vented into a scrubbing system if available.

Protocol 2: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde via Oxidation

Objective: To oxidize the primary alcohol to an aldehyde, a versatile intermediate for forming C-N bonds (via reductive amination) or C-C bonds (via Wittig or aldol reactions). Pyridinium chlorochromate (PCC) is a mild oxidant that effectively stops at the aldehyde stage without over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

  • Pyridinium Chlorochromate (PCC): A selective and mild reagent for oxidizing primary alcohols to aldehydes. Its use in an anhydrous solvent prevents over-oxidation.

  • Anhydrous Dichloromethane (DCM): A common solvent for PCC oxidations due to its inertness and ability to dissolve the starting material. It must be anhydrous to ensure the reaction's efficacy.

  • Silica Gel: Used during the workup to adsorb the chromium byproducts, simplifying purification.

Materials and Reagents:

Reagent/Material Grade Quantity Purpose
This compound ≥98% 5.0 g (28.0 mmol) Starting Material
Pyridinium Chlorochromate (PCC) Reagent 9.0 g (41.8 mmol) Oxidizing Agent
Anhydrous Dichloromethane (DCM) Reagent 150 mL Solvent
Silica Gel Chromatography ~30 g Purification
Round-bottom flask (250 mL) - 1 Reaction Vessel

| Magnetic stirrer and stir bar | - | 1 set | Agitation |

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of PCC (9.0 g, 41.8 mmol) in anhydrous DCM (100 mL).

  • Addition of Alcohol: Dissolve this compound (5.0 g, 28.0 mmol) in 50 mL of anhydrous DCM. Add this solution to the stirring PCC suspension in one portion.

  • Reaction: Stir the resulting dark-brown mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether to precipitate the chromium salts.

  • Purification: Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether until all the product has been washed through. This filtration step removes the majority of the colored chromium byproducts.

  • Isolation: Collect the filtrate and concentrate it under reduced pressure to yield the crude 3-Chloro-2,6-difluorobenzaldehyde.

  • Characterization: The product can be further purified by column chromatography or recrystallization. Confirm the structure via spectroscopic methods (IR, ¹H NMR). The IR spectrum should show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the disappearance of the broad -OH band.

Safety Precautions:

  • PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme caution in a fume hood and avoid inhalation of dust.

  • Wear appropriate PPE, including double gloves.

  • All chromium-containing waste must be disposed of according to institutional hazardous waste protocols.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its strategic importance stems from its straightforward conversion into highly reactive species such as benzyl chlorides and benzaldehydes. The protocols detailed in this note provide reliable and robust methods for these transformations, enabling researchers to efficiently incorporate this fluorinated scaffold into complex drug candidates. By understanding the causality behind the experimental design and adhering to strict safety protocols, scientists can effectively leverage the unique properties of this reagent to accelerate drug discovery and development programs.

References

Application Notes and Protocols: Derivatization of 3-Chloro-2,6-difluorobenzyl alcohol for Enhanced Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed experimental procedures for the chemical derivatization of 3-Chloro-2,6-difluorobenzyl alcohol, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The inherent polarity and potential for hydrogen bonding of the benzylic alcohol functional group can lead to poor chromatographic performance, such as peak tailing and low sensitivity, particularly in Gas Chromatography (GC) systems.[1] Derivatization mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, thereby improving analytical accuracy and reproducibility.[2][3] We present two robust and field-proven protocols: Silylation to form a trimethylsilyl (TMS) ether and Acylation to form an acetate ester. These methods are designed for researchers, analytical scientists, and process chemists requiring reliable characterization and quantification of this analyte.

Introduction: The Rationale for Derivatization

This compound serves as a key building block in synthetic chemistry. Its precise quantification is essential for reaction monitoring, purity assessment, and quality control. However, direct analysis by GC can be challenging. The active hydrogen of the hydroxyl group can interact with silanol groups on the GC column and inlet, leading to asymmetrical peak shapes and reduced detector response.[1]

Chemical derivatization is a powerful strategy to overcome these limitations.[3] The primary objectives of derivatizing this compound are:

  • Increased Volatility: By replacing the polar -OH group, intramolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte and making it more suitable for GC analysis.[3][4]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures of the GC injection port, preventing on-column degradation.

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes undesirable column interactions, resulting in sharper, more symmetrical peaks and improved separation from matrix components.[3]

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in Mass Spectrometry (MS), aiding in structural confirmation and selective detection.

This guide details two common and effective derivatization techniques, providing not just the procedural steps but also the underlying chemical principles to empower scientists to adapt and troubleshoot these methods effectively.

Protocol 1: Silylation via Trimethylsilyl (TMS) Ether Formation

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols.[1] The reaction involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this transformation due to its volatility and the inert nature of its byproducts.

Principle of Silylation

The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The TMCS catalyst accelerates the reaction. The resulting TMS ether is significantly less polar and more volatile than the parent alcohol.

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_anal Analysis prep 1. Aliquot Sample (Containing ~1 mg of Alcohol) dry 2. Ensure Anhydrous Conditions (Use dry solvent/glassware) prep->dry solv 3. Add Solvent (e.g., 100 µL Pyridine or Acetonitrile) dry->solv reagent 4. Add Silylating Reagent (100 µL BSTFA + 1% TMCS) solv->reagent heat 5. Heat Reaction Mixture (e.g., 70°C for 30 min) reagent->heat inject 6. Cool to Room Temp heat->inject gcms 7. Inject 1 µL into GC-MS inject->gcms

Caption: Silylation workflow for GC-MS analysis.

Materials and Reagents
ItemSupplierGradeComments
This compoundN/AAnalytical Standard
BSTFA + 1% TMCSSigma-AldrichDerivatization GradeStore under inert gas; moisture sensitive.
Pyridine or AcetonitrileAny major vendorAnhydrous (<50 ppm H₂O)Use a freshly opened bottle or dry solvent.
Reaction Vials (2 mL) with PTFE-lined capsAny major vendorN/A
Heating block or water bathN/AN/ACapable of maintaining 70 ± 2 °C.
GC-MS SystemN/AN/AEquipped with a suitable capillary column.
Step-by-Step Silylation Protocol

CAUTION: This procedure should be performed in a well-ventilated fume hood. Silylating reagents are moisture-sensitive and can be corrosive.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial. If working from a stock solution, evaporate the solvent under a gentle stream of nitrogen. It is critical that the sample is free of water.[3]

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.

  • Reaction: Vortex the mixture for 10 seconds. Place the vial in a heating block or water bath set to 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Analytical Results

The TMS derivative will have a shorter retention time and a different mass spectrum compared to the underivatized alcohol.

CompoundMolecular Wt.Expected GC BehaviorKey Mass Fragments (m/z) - Predicted
This compound178.56Broader peak, potential tailing, longer retention time178 (M+), 143 (M-Cl), 125, 115
TMS-ether of this compound250.73Sharp, symmetrical peak, shorter retention time250 (M+), 235 (M-CH₃), 143 (M-TMS-O), 73 (Si(CH₃)₃)

Protocol 2: Acylation via Acetate Ester Formation

Acylation, specifically esterification, is another excellent method for derivatizing alcohols.[3] This protocol uses acetyl chloride to convert the alcohol into its corresponding acetate ester. The resulting ester is significantly less polar, more volatile, and very stable, making it ideal for GC analysis. The reaction can be performed efficiently under solvent-free, catalyst-free conditions, presenting a green and straightforward alternative.[5]

Principle of Acylation (Esterification)

The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition-elimination reaction results in the formation of an ester and hydrogen chloride (HCl) gas as a byproduct.

Chemical Reaction: Esterification

Esterification_Reaction compound This compound product 3-Chloro-2,6-difluorobenzyl acetate compound->product Reaction reagent Acetyl Chloride (CH₃COCl) reagent->product byproduct HCl

Caption: Esterification of the target alcohol.

Materials and Reagents
ItemSupplierGradeComments
This compoundN/AReagent Grade
Acetyl ChlorideAny major vendorReagent GradeReacts violently with water. Handle with care.
Dichloromethane (DCM)Any major vendorHPLC GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Soln.N/ALab GradeFor quenching.
Anhydrous Magnesium Sulfate (MgSO₄)Any major vendorLab GradeFor drying.
Round-bottom flask (10 mL)N/AN/A
Step-by-Step Acylation Protocol

CAUTION: This procedure must be performed in a fume hood. Acetyl chloride is corrosive and reacts exothermically with moisture. HCl gas is evolved.

  • Reaction Setup: Place this compound (e.g., 178 mg, 1.0 mmol) in a dry 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: While stirring, slowly add acetyl chloride (e.g., 142 µL, 2.0 mmol) to the flask. The reaction may be mildly exothermic.[5]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC injection of a quenched aliquot.

  • Work-up (Quenching): Once the reaction is complete, carefully and slowly add 5 mL of saturated NaHCO₃ solution to the flask to neutralize the excess acetyl chloride and the HCl byproduct. Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Dissolve the resulting crude ester in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Expected Analytical Results

The acetate ester derivative will be more volatile and exhibit a different fragmentation pattern than the parent alcohol.

CompoundMolecular Wt.Expected GC BehaviorKey Mass Fragments (m/z) - Predicted
This compound178.56Broader peak, potential tailing178 (M+), 143 (M-Cl), 125, 115
3-Chloro-2,6-difluorobenzyl acetate220.59Sharp, symmetrical peak, shorter retention time178 (M-CH₂CO), 143 (M-CH₃COO), 43 (CH₃CO+)

Discussion: Method Selection and Troubleshooting

  • Causality Behind Protocol Choices: Silylation is often preferred for rapid screening and high-throughput analysis due to the simple, one-pot procedure and lack of an aqueous work-up. The acylation protocol, while requiring more steps, yields an extremely stable derivative that is not susceptible to hydrolysis, making it ideal for applications where samples may be stored before analysis or for confirmatory procedures.[5] The solvent-free acylation method is particularly advantageous for its simplicity and reduced environmental impact.[5]

  • Self-Validating Systems: For both protocols, successful derivatization is confirmed by the disappearance of the starting material's peak and the appearance of a new, single peak with the expected retention time and mass spectrum. Running a control sample of the underivatized alcohol is crucial for comparison.

  • Troubleshooting Common Issues:

ProblemPossible CauseRecommended Solution
Incomplete Reaction (Both methods)Insufficient reagent, time, or temperature.Increase reagent molar excess, reaction time, or temperature. For silylation, ensure catalyst is active.
No Derivative Peak (Silylation)Presence of moisture hydrolyzing the reagent/product.Use anhydrous solvents and thoroughly dry glassware. Store silylating reagents under inert gas.[3]
Multiple Derivative Peaks (Silylation)Potential for side reactions if other functional groups are present.This is unlikely for the target analyte but consider milder silylating agents if analyzing complex mixtures.
Poor Peak Shape Persists Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.[6]

Conclusion

The derivatization of this compound by silylation or acylation is an essential step for achieving reliable and high-quality data from Gas Chromatography. The TMS-ether formation is a rapid and effective method for routine analysis, while conversion to the acetate ester provides a highly stable derivative suitable for rigorous quantitative studies. By selecting the appropriate protocol and understanding the principles behind it, researchers can significantly enhance the accuracy and precision of their analytical results.

References

Application Note: Quantitative Analysis of 3-Chloro-2,6-difluorobenzyl alcohol by HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the accurate quantification of 3-Chloro-2,6-difluorobenzyl alcohol (CAS: 252004-35-6; MW: 178.56 g/mol ), a key intermediate in various chemical syntheses.[1][2] We present two robust and validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity, particularly in complex matrices. This guide is intended for researchers, quality control analysts, and drug development professionals, offering step-by-step protocols, method validation parameters, and expert insights into experimental design.

Introduction: The Need for Accurate Quantification

This compound is a halogenated aromatic compound whose purity and concentration are critical quality attributes in downstream applications, including pharmaceutical manufacturing. Accurate and precise analytical methods are essential for:

  • Quality Control (QC): Ensuring the purity of starting materials and intermediates.

  • Process Monitoring: Optimizing reaction conditions and yields during synthesis.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for product characterization.

This application note details two primary analytical techniques, chosen for their suitability to the physicochemical properties of the analyte. HPLC-UV offers a straightforward, reliable approach for routine quantification, while GC-MS provides enhanced selectivity and lower detection limits, which can be crucial for impurity profiling and trace analysis.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Rationale

Reverse-phase HPLC is the method of choice for the routine analysis of moderately polar aromatic compounds like this compound. The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. Retention is controlled by adjusting the ratio of the organic solvent (acetonitrile) to the aqueous phase. The presence of the aromatic ring in the molecule allows for sensitive detection using a UV spectrophotometer, typically at a wavelength corresponding to its absorbance maximum. This method is robust, highly reproducible, and suitable for high-throughput analysis.[3]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: Standard system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Ultrapure)

    • This compound reference standard (>98% purity).[2]

    • Methanol (HPLC Grade, for sample preparation).

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase initial composition (e.g., 50:50 Acetonitrile:Water) to prepare a series of at least five calibration standards.

2.2.3. Sample Preparation

  • Accurately weigh a precise amount of the sample into a volumetric flask.

  • Dissolve and dilute with methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

2.2.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Elution ModeIsocratic: 60% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength220 nm
Injection Volume10 µL
Run Time10 minutes

2.2.5. Data Analysis and Quantification

  • Inject the calibration standards to establish the linear range.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the linear regression equation (y = mx + c) and the coefficient of determination (R²).

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample using its peak area and the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation Injection Inject into HPLC System Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Plot Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Method Validation Summary

A trustworthy analytical method must be validated to ensure its performance. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.998
Accuracy 98-102% recovery
Precision (RSD%) ≤ 2.0% for repeatability and intermediate precision
LOD Signal-to-Noise ratio of 3:1 (e.g., ~150 ng/mL)
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~500 ng/mL)
Specificity Peak purity analysis; no interference at analyte retention time

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers superior sensitivity and selectivity compared to HPLC-UV. The methodology involves separating volatile compounds in the gas phase followed by detection with a mass spectrometer, which acts as a highly specific detector. However, benzyl alcohols possess a polar hydroxyl group that can cause peak tailing and potential degradation at high temperatures in the GC system.[4]

To overcome this, chemical derivatization is employed. This process replaces the active hydrogen of the hydroxyl group with a nonpolar, thermally stable group, thereby increasing the analyte's volatility and improving its chromatographic behavior. Silylation, which converts the alcohol to a trimethylsilyl (TMS) ether, is a common and effective strategy.[4]

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents:

    • Dichloromethane (GC Grade)

    • This compound reference standard (>98% purity).

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

3.2.2. Preparation and Derivatization

  • Standard/Sample Preparation: Prepare stock solutions and serial dilutions of the reference standard in dichloromethane. Prepare samples similarly to a target concentration within the calibration range.

  • Derivatization Step:

    • Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of the BSTFA + 1% TMCS derivatizing agent.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before placing it in the autosampler for analysis.

3.2.3. GC-MS Conditions

ParameterCondition
GC Parameters
Inlet Temperature250°C
Injection ModeSplit (e.g., 20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramStart at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS Parameters
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (for TMS derivative) Quantifier Ion: m/z 235 (M-CH3)+, Qualifier Ions: m/z 250 (M+), m/z 73 (TMS)

Rationale for SIM Ions: The molecular weight of the TMS-derivatized analyte is 250.56 g/mol . The molecular ion (M+) at m/z 250 is expected. A common fragmentation for TMS ethers is the loss of a methyl group (-CH3), resulting in a stable [M-15]+ ion at m/z 235, which is often more abundant and ideal for quantification. The ion at m/z 73 is characteristic of the TMS group and serves as a good qualifier.

3.2.4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 235) against the concentration of the derivatized standards.

  • Confirm the identity of the analyte in samples by verifying the presence of qualifier ions and their relative abundance ratios.

  • Calculate the concentration in the original sample using the calibration curve, accounting for any dilution factors.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Solution in Dichloromethane Deriv Derivatize with BSTFA (70°C, 30 min) Prep->Deriv Injection Inject into GC-MS System Deriv->Injection Separation DB-5ms Column Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Extract Ion Chromatogram Detection->Integration Quantification Quantify using m/z 235 Integration->Quantification Confirmation Confirm with Qualifier Ions Quantification->Confirmation

Caption: Workflow for GC-MS analysis of this compound with silylation.

Method Validation Summary
ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy 97-103% recovery
Precision (RSD%) ≤ 3.0% for repeatability and intermediate precision
LOD Signal-to-Noise ratio of 3:1 (e.g., ~5 ng/mL)
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~15 ng/mL)
Specificity Confirmed by retention time and qualifier ion ratios

Method Selection: A Comparative Overview

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MS (with Derivatization)
Principle Liquid-phase separation, UV absorptionGas-phase separation, mass-based detection
Sensitivity Moderate (LOQ ~500 ng/mL)High (LOQ ~15 ng/mL)
Selectivity Good; based on retention timeExcellent; based on retention time and mass fragmentation
Sample Prep Simple dilution and filtrationMore complex; requires a derivatization step
Throughput HighModerate, due to longer run times and prep
Cost Lower instrument and operational costsHigher instrument and operational costs
Best Suited For Routine QC, purity assays, process monitoringTrace analysis, impurity identification, complex matrices

Conclusion

This application note provides two comprehensive and reliable methods for the quantification of this compound. The HPLC-UV method is a robust, cost-effective solution for routine quality control where high sample throughput is required. For applications demanding higher sensitivity and unequivocal identification, such as trace impurity analysis or quantification in complex biological or environmental matrices, the GC-MS method with silylation derivatization is the superior choice. Both protocols, when properly validated, will yield accurate and precise data, ensuring product quality and supporting regulatory requirements.

References

The Strategic Application of 3-Chloro-2,6-difluorobenzyl Alcohol in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

The global challenge of ensuring food security necessitates the continuous development of novel agrochemicals that are not only highly effective but also possess favorable environmental and toxicological profiles.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern agrochemical design.[2][3] These elements can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, ultimately enhancing its biological activity.[2] 3-Chloro-2,6-difluorobenzyl alcohol emerges as a key building block in this context, offering a unique substitution pattern that is instrumental in the synthesis of potent insecticides and other crop protection agents.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the rationale behind its use, present a detailed synthetic protocol for a representative agrochemical scaffold, and discuss the mechanistic insights that underpin its utility.

The Significance of the 3-Chloro-2,6-difluoro Moiety

The specific arrangement of chlorine and fluorine atoms on the benzyl ring of this compound is not arbitrary. This substitution pattern is a deliberate design element aimed at optimizing the performance of the final agrochemical product.

  • Enhanced Biological Efficacy: The presence of fluorine atoms often leads to increased insecticidal or herbicidal activity.[4] Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to stronger interactions with the target site.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation by enzymes within the target pest or in the environment.[3] This can lead to longer-lasting efficacy.

  • Increased Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy outer cuticle of insects or the leaves of plants.[2]

  • Fine-Tuning of Activity: The additional chlorine atom at the 3-position provides another point of interaction and can be crucial for locking the molecule into the active conformation within the target protein. This is exemplified in the structures of highly successful insecticides like chlorantraniliprole, which feature a chlorinated phenyl ring.[5][6][7]

Application in the Synthesis of Diamide Insecticide Analogs

The diamide class of insecticides, which includes commercial successes like chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[8] The synthesis of these complex molecules often involves the coupling of a substituted pyrazole carboxylic acid with a substituted aniline. This compound can serve as a versatile precursor to key intermediates in the synthesis of novel diamide insecticide analogs.

Synthetic Workflow Overview

The overall strategy involves the conversion of this compound into a more reactive electrophile, such as a benzyl bromide, which can then be used to alkylate a suitable nucleophile to construct the core of the target agrochemical.

G A This compound B 3-Chloro-2,6-difluorobenzyl bromide A->B Bromination (PBr3) C N-alkylation of Pyrazole Intermediate B->C Alkylation D Final Diamide Insecticide Analog C->D Amide Coupling

Caption: Synthetic workflow from this compound to a diamide insecticide analog.

Experimental Protocols

Part 1: Synthesis of 3-Chloro-2,6-difluorobenzyl bromide

This protocol details the conversion of the starting alcohol to the corresponding benzyl bromide, a key intermediate for subsequent coupling reactions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound178.5610.0 g0.056
Phosphorus tribromide (PBr₃)270.696.0 g0.022
Dichloromethane (DCM), anhydrous-100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (10.0 g, 0.056 mol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (6.0 g, 0.022 mol) dropwise to the stirred solution over 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 3-Chloro-2,6-difluorobenzyl bromide as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Synthesis of a Diamide Insecticide Analog Precursor

This protocol describes the N-alkylation of a pyrazole intermediate with the synthesized 3-Chloro-2,6-difluorobenzyl bromide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-2,6-difluorobenzyl bromide241.4613.5 g0.056
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid319.4617.9 g0.056
Potassium carbonate (K₂CO₃)138.2115.5 g0.112
N,N-Dimethylformamide (DMF), anhydrous-150 mL-
Ethyl acetate-200 mL-
Water-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (17.9 g, 0.056 mol), potassium carbonate (15.5 g, 0.112 mol), and anhydrous N,N-dimethylformamide (150 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-Chloro-2,6-difluorobenzyl bromide (13.5 g, 0.056 mol) in DMF (20 mL) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole intermediate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds to achieve optimal efficacy, selectivity, and safety. The protocols provided herein offer a practical guide for the utilization of this important intermediate in the creation of next-generation crop protection solutions. Future research in this area will likely focus on expanding the library of agrochemicals derived from this scaffold and exploring its application in the development of agents with novel modes of action.

References

Application Note & Protocols: Synthetic Diversification of 3-Chloro-2,6-difluorobenzyl Alcohol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to key synthetic transformations starting from 3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6), a valuable fluorinated building block in medicinal and materials chemistry.[1][2] The strategic placement of chloro and fluoro substituents on the aromatic ring makes its derivatives promising candidates for drug discovery and advanced material applications.[3] We present field-proven protocols for the oxidation to the corresponding aldehyde, etherification via the Williamson synthesis, ester formation using the Steglich method, and nucleophilic substitution to introduce further diversity. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and product validation.

Introduction: The Strategic Value of a Fluorinated Benzyl Scaffold

This compound serves as a pivotal starting material for creating a library of complex molecules. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of both the benzylic alcohol and the aromatic ring. The hydroxyl group is a versatile handle for a multitude of chemical modifications. This guide details four primary synthetic routes to generate diverse analogs, enabling researchers to explore structure-activity relationships (SAR) and develop novel chemical entities.

The overall synthetic strategy is to leverage the primary alcohol functionality for diversification, as illustrated below.

G Core Synthetic Strategies A 3-Chloro-2,6-difluorobenzyl alcohol B Oxidation A->B C Etherification A->C D Esterification A->D E Substitution (via activation) A->E B_prod Aldehyde Analogs B->B_prod C_prod Ether Analogs C->C_prod D_prod Ester Analogs D->D_prod E_prod Amine, Azide, Nitrile, etc. Analogs E->E_prod

Figure 1. Overview of synthetic routes from the starting alcohol.

Mild Oxidation to 3-Chloro-2,6-difluorobenzaldehyde

The oxidation of primary alcohols to aldehydes is a foundational transformation. However, over-oxidation to the carboxylic acid is a common side reaction. The Swern oxidation is an exceptionally mild and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride and proceeds at low temperatures, effectively preventing over-oxidation.[4][5][6]

Mechanistic Rationale

The reaction begins with the activation of DMSO with oxalyl chloride at -78 °C to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[5][6] The low temperature is critical for the stability of the reactive intermediates.[7]

G Swern Oxidation Workflow cluster_0 Reagent Preparation (-78 °C) cluster_1 Substrate Addition & Activation (-78 °C) cluster_2 Elimination & Quench A 1. Add Oxalyl Chloride to CH2Cl2 B 2. Add DMSO (dropwise) A->B C Stir for 15 min (Formation of Electrophile) B->C D 3. Add Alcohol Solution (dropwise) C->D E Stir for 30 min (Alkoxysulfonium Salt Formation) D->E F 4. Add Triethylamine (dropwise at -78 °C) E->F G Stir and warm to RT F->G H 5. Aqueous Workup G->H I Purification (Chromatography) H->I

Figure 2. Step-wise workflow for the Swern Oxidation protocol.

Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride ( (COCl)₂ )

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (0.2 M relative to the alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Add oxalyl chloride (1.5 eq.) to the cold DCM. Then, add a solution of DMSO (2.5 eq.) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.[8]

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise. Rinse the flask that contained the alcohol with a small amount of DCM and add it to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture.[9] A thick white precipitate will form. Continue stirring for another 30 minutes at -78 °C.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 45 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, saturated NH₄Cl, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReagentMolar Eq.Purpose
Oxalyl Chloride1.5DMSO Activator
DMSO2.5Oxidant
This compound1.0Substrate
Triethylamine5.0Base for Elimination

Table 1. Stoichiometry for Swern Oxidation.

Synthesis of Ether Analogs via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective S_N2 reaction for preparing symmetrical and unsymmetrical ethers.[10][11] The method involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[11][12]

Mechanistic Rationale

This is a two-step process. First, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the benzyl alcohol, forming the corresponding sodium alkoxide and hydrogen gas. The resulting alkoxide is a potent nucleophile. In the second step, this nucleophile attacks a primary alkyl halide (e.g., iodomethane, ethyl bromide) in a classic S_N2 fashion.[12] The use of primary alkyl halides is crucial to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[10][12] Polar aprotic solvents like THF or DMF are ideal for this reaction as they solvate the cation without hindering the nucleophile.[10]

Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 60% NaH dispersion (1.2 eq.). Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF (0.3 M).

  • Deprotonation: Cool the THF/NaH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until the effervescence ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be required.

  • Quench: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (x3). Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ether by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Alkylating AgentProduct TypeExpected Yield
IodomethaneMethyl EtherHigh
Ethyl BromideEthyl EtherGood-High
Benzyl BromideBenzyl EtherGood-High

Table 2. Common Electrophiles for Williamson Ether Synthesis.

Synthesis of Ester Analogs via Steglich Esterification

For the synthesis of esters from an alcohol and a carboxylic acid, the Steglich esterification offers a mild and highly efficient alternative to the harsh acidic conditions of Fischer esterification.[13] It is particularly effective for sterically hindered substrates and is compatible with a wide range of functional groups.[14][15]

Mechanistic Rationale

The reaction is facilitated by a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14] The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester").[13] The alcohol then attacks this activated species to form the ester, regenerating the DMAP catalyst. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[16]

G Steglich Esterification Cycle A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + DCC B DCC B->C E Acylpyridinium Intermediate ('Active Ester') C->E + DMAP H DCU (Byproduct) C->H + H2O (formal) D DMAP (Catalyst) D->E G Ester Product (R-COO-CH2-Ar) E->G + Alcohol F Alcohol (Ar-CH2OH) F->G I DMAP (Regenerated) G->I + DMAP

Figure 3. Catalytic cycle of the Steglich Esterification.

Protocol: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., Acetic acid, Benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexane

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.). Dissolve the components in anhydrous DCM (0.2 M).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise. A white precipitate (DCU) should begin to form.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Byproduct Removal: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and any remaining DCC), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

References

Application Note: Catalytic Aerobic Oxidation of 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the catalytic conversion of 3-Chloro-2,6-difluorobenzyl alcohol into its corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde. This transformation is a critical step for synthesizing advanced pharmaceutical intermediates and specialized organic materials. We present a robust and highly selective method centered on a Palladium(II) acetate catalyst in dimethyl sulfoxide (DMSO), utilizing molecular oxygen from ambient air as the terminal oxidant. The narrative explains the fundamental mechanistic principles, offers a detailed step-by-step experimental protocol, and includes a thorough guide for data analysis, product characterization, and troubleshooting. The aim is to equip researchers with a reliable and efficient methodology grounded in the principles of green chemistry.

Part I: Mechanistic Principles & Catalyst Selection

The Chemistry of Benzyl Alcohol Oxidation

The conversion of a primary benzyl alcohol to an aldehyde is a cornerstone transformation in organic synthesis. Traditionally, this was accomplished using stoichiometric amounts of heavy-metal oxidants like chromium reagents, which generate significant hazardous waste.[1] Catalytic methods, particularly those using molecular oxygen as the final oxidant, represent a more sustainable and atom-economical alternative.[2][3]

The core mechanism for palladium-catalyzed aerobic oxidation involves two key stages: the oxidation of the alcohol by the Pd(II) catalyst and the subsequent reoxidation of the resulting Pd(0) back to the active Pd(II) state by oxygen.[2][4] The alcohol oxidation proceeds via a sequence of steps:

  • Ligand Exchange: The alcohol substrate coordinates to the Pd(II) center.

  • Deprotonation: A base (which can be the acetate counter-ion or the solvent) removes the proton from the coordinated alcohol, forming a palladium-alkoxide intermediate.

  • β-Hydride Elimination: This is often the turnover-limiting step.[5] A hydrogen atom on the carbon bearing the alkoxide is transferred to the palladium center, forming a palladium-hydride species and releasing the aldehyde product.

  • Catalyst Regeneration: The Pd(0) species and palladium-hydride are reoxidized by molecular oxygen to regenerate the active Pd(II) catalyst, producing water as the sole byproduct.

Rationale for Catalyst System Selection
  • Palladium(II) Acetate (Pd(OAc)₂): Palladium catalysts are renowned for their high activity and selectivity in oxidizing benzylic alcohols.[6][7][8] They exhibit excellent functional group tolerance, making them suitable for complex substrates.

  • Dimethyl Sulfoxide (DMSO): DMSO is not merely an inert solvent in this system. It plays a crucial, multifaceted role by:

    • Coordinating to palladium species, which can prevent the precipitation of inactive palladium black.[9][10]

    • Potentially participating in the reoxidation of Pd(0) to Pd(II).[11][12]

    • Maintaining a homogenous reaction medium for all components.

  • Molecular Oxygen (O₂): Using O₂ (from air or as pure gas) as the terminal oxidant is ideal from a green chemistry perspective. It is inexpensive, readily available, and its reduction product is water, eliminating stoichiometric waste.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the aerobic oxidation of this compound using the Pd(OAc)₂/DMSO system.

Catalytic_Cycle sub R-CH₂OH (Substrate) pd2_start Pd(II)(OAc)₂ sub->pd2_start - AcOH prod R-CHO (Product) pd_hydride [(OAc)Pd(II)-H] prod->pd_hydride pd_alkoxide [(OAc)Pd(II)-OCH₂R] pd2_start->pd_alkoxide + R-CH₂OH pd_alkoxide->pd_hydride β-Hydride Elimination pd0 Pd(0) + AcOH pd_hydride->pd0 Reductive Elimination pd0->pd2_start Reoxidation + 2 AcOH h2o H₂O pd0->h2o o2 1/2 O₂

Caption: Proposed catalytic cycle for Pd-catalyzed aerobic alcohol oxidation.

Part II: Experimental Protocol

This protocol details the conversion of this compound to 3-Chloro-2,6-difluorobenzaldehyde on a 1 mmol scale.

Materials & Equipment
Reagent / MaterialGradeSupplierCAS No.Notes
This compound≥97%Sigma-Aldrich252004-35-6Substrate
Palladium(II) acetate, Pd(OAc)₂98%Sigma-Aldrich3375-31-3Catalyst
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5Solvent
Ethyl acetateACS GradeFisher Scientific141-78-6Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8Aqueous wash
Brine (Saturated NaCl solution)ACS GradeFisher Scientific7647-14-5Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific7487-88-9Drying agent
Silica Gel230-400 meshSorbent Tech.7631-86-9For chromatography
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma-For reaction monitoring
Oxygen (O₂)High PurityAirgas7782-44-7Can use a balloon or direct line
EquipmentDescription
25 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor agitation
CondenserTo prevent solvent loss
Oil bath or heating mantle with controllerFor temperature control
Oxygen balloon or gas inlet adapterTo maintain O₂ atmosphere
Separatory funnel (125 mL)For liquid-liquid extraction
Rotary evaporatorFor solvent removal
Glass column for chromatographyFor purification
Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium compounds can be toxic; avoid inhalation of dust and skin contact.

  • DMSO can enhance the absorption of other chemicals through the skin; handle with care.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (178.6 mg, 1.0 mmol).

    • Add Palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).

    • Add 5.0 mL of anhydrous DMSO.

    • Attach a condenser to the flask.

  • Establishing Oxygen Atmosphere:

    • Purge the flask with oxygen gas for 1-2 minutes.

    • Attach an oxygen-filled balloon to the top of the condenser to maintain a positive pressure of O₂ throughout the reaction.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously. The solution should initially be a dark brown/red color.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours. (Eluent: 15% Ethyl Acetate in Hexanes). The product aldehyde should have a higher Rf value than the starting alcohol.

  • Work-up Procedure:

    • Once the reaction is complete (typically 6-12 hours, as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a 125 mL separatory funnel containing 30 mL of deionized water and 30 mL of ethyl acetate.

    • Rinse the reaction flask with a small amount of ethyl acetate (5-10 mL) and add it to the separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. Drain and discard the aqueous (lower) layer.

    • Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil or solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Chloro-2,6-difluorobenzaldehyde as a white to off-white solid.

Part III: Data Analysis & Characterization

Expected Results
ParameterExpected Outcome
Product 3-Chloro-2,6-difluorobenzaldehyde
CAS Number 190011-87-1
Appearance White to off-white solid
Yield 75-90%
Melting Point 46-49 °C
TLC (15% EtOAc/Hex) Rf ≈ 0.45 (Product), Rf ≈ 0.20 (Starting Material)
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, -CHO), 7.60 (m, 1H, Ar-H), 7.05 (t, J = 8.8 Hz, 1H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 185.5 (d), 161.0 (dd), 135.0 (t), 125.0 (m), 115.0 (dd), 112.5 (dd). (Note: Couplings to fluorine will be observed).

  • ¹⁹F NMR (376 MHz, CDCl₃): Chemical shifts will be characteristic of the 2,6-difluoro substitution pattern.

  • FTIR (ATR, cm⁻¹): ~3080 (Ar C-H), ~2880, 2780 (Aldehyde C-H), ~1710 (strong, C=O stretch), ~1610, 1480 (Ar C=C).

  • Mass Spec (EI): m/z 176.0 (M⁺), 175.0 (M-H)⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible.[13]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient oxygen. 3. "Wet" DMSO or other reagents.1. Use fresh Pd(OAc)₂. 2. Ensure a positive pressure of O₂ is maintained. 3. Use anhydrous grade solvent and dry glassware thoroughly.
Formation of Benzoic Acid 1. Over-oxidation.[14] 2. Reaction run for too long.1. Monitor the reaction closely by TLC and stop it upon completion. 2. Avoid excessively high temperatures.
Formation of Pd Black Catalyst decomposition.[10]1. Ensure vigorous stirring. 2. Check the quality of the DMSO; impurities can accelerate decomposition.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent; a shallower gradient may be necessary.

Part IV: Alternative Catalytic Approaches

While the palladium-catalyzed aerobic oxidation is a robust method, other catalytic systems offer alternative advantages, such as being metal-free or operating under different conditions.

  • TEMPO-Based Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in combination with a co-oxidant, can selectively oxidize primary alcohols to aldehydes with no over-oxidation to the carboxylic acid.[15][16] A common system involves catalytic TEMPO and a stoichiometric oxidant like sodium hypochlorite (bleach) or a catalytic system with a transition metal like copper.[17][18][19]

  • Photocatalytic Dehydrogenation: A modern, green approach involves the use of a photocatalyst (like Eosin Y) under visible light irradiation.[20][21] This method often proceeds via an acceptorless dehydrogenation, producing the desired aldehyde and hydrogen gas (H₂) as the only byproduct, representing an exceptionally clean transformation.[22][23]

Conclusion

The palladium-catalyzed aerobic oxidation of this compound is an efficient, selective, and scalable method for the synthesis of 3-Chloro-2,6-difluorobenzaldehyde. By understanding the underlying catalytic principles and adhering to the detailed protocol, researchers can reliably perform this valuable transformation. This application note provides the necessary framework for successful execution, characterization, and troubleshooting, empowering scientists in the fields of chemical synthesis and drug development.

References

The Strategic Utility of 3-Chloro-2,6-difluorobenzyl Alcohol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 3-Chloro-2,6-difluorobenzyl alcohol has emerged as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of the ortho- and para- fluorine atoms, combined with a meta-chloro substituent, imparts unique electronic and steric characteristics to the benzyl core. This substitution pattern not only influences the reactivity of the benzylic alcohol but also provides multiple points for further functionalization, making it an invaluable tool for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Strategy: The Aldehyde as a Linchpin Intermediate

The primary synthetic utility of this compound lies in its efficient oxidation to the corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde. This aldehyde serves as a versatile electrophilic partner in a multitude of cyclocondensation reactions, paving the way for the construction of various heterocyclic ring systems. The choice of oxidizing agent is critical to ensure high yields and prevent over-oxidation to the carboxylic acid.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound

The Dess-Martin oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes, known for its broad functional group tolerance and operational simplicity.[1][2][3]

Rationale: DMP offers significant advantages over chromium-based oxidants, as it avoids the use of toxic heavy metals and proceeds under neutral conditions at room temperature, which is beneficial for sensitive substrates.[1][2] The reaction is typically fast and clean, with the byproduct, 2-iodoxybenzoic acid (IBX), being easily removed during workup.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-chloro-2,6-difluorobenzaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Data Presentation: Oxidation of this compound

Oxidizing AgentReaction ConditionsTypical Yield (%)Reference
Dess-Martin PeriodinaneDCM, 0 °C to rt, 1-2 h>95[1][2][3]
Swern Oxidation(COCl)₂, DMSO, Et₃N, DCM, -78 °C90-98[4][5][6]
TEMPO/NaOClBiphasic (DCM/H₂O), KBr, NaHCO₃90-95[7][8][9]

Application in the Synthesis of Pyrazoles

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic method.[3] An adaptation of this involves the reaction of an α,β-unsaturated carbonyl compound (chalcone) with hydrazine. The requisite chalcone can be prepared via a Claisen-Schmidt condensation between 3-chloro-2,6-difluorobenzaldehyde and a suitable ketone.

Protocol 2: Synthesis of a 3-(3-Chloro-2,6-difluorophenyl)-Substituted Pyrazole

This protocol first describes the synthesis of a chalcone intermediate, followed by its cyclization to the pyrazole.

Step 2a: Claisen-Schmidt Condensation to form a Chalcone

  • To a stirred solution of 3-chloro-2,6-difluorobenzaldehyde (1.0 eq) and an appropriate acetophenone (e.g., acetophenone, 1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain the crude chalcone.

  • Recrystallize from ethanol to afford the pure chalcone derivative.

Step 2b: Cyclization with Hydrazine to form the Pyrazole

  • To a solution of the chalcone (1.0 eq) from Step 2a in glacial acetic acid, add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the desired pyrazole.

Application in the Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for the construction of quinoline and polycyclic quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12][13]

Protocol 3: Synthesis of a 4-(3-Chloro-2,6-difluorophenyl)quinoline Derivative

This protocol outlines the synthesis of a quinoline derivative using 3-chloro-2,6-difluorobenzaldehyde and a 2-aminoaryl ketone.

Experimental Protocol:

  • In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq) and 3-chloro-2,6-difluorobenzaldehyde (1.0 eq).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq) or a Lewis acid like Yb(OTf)₃.

  • The reaction can be performed neat (solvent-free) or in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired quinoline derivative.

Application in the Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable scaffolds in medicinal chemistry.[14][15] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

Protocol 4: Synthesis of a 4-(3-Chloro-2,6-difluorophenyl)-3,4-dihydropyrimidin-2(1H)-one

Experimental Protocol:

  • In a round-bottom flask, combine 3-chloro-2,6-difluorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

  • Add a catalytic amount of an acid, such as concentrated HCl (a few drops) or a Lewis acid like Yb(OTf)₃ (0.1 eq).

  • The reaction is typically carried out in a solvent such as ethanol or under solvent-free conditions.

  • Heat the mixture to reflux (if in a solvent) or to 100 °C (neat) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a solid product often precipitates from the reaction mixture upon cooling.

  • If the reaction was performed in a solvent, cool the mixture and collect the precipitate by filtration. If performed neat, add a small amount of cold ethanol to the cooled mixture to induce precipitation.

  • Wash the solid product with cold ethanol and dry under vacuum to obtain the crude dihydropyrimidinone.

  • Recrystallization from ethanol or a similar solvent can be performed for further purification.

Application in the Synthesis of 1,2,3-Triazoles via "Click" Chemistry

1,2,3-Triazoles are another important class of heterocycles, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry".[16][17] This requires the conversion of this compound into the corresponding benzyl azide.

Protocol 5: Synthesis of a 1-(3-Chloro-2,6-difluorobenzyl)-1H-1,2,3-triazole

Step 5a: Synthesis of 3-Chloro-2,6-difluorobenzyl Azide

  • To a solution of this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add diphenylphosphoryl azide (DPPA, 1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-chloro-2,6-difluorobenzyl azide. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Step 5b: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of 3-chloro-2,6-difluorobenzyl azide (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed.

Oxidation This compound This compound 3-Chloro-2,6-difluorobenzaldehyde 3-Chloro-2,6-difluorobenzaldehyde This compound->3-Chloro-2,6-difluorobenzaldehyde Dess-Martin Periodinane (or Swern, TEMPO)

Caption: Oxidation of the benzyl alcohol to the key aldehyde intermediate.

Heterocycle_Synthesis cluster_aldehyde From 3-Chloro-2,6-difluorobenzaldehyde cluster_azide From this compound Aldehyde 3-Chloro-2,6-difluorobenzaldehyde Pyrazole Pyrazole Derivative Aldehyde->Pyrazole + Acetophenone + Hydrazine Quinoline Quinoline Derivative Aldehyde->Quinoline + 2-Aminoaryl ketone (Friedländer Synthesis) Dihydropyrimidine Dihydropyrimidine Derivative Aldehyde->Dihydropyrimidine + β-Ketoester + Urea (Biginelli Reaction) Alcohol This compound Azide 3-Chloro-2,6-difluorobenzyl azide Alcohol->Azide + DPPA, DBU Triazole 1,2,3-Triazole Derivative Azide->Triazole + Terminal Alkyne (CuAAC 'Click' Chemistry)

Caption: Synthetic routes to various heterocycles from this compound and its aldehyde derivative.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its utility is primarily centered around its conversion to the corresponding aldehyde, which acts as a key building block for pyrazoles, quinolines, and dihydropyrimidines through well-established named reactions. Furthermore, the direct conversion of the alcohol to the azide enables access to 1,2,3-triazoles via click chemistry. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to harness the synthetic potential of this fluorinated starting material. The continued exploration of new reaction methodologies and the application of this precursor in the synthesis of novel, biologically active molecules will undoubtedly solidify its importance in the field of heterocyclic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and direct method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde. The choice of reducing agent is critical and can significantly impact the reaction's success. Common options include sodium borohydride (NaBH₄) for its mildness and catalytic hydrogenation for its efficiency, though the latter carries a risk of side reactions. Another potential, albeit less common, route could involve a Grignard reaction with a suitable formaldehyde equivalent, though this is often more complex to control.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reduction may not have gone to completion due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Side Reactions: The presence of multiple reactive sites on the starting material can lead to unwanted side products. A significant concern is hydrodehalogenation, where the chloro or fluoro groups are replaced by hydrogen.

  • Product Degradation: The product, a benzyl alcohol, can be sensitive to acidic or strongly basic conditions, potentially leading to degradation during workup or purification.

  • Purification Losses: this compound may have some solubility in aqueous layers during extraction, or it may be difficult to separate from impurities by chromatography, leading to losses.

Q3: I am observing significant byproduct formation. What are the most probable side reactions?

The primary side reaction of concern is hydrodehalogenation . This is particularly problematic when using catalytic hydrogenation (e.g., with Pd/C), where the chlorine atom is more susceptible to cleavage than the fluorine atoms. This would result in the formation of 2,6-difluorobenzyl alcohol. Over-reduction to 3-chloro-2,6-difluorotoluene is also a possibility, though less common with milder reducing agents. In Grignard-based approaches, common side reactions include Wurtz coupling of the Grignard reagent and enolization of the aldehyde.

Q4: How can I effectively purify the final product?

Purification of this compound typically involves standard laboratory techniques. After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. The product is then extracted into an organic solvent. The crude product can be purified by:

  • Flash Column Chromatography: Using a silica gel stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.

  • Distillation under Reduced Pressure: For liquid products, vacuum distillation can be a viable purification method, provided the compound is thermally stable.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Scenario 1: Low or No Product Formation
Symptom Potential Cause Troubleshooting Steps & Rationale
TLC/GC-MS analysis shows mainly unreacted starting material (3-Chloro-2,6-difluorobenzaldehyde). 1. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.Solution: Use a fresh, unopened container of the reducing agent. For instance, sodium borohydride should be a fine, white powder. Clumps may indicate moisture absorption and degradation.
2. Insufficient Stoichiometry: An inadequate amount of reducing agent was used.Solution: Increase the molar equivalents of the reducing agent. It is advisable to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.Solution: If the reaction is being run at a low temperature (e.g., 0 °C), consider allowing it to warm to room temperature or gently heating it, while monitoring for side product formation.
Reaction appears to have worked, but the isolated yield is poor. 1. Product Loss During Workup: The product may have some solubility in the aqueous phase, or an emulsion may have formed during extraction.Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. To break emulsions, try adding a small amount of a different organic solvent or filtering the mixture through a pad of Celite.
2. Inefficient Purification: The chosen purification method may not be optimal.Solution: If using column chromatography, ensure the solvent system provides good separation between the product and impurities. If recrystallizing, perform small-scale solvent screening to find the ideal solvent or solvent mixture.
Scenario 2: Significant Side Product Formation
Symptom Potential Cause Troubleshooting Steps & Rationale
Mass spectrometry indicates the presence of 2,6-difluorobenzyl alcohol. Hydrodehalogenation: The chlorine atom has been reductively cleaved. This is common with catalytic hydrogenation (e.g., Pd/C).Solution: Switch to a milder reducing agent like sodium borohydride. If catalytic hydrogenation is necessary, consider using a less reactive catalyst or adding a catalyst poison to suppress hydrodehalogenation.
Mass spectrometry indicates the presence of 3-chloro-2,6-difluorotoluene. Over-reduction: The benzyl alcohol has been further reduced to the corresponding toluene.Solution: Use a less powerful reducing agent. If using a strong reducing agent like lithium aluminum hydride, ensure the reaction is run at a low temperature and quenched as soon as the starting material is consumed.
In a Grignard approach, a significant amount of a higher molecular weight byproduct is observed. Wurtz Coupling: The Grignard reagent has coupled with the starting halide.Solution: Ensure slow addition of the halide to the magnesium turnings during Grignard reagent formation. Lowering the temperature during formation can also minimize this side reaction.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the synthesis of this compound via the reduction of 3-Chloro-2,6-difluorobenzaldehyde.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This is the recommended method for a clean and selective reduction.

Materials:

  • 3-Chloro-2,6-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Catalytic Hydrogenation

This method can be very efficient but carries a higher risk of hydrodehalogenation.

Materials:

  • 3-Chloro-2,6-difluorobenzaldehyde

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 3-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Pd/C (1-5 mol%) to the solution.

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker at 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. Be vigilant for the formation of the hydrodechlorinated byproduct.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product as described in Protocol 1.

Visualizations

Reaction Workflow: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

G start Start: 3-Chloro-2,6-difluorobenzaldehyde reagent Choose Reducing Agent start->reagent nabh4 NaBH4 in Alcohol reagent->nabh4 Mild & Selective h2_pdc H2, Pd/C reagent->h2_pdc Efficient but risk of hydrodehalogenation reaction_nabh4 Reaction at 0°C to RT nabh4->reaction_nabh4 reaction_h2 Hydrogenation at RT h2_pdc->reaction_h2 workup Aqueous Workup & Extraction reaction_nabh4->workup reaction_h2->workup side_product Side Product: 2,6-Difluorobenzyl alcohol reaction_h2->side_product purification Purification (Chromatography/Recrystallization) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

G start Low Yield Observed check_reaction Is starting material consumed? start->check_reaction no_reaction No check_reaction->no_reaction No yes_reaction Yes check_reaction->yes_reaction Yes troubleshoot_reaction Troubleshoot Reaction: - Check reagent activity - Increase reagent stoichiometry - Adjust temperature/time no_reaction->troubleshoot_reaction check_workup Review Workup & Purification: - Check for losses in aqueous layers - Optimize purification method yes_reaction->check_workup improve_yield Improved Yield troubleshoot_reaction->improve_yield check_workup->improve_yield

Caption: Decision tree for troubleshooting low reaction yields.

Technical Support Center: Optimization of Nucleophilic Substitution Reactions for 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions involving 3-Chloro-2,6-difluorobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic substitution reactions with this specific substrate. We will delve into common challenges, provide in-depth troubleshooting, and offer validated protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound is showing low to no conversion. What is the most likely reason?

The primary obstacle in nucleophilic substitutions of alcohols is the poor leaving group ability of the hydroxyl (-OH) group.[1] Hydroxide (HO⁻) is a strong base, and strong bases are thermodynamically unfavorable leaving groups.[2][3] For a substitution reaction to proceed efficiently, the hydroxyl group must first be converted into a better leaving group, a process known as "activation." Direct displacement of -OH is generally not feasible under standard neutral or basic conditions.

Q2: How do the electron-withdrawing chloro- and difluoro- substituents on the aromatic ring affect the substitution reaction?

The three halogen substituents have a significant electronic impact. Primarily, they destabilize the formation of a carbocation at the benzylic position through strong inductive effects. This makes a classic SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, highly unfavorable.[4] Consequently, reaction conditions should be tailored to favor an SN2 (bimolecular nucleophilic substitution) mechanism. While these groups activate the ring for nucleophilic aromatic substitution, this is unlikely to be a competing pathway at the benzylic carbon itself.[5]

Q3: Should I design my experiment to favor an SN1 or SN2 pathway?

Given the electronic destabilization of the benzylic carbocation by the halogen substituents, an SN2 pathway is strongly recommended . SN2 reactions involve a concerted, backside attack by the nucleophile, avoiding the formation of a high-energy carbocation intermediate.[6] Optimizing for an SN2 mechanism will lead to higher yields, fewer side products, and predictable stereochemistry (inversion) if a chiral center is involved.

Q4: What are the most common side reactions to watch for?

The two most prevalent side reactions are:

  • Elimination (E2): If a strong, sterically hindered base is used in combination with high temperatures, an E2 elimination can compete with the SN2 substitution, leading to the formation of a styrene derivative.

  • Dibenzyl Ether Formation: The starting alcohol can act as a nucleophile, attacking another activated molecule of the benzyl alcohol to form a symmetric dibenzyl ether.[7] This is particularly common if the primary nucleophile is weak or its addition is not properly controlled.

Section 2: Troubleshooting Guide for Common Experimental Issues

Problem: No reaction or very low yield despite adding a strong nucleophile.
  • Plausible Cause: Inadequate activation of the hydroxyl leaving group.

  • Troubleshooting Steps & Solutions: The hydroxyl group must be converted into a more stable anion upon departure. We recommend one of the following activation strategies.

    • Solution A: Conversion to a Sulfonate Ester (Tosylate/Mesylate). This is the most reliable method. The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group due to the resonance stabilization of the negative charge.[3]

    • Solution B: The Mitsunobu Reaction. This method allows for direct conversion of the alcohol using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[8] It is particularly useful for achieving stereochemical inversion and for use with acidic nucleophiles.

    • Solution C: Conversion to a Benzyl Halide. Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl chloride or bromide.[1] These are highly reactive electrophiles for subsequent SN2 reactions.

Activation Method Typical Reagents Pros Cons
Sulfonate Ester TsCl or MsCl, Pyridine, DCMHigh yield, stable intermediate, excellent leaving group.[3]Requires an additional step, sensitive to moisture.
Mitsunobu Reaction PPh₃, DEAD or DIAD, THFOne-pot procedure, works with acidic nucleophiles, forces inversion.[8]Reagents can be hazardous, purification can be difficult.
Halide Formation SOCl₂, PBr₃Creates a very reactive electrophile.Reagents are corrosive, can generate acidic byproducts.
Problem: A significant amount of a symmetric ether (3,3'-dichloro-2,2',6,6'-tetrafluorodibenzyl ether) is formed.
  • Plausible Cause: The alkoxide of the starting material, formed under basic conditions, is competing with your desired nucleophile.

  • Troubleshooting Steps & Solutions:

    • Optimize Reagent Addition: If performing a Williamson-type ether synthesis, ensure the alcohol is fully deprotonated to the alkoxide before introducing the electrophile. Conversely, when the benzyl alcohol is the electrophile (after activation), add it slowly to a solution of the nucleophile to maintain a low concentration of the electrophile, minimizing self-reaction.

    • Use a More Nucleophilic Reagent: If possible, switch to a stronger or less sterically hindered nucleophile that can compete more effectively.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive, which can increase the rate of the desired reaction relative to the side reaction.[9][10]

Problem: The reaction yields an inseparable mixture of substitution and elimination products.
  • Plausible Cause: The reaction conditions are promoting the competing E2 elimination pathway.

  • Troubleshooting Steps & Solutions:

    • Lower the Reaction Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at a lower temperature will favor the substitution pathway.

    • Re-evaluate Your Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases for elimination rather than as nucleophiles. If possible, use a less hindered and less basic nucleophile. For Williamson ether synthesis, sodium hydride (NaH) is a good choice as it is a non-nucleophilic base used to form the alkoxide, which then acts as the nucleophile.[6][11]

    • Substrate Structure: While you cannot change the substrate, remember that secondary and tertiary halides are more prone to elimination. Since this compound is a primary alcohol, activating it to a primary halide or sulfonate should inherently favor SN2 over E2.[6] If elimination is still a major issue, it strongly points to excessively harsh conditions (temperature or base).

Section 3: Visualized Workflows and Mechanisms

Below are diagrams to aid in decision-making and understanding the reaction pathways.

Troubleshooting_Flowchart start Low or No Conversion check_activation Was the -OH group activated? start->check_activation activation_method Choose Activation: - Tosylation (Recommended) - Mitsunobu - Halogenation check_activation->activation_method No side_product Side Product Observed ether_formation Dibenzyl Ether Formation? side_product->ether_formation elimination_product Elimination Product? ether_formation->elimination_product No solution_ether Optimize Addition Order Use More Reactive Nucleophile Use Polar Aprotic Solvent ether_formation->solution_ether Yes solution_elimination Lower Reaction Temperature Use Less Hindered Base Ensure S_N2 Conditions elimination_product->solution_elimination Yes

Caption: Troubleshooting decision tree for substitution reactions.

SN1_vs_SN2_Pathway sub R-CH₂-LG (Activated Benzyl Alcohol) sn2 [Nu---CH₂(R)---LG]‡ Pentacoordinate Transition State sub->sn2 S_N2 Pathway (Favored for this substrate) sn1 R-CH₂⁺ Benzylic Carbocation (Destabilized by e⁻ withdrawing groups) sub->sn1 S_N1 Pathway (Disfavored) prod_sn2 Nu-CH₂-R (Inversion of Stereochemistry) sn2->prod_sn2 prod_sn1 Nu-CH₂-R (Racemization) sn1->prod_sn1

Caption: Competing SN1 and SN2 pathways.

Section 4: Recommended Experimental Protocols

Protocol 1: Activation via Tosylation

This protocol describes the conversion of the alcohol to the corresponding tosylate, a highly effective electrophile for subsequent SN2 reactions.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base: If using DCM, add pyridine (1.5 eq) or triethylamine (1.5 eq).

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by column chromatography or recrystallization.

Protocol 2: General SN2 Substitution (Williamson Ether Synthesis Model)

This protocol assumes the use of a pre-formed tosylate from Protocol 1 and an alcohol as the nucleophile.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the desired alcohol nucleophile (1.5 eq) and a polar aprotic solvent like anhydrous DMF or THF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.6 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This confirms the formation of the alkoxide.

  • Electrophile Addition: Dissolve the 3-Chloro-2,6-difluorobenzyl tosylate (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding cold water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

stability of 3-Chloro-2,6-difluorobenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a special focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concern for this compound in the presence of acid is its susceptibility to degradation via acid-catalyzed dehydration. This reaction proceeds through the formation of a benzylic carbocation intermediate. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring is expected to influence the stability of this intermediate and, consequently, the rate of degradation. While benzyl alcohol itself can undergo slow oxidation to benzaldehyde and benzoic acid upon exposure to air, acid-catalyzed pathways are generally more rapid and significant in acidic media.[1][2][3]

Q2: How do the fluorine and chlorine substituents affect the stability of this compound in acid?

A2: The two fluorine atoms at the ortho positions and the chlorine atom at the meta position have a significant impact on the molecule's stability. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect.[4][5] This effect destabilizes the positive charge of the benzylic carbocation that forms during acid-catalyzed dehydration.[6][7] A less stable carbocation intermediate generally leads to a slower rate of degradation compared to unsubstituted benzyl alcohol. However, the ortho-fluorine atoms can also influence the hydrogen-bonding characteristics of the hydroxyl group, which may affect the initial protonation step of the degradation mechanism.[8]

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: Based on the established mechanisms for acid-catalyzed reactions of benzyl alcohols, the following degradation products are plausible:

  • Bis(3-chloro-2,6-difluorobenzyl) ether: This is a common product of the acid-catalyzed dehydration of primary alcohols, where one molecule of the alcohol acts as a nucleophile to attack the protonated alcohol of another molecule.[2][9]

  • 3-Chloro-2,6-difluorobenzyl chloride: If a source of chloride ions is present (e.g., from hydrochloric acid), nucleophilic substitution can occur to form the corresponding benzyl chloride.[2][9]

  • Polymerization/Oligomerization products: Under strongly acidic conditions and higher temperatures, self-condensation or polymerization of the benzyl alcohol can occur.

It's important to note that the specific degradation profile will depend on the acid used, its concentration, the temperature, and the solvent system.

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the handling and analysis of this compound, particularly in acidic environments.

Problem 1: Appearance of unexpected peaks in HPLC analysis after sample preparation in acidic mobile phase.
  • Possible Cause 1: On-column degradation. The acidic mobile phase may be causing the degradation of your compound on the analytical column, especially if the column temperature is elevated.

  • Troubleshooting Steps:

    • Lower the column temperature: Try running the analysis at a lower temperature to reduce the rate of any potential on-column reactions.

    • Use a less acidic mobile phase: If your separation allows, try to increase the pH of the mobile phase.

    • Inject a freshly prepared sample: This will help you determine if the degradation is happening over time in your sample vial or during the chromatographic run.

  • Possible Cause 2: Degradation in the sample solution prior to injection. The compound may be degrading in your sample diluent if it is acidic.

  • Troubleshooting Steps:

    • Neutralize the sample diluent: If possible, prepare your sample in a neutral or less acidic diluent and inject it immediately.

    • Perform a time-course study: Analyze your sample at different time points after preparation (e.g., 0, 1, 2, 4 hours) to monitor the appearance and growth of degradation peaks.

Problem 2: Poor peak shape (tailing or fronting) in reversed-phase HPLC.
  • Possible Cause 1: Secondary interactions with the stationary phase. The hydroxyl group of the benzyl alcohol can have secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a mobile phase with a low pH: This can suppress the ionization of silanol groups. However, be mindful of the compound's stability.

    • Add a competing base: A small amount of a basic additive like triethylamine (TEA) can help to block the active sites on the stationary phase.

    • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.

  • Possible Cause 2: Sample solvent effects. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Troubleshooting Steps:

    • Match the sample solvent to the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Reduce the injection volume: This can minimize the impact of a strong sample solvent.

Problem 3: Inconsistent results in stability studies.
  • Possible Cause 1: Variability in experimental conditions. Small variations in temperature, pH, or acid concentration can significantly impact the degradation rate.

  • Troubleshooting Steps:

    • Use a calibrated pH meter and thermometer.

    • Prepare fresh acidic solutions for each experiment.

    • Use a temperature-controlled incubator or water bath.

  • Possible Cause 2: Adsorption to container surfaces. Fluorinated compounds can sometimes be "sticky" and adsorb to glass or plastic surfaces, leading to apparent loss of the compound.

  • Troubleshooting Steps:

    • Use silanized glassware or polypropylene containers.

    • Include a co-solvent like acetonitrile or methanol in your aqueous solutions to reduce adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a specific volume of 0.1 M or 1 M HCl.

    • Dilute to the final volume with a mixture of water and acetonitrile to ensure solubility. The final concentration of the alcohol should be suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: Withdraw aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where the compound has good absorbance.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of degradation over time.

Visualizations

Acid-Catalyzed Dehydration Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A 3-Chloro-2,6-difluorobenzyl alcohol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Benzylic Carbocation (Rate-determining step) B->C - H2O E Protonated Ether C->E D Another molecule of This compound D->E Nucleophilic attack F Bis(3-chloro-2,6-difluorobenzyl) ether E->F - H+

Caption: Mechanism of acid-catalyzed ether formation.

Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected peak observed in HPLC chromatogram Q1 Is the peak present in the blank injection (diluent only)? Start->Q1 A1_Yes Peak is a solvent impurity or from system carryover Q1->A1_Yes Yes A1_No Peak is related to the sample Q1->A1_No No Q2 Is the peak present in a freshly prepared and immediately injected sample? A1_No->Q2 A2_Yes Possible impurity in the starting material Q2->A2_Yes Yes A2_No Degradation is occurring Q2->A2_No No Q3 Does the peak area increase over time in the sample vial? A2_No->Q3 A3_Yes Degradation in sample solution. Investigate diluent stability. Q3->A3_Yes Yes A3_No Possible on-column degradation. Investigate HPLC conditions (temperature, mobile phase pH). Q3->A3_No No

Caption: HPLC troubleshooting decision tree.

References

challenges in the scale-up of 3-Chloro-2,6-difluorobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,6-difluorobenzyl alcohol. As a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Introduction to Synthetic Strategies

The industrial production of this compound typically follows one of two primary synthetic routes. The selection of a specific pathway is often dictated by the availability of starting materials, cost considerations, and the desired purity profile of the final product.

  • Reduction of 3-Chloro-2,6-difluorobenzaldehyde: This is a common and direct method involving the reduction of the corresponding aldehyde.

  • Hydrolysis of 3-Chloro-2,6-difluorobenzyl chloride: This route involves the conversion of the benzyl chloride to the corresponding alcohol.

Each of these methods presents a unique set of challenges, particularly during scale-up. This guide will delve into the intricacies of both, providing practical solutions to overcome common hurdles.

Troubleshooting Guide

Route 1: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

This process typically employs a reducing agent to convert the aldehyde functional group to a primary alcohol.

Diagram of the Reduction Pathway:

Reduction_Pathway 3-Chloro-2,6-difluorobenzaldehyde 3-Chloro-2,6-difluorobenzaldehyde This compound This compound 3-Chloro-2,6-difluorobenzaldehyde->this compound Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol/Water)

Caption: Reduction of 3-Chloro-2,6-difluorobenzaldehyde.

Potential Issues and Solutions:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction/Low Yield - Insufficient amount of reducing agent.- Low reaction temperature.- Poor quality of starting material or reducing agent.- Increase the molar equivalent of the reducing agent incrementally.- Optimize the reaction temperature; some reductions may require gentle heating.- Ensure the purity of the starting aldehyde and the activity of the reducing agent.
Formation of Impurities - Over-reduction to the corresponding toluene derivative (dehalogenation).- Presence of unreacted starting material.- Formation of borate esters (if using borohydride reagents) that are difficult to hydrolyze.- Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time).- Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.- Ensure complete hydrolysis of any intermediate esters by adjusting the pH and allowing for sufficient reaction time during workup.
Difficult Product Isolation - Emulsion formation during aqueous workup.- Product co-distillation with solvent.- Add a small amount of brine to the aqueous layer to break emulsions.- Use a different extraction solvent with a higher boiling point.- Employ fractional distillation under reduced pressure for purification.
Route 2: Hydrolysis of 3-Chloro-2,6-difluorobenzyl chloride

This synthetic route involves the nucleophilic substitution of the chloride with a hydroxide ion.

Diagram of the Hydrolysis Pathway:

Hydrolysis_Pathway 3-Chloro-2,6-difluorobenzyl chloride 3-Chloro-2,6-difluorobenzyl chloride This compound This compound 3-Chloro-2,6-difluorobenzyl chloride->this compound Base (e.g., NaOH, K2CO3) Solvent (e.g., Water/Acetone)

Caption: Hydrolysis of 3-Chloro-2,6-difluorobenzyl chloride.

Potential Issues and Solutions:

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Insufficiently basic conditions.- Low reaction temperature.- Poor solubility of the benzyl chloride in the reaction medium.- Increase the concentration of the base or use a stronger base.- Increase the reaction temperature, potentially under reflux conditions.- Use a co-solvent (e.g., acetone, THF) to improve solubility. A phase transfer catalyst can also be beneficial in biphasic systems.[1]
Formation of Dibenzyl Ether Impurity - The newly formed benzyl alcohol can act as a nucleophile and react with the starting benzyl chloride.- Use a dilute solution of the benzyl chloride and add it slowly to the basic solution.- Maintain a sufficient excess of the hydroxide nucleophile.
Presence of Unreacted Starting Material - Insufficient reaction time or temperature.- Monitor the reaction by TLC or GC and continue until the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route. For the reduction route using sodium borohydride, the generation of flammable hydrogen gas upon contact with acid or protic solvents is a major hazard. Ensure adequate ventilation and avoid ignition sources. For the hydrolysis route, handling of corrosive bases like sodium hydroxide requires appropriate personal protective equipment (PPE). Additionally, the starting material, 3-chloro-2,6-difluorobenzyl chloride, is a lachrymator and should be handled in a well-ventilated fume hood.

Q2: How can I minimize the formation of the dibenzyl ether impurity during the hydrolysis of 3-chloro-2,6-difluorobenzyl chloride?

A2: The formation of the dibenzyl ether is a common side reaction. To minimize this, it is crucial to maintain a high concentration of the hydroxide nucleophile relative to the benzyl alcohol product. This can be achieved by the slow addition of the benzyl chloride to the basic solution, ensuring that the concentration of the starting material is always low. Using a more dilute reaction mixture can also disfavor the bimolecular ether formation.

Q3: What are the recommended purification techniques for this compound at an industrial scale?

A3: For industrial-scale purification, fractional distillation under reduced pressure is often the most effective and economical method.[2] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product. Crystallization can also be a viable option if a suitable solvent system is identified that provides good recovery and purity.

Q4: Can you suggest a suitable starting material for the synthesis of 3-Chloro-2,6-difluorobenzaldehyde?

A4: A common precursor for 3-Chloro-2,6-difluorobenzaldehyde is 3-chloro-2,6-difluorotoluene. The toluene derivative can be oxidized to the corresponding aldehyde. Another potential route is the formylation of 1-chloro-2,4-difluorobenzene.

Q5: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for monitoring the reaction progress and assessing the purity of the final product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Logic Diagram:

Troubleshooting_Logic cluster_reduction Reduction Route cluster_hydrolysis Hydrolysis Route Low_Yield_R Low Yield Check Reagents\nOptimize Temp/Equivalents Check Reagents Optimize Temp/Equivalents Low_Yield_R->Check Reagents\nOptimize Temp/Equivalents Impurity_R Impurity Issues Milder Reducing Agent\nMonitor Reaction\nEnsure Hydrolysis Milder Reducing Agent Monitor Reaction Ensure Hydrolysis Impurity_R->Milder Reducing Agent\nMonitor Reaction\nEnsure Hydrolysis Isolation_R Isolation Problems Brine Wash\nSolvent Change\nFractional Distillation Brine Wash Solvent Change Fractional Distillation Isolation_R->Brine Wash\nSolvent Change\nFractional Distillation Low_Yield_H Low Yield Increase Base Conc.\nIncrease Temp\nCo-solvent/PTC Increase Base Conc. Increase Temp Co-solvent/PTC Low_Yield_H->Increase Base Conc.\nIncrease Temp\nCo-solvent/PTC Impurity_H Impurity Issues Slow Addition\nExcess Base Slow Addition Excess Base Impurity_H->Slow Addition\nExcess Base Problem_Identification Identify Primary Issue Route_Selection Select Synthetic Route Problem_Identification->Route_Selection Route_Selection->Low_Yield_R Reduction Route_Selection->Impurity_R Reduction Route_Selection->Isolation_R Reduction Route_Selection->Low_Yield_H Hydrolysis Route_Selection->Impurity_H Hydrolysis

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Improving Selectivity in Reactions Involving 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions with 3-Chloro-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common selectivity challenges encountered during experimentation. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of your target molecules.

Introduction: The Reactivity Landscape of this compound

This compound is a versatile building block in organic synthesis. However, the interplay of its functional groups—a primary alcohol, a benzylic position, and an electron-deficient aromatic ring substituted with a chloro and two fluoro groups—presents unique selectivity challenges. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position, influencing the course of various reactions. This guide will address these intricacies in a practical, question-and-answer format.

Troubleshooting Guide: Common Selectivity Issues and Solutions

This section addresses specific problems you may encounter and provides actionable troubleshooting steps.

Issue 1: Low Yield and Selectivity in the Oxidation to 3-Chloro-2,6-difluorobenzaldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing low conversion and the formation of over-oxidation products like the carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer: This is a common challenge. The key to selective oxidation lies in choosing the right catalyst and reaction conditions to prevent over-oxidation. The electron-withdrawing groups on the aromatic ring can make the alcohol less reactive, sometimes requiring harsher conditions that can lead to side reactions.

Root Cause Analysis:

  • Over-oxidation: Strong oxidizing agents can readily convert the initially formed aldehyde to a carboxylic acid.

  • Catalyst Inefficiency: The chosen catalyst may not be active enough under mild conditions to efficiently oxidize the sterically hindered and electronically deactivated alcohol.

Recommended Protocols & Optimization Strategies:

1. Mild Catalytic Aerobic Oxidation: Catalytic aerobic oxidation is an excellent green chemistry approach. Systems like Copper(I)/TEMPO are known for their high chemoselectivity in oxidizing benzyl alcohols to aldehydes.[1]

  • Experimental Protocol (Copper(I)/TEMPO Catalyzed Aerobic Oxidation):

    • To a solution of this compound (1 mmol) in acetonitrile (3 mL), add CuI (10 mol %), and TEMPO (1 mol %).

    • Stir the reaction mixture under an O2 balloon at room temperature for 3-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction, and purify the product by column chromatography.

2. Alternative Selective Oxidation Systems: Several other catalytic systems have demonstrated high selectivity for the oxidation of benzyl alcohols to aldehydes.

Catalyst SystemOxidantSolventTemperature (°C)Selectivity for AldehydeReference
Co single atoms on N-doped carbon (Co1/NC)O2Toluene130Nearly 99.9%[2][3]
Pt and CeO2 on hierarchical zeolitesO2Toluene80100%[4]
Ferric Nitrate (Fe(NO3)3·9H2O)-Acetonitrile80~95%[5]
Acidified DichromateK2Cr2O7/H2SO4Acetic acid-water30-45Highly Selective[6]

Troubleshooting Flowchart for Oxidation:

G start Low Yield/Selectivity in Oxidation problem1 Over-oxidation to Carboxylic Acid? start->problem1 solution1a Use milder catalyst (e.g., Cu/TEMPO) problem1->solution1a Yes problem2 Low Conversion? problem1->problem2 No end Improved Selectivity for Aldehyde solution1a->end solution1b Lower reaction temperature solution1b->end solution2a Increase catalyst loading problem2->solution2a Yes solution2b Screen different selective catalysts (Co, Pt/CeO2) problem2->solution2b solution2a->end solution2b->end

Caption: Decision-making workflow for optimizing the selective oxidation of this compound.

Issue 2: Unwanted Side Reactions during Etherification and Esterification

Question: I am attempting to perform an etherification (or esterification) reaction on the hydroxyl group, but I am observing side reactions, possibly involving the benzylic position or the aromatic ring. How can I enhance the selectivity for the desired O-alkylation or O-acylation?

Answer: Selectivity issues in these reactions often stem from the activation of the benzylic position, which can lead to substitution reactions, especially under acidic conditions that favor carbocation formation.

Root Cause Analysis:

  • Carbocation Formation: The benzylic position can be stabilized, leading to the formation of a carbocation intermediate that can be attacked by other nucleophiles present in the reaction mixture.

  • Competing Reactions: The reagents used for etherification or esterification might also promote other transformations.

Recommended Protocols & Optimization Strategies:

1. Chemoselective Etherification: For ether synthesis, it's crucial to use methods that avoid harsh acidic conditions.

  • Experimental Protocol (TCT/DMSO Catalyzed Etherification): [7][8]

    • Dissolve this compound (1 mmol) in methanol or ethanol.

    • Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1 mmol) and dimethyl sulfoxide (DMSO) (1 mmol).

    • Stir the reaction at room temperature and monitor by TLC.

    • This method is highly chemoselective for benzylic alcohols.[7][8]

2. Mild Esterification Conditions: For ester synthesis, particularly with sterically hindered alcohols or sensitive substrates, classic Fischer esterification might not be ideal.

  • Experimental Protocol (Yamaguchi Esterification): [9]

    • React the desired carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base to form a mixed anhydride.

    • After removing volatile components, add this compound and a stoichiometric amount of DMAP.

    • This method is known for its mild conditions and high yields with functionalized substrates.[9]

Protecting Group Strategy: In complex syntheses, protecting the alcohol functionality before proceeding with other transformations can be a viable strategy.

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey FeaturesReferences
Benzyl (Bn)NaH, Benzyl bromideHydrogenolysis (H2, Pd/C)Stable to many reagents.[10][11][12]
p-Methoxybenzyl (PMB)NaH, PMB-ClOxidative (DDQ, CAN) or acidic conditionsCan be removed selectively in the presence of a Bn group.[12]
Silyl Ethers (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF) or acidStability can be tuned by the choice of silyl group.[11][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Besides the over-oxidation already discussed, common side reactions include:

  • Benzylic Halogenation: Under radical conditions (e.g., NBS with a radical initiator), the benzylic hydrogen can be substituted with a halogen.[14][15][16] This is due to the stability of the resulting benzylic radical.

  • Formation of Dibenzyl Ether: Under acidic conditions, self-condensation of two molecules of the alcohol can occur to form the corresponding dibenzyl ether.[17]

  • Friedel-Crafts Type Reactions: If a carbocation is formed at the benzylic position, it can act as an electrophile and react with other aromatic rings present in the reaction mixture.

Q2: How do the fluorine and chlorine substituents on the aromatic ring influence the reactivity of the alcohol?

A2: The halogen substituents have a dual effect:

  • Inductive Effect: As highly electronegative atoms, they withdraw electron density from the aromatic ring, making it electron-deficient. This deactivates the ring towards electrophilic aromatic substitution.

  • Reactivity of the Hydroxyl Group: The electron-withdrawing nature of the halogens can decrease the nucleophilicity of the hydroxyl group, potentially slowing down reactions like etherification and esterification. This is why carefully optimized conditions are often necessary. The order of reactivity for substituted benzyl alcohols often follows the trend of electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it.[6][18]

Q3: Can I selectively halogenate the benzylic position without affecting the alcohol group?

A3: Yes, this is possible, but it requires careful control of the reaction conditions. Radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) and light can selectively halogenate the benzylic position.[14] It is important to perform this reaction in a non-polar solvent to minimize ionic side reactions that could involve the alcohol.

Workflow for Selective Benzylic Halogenation:

G start Start: this compound reagents NBS, Radical Initiator (AIBN), Light, CCl4 start->reagents intermediate Benzylic Radical Intermediate (Stabilized) reagents->intermediate product Product: 1-Bromo-1-(3-chloro-2,6-difluorophenyl)methanol intermediate->product

Caption: A simplified workflow for the selective radical halogenation at the benzylic position.

References

Technical Support Center: Handling and Disposal of 3-Chloro-2,6-difluorobenzyl Alcohol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and compliant disposal of 3-Chloro-2,6-difluorobenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during laboratory operations involving this compound. Our focus is on ensuring scientific integrity, laboratory safety, and environmental responsibility.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and disposal of this compound and its associated waste.

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 252004-35-6) is a halogenated aromatic alcohol.[1] As a halogenated organic compound, its primary hazards are related to its potential toxicity and environmental persistence. The Safety Data Sheet (SDS) for a similar compound, 2-Chloro-3,6-difluorobenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Given its structure, it should be handled as a toxic substance, avoiding direct contact, inhalation, and ingestion.[3] The presence of fluorine and chlorine atoms on the benzene ring increases its chemical stability, which can contribute to its persistence in the environment.[4][5]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, follow these immediate first aid measures as guided by safety data for similar compounds:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. If symptoms like respiratory irritation occur, get medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[2][6]

Q3: How should I store waste containing this compound?

A3: Waste containing this compound must be stored in clearly labeled, sealed, and chemically compatible containers.

  • Segregation: It is crucial to collect halogenated organic waste separately from non-halogenated waste.[7][8][9] Mixing them will classify the entire volume as halogenated waste, which is more expensive and complex to dispose of.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.[7]

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] The containers should be kept tightly closed to prevent the release of vapors.[7]

Q4: Can I dispose of small quantities of this waste down the drain?

A4: No. Under no circumstances should organic solvents, especially halogenated compounds, be poured down the drain.[3][10] This is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and the Clean Water Act.[10] Such disposal can damage plumbing, create explosion hazards, and harm wastewater treatment systems.[10]

Q5: What is the primary disposal route for halogenated organic waste?

A5: The standard and required disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility.[8] This process is designed to break down the stable halogenated compounds into simpler, less harmful substances like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases to prevent atmospheric pollution.[11] Non-halogenated solvents may sometimes be recycled as fuel additives, but this option is not available for halogenated waste.[8]

Q6: What key regulations should I be aware of?

A6: In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[10] Under RCRA, the generator of the waste is responsible for its management from "cradle to grave," meaning from generation through to final disposal.[10][12] You must ensure that your waste is handled, transported, and disposed of by permitted vendors.[12] this compound falls under the category of Halogenated Organic Compounds (HOCs) regulated by the EPA.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and disposal of this compound waste.

Guide 1: Unexpected Reactions in Waste Container

Issue: The waste container for this compound is unexpectedly warm, showing signs of pressure buildup (e.g., bulging), or emitting fumes.

Causality: This is a critical situation indicating a potential runaway reaction. Benzyl compounds can be reactive. For instance, benzyl chloride can undergo a hazardous polycondensation reaction when contaminated with rust, generating heat and hydrogen chloride gas, which can lead to a violent explosion.[14] While this compound is an alcohol and not a chloride, its benzylic structure suggests a potential for reactivity. The reaction could be triggered by contamination with incompatible materials.

Protocol: Immediate Response

  • Do Not Handle Directly: Do not attempt to tighten the cap or move the container if it is visibly compromised or actively venting.

  • Alert Personnel: Immediately alert all personnel in the vicinity and your lab supervisor or Environmental Health & Safety (EHS) officer.

  • Evacuate: Evacuate the immediate area.

  • Ventilation: Ensure maximum ventilation by working inside a chemical fume hood if it is safe to do so, or by remotely activating emergency ventilation systems.

  • Contact EHS: Your institution's EHS or hazardous materials team should manage the situation. They have the training and equipment for such emergencies.

Preventative Measures:

  • Strict Segregation: Never mix halogenated waste with other chemical waste streams, especially acids, bases, or reactive metals.

  • Clean Containers: Ensure waste containers are clean and free from contaminants like rust before use.

  • Log Contents: Maintain a detailed log of all components added to a waste container to aid in troubleshooting.

Guide 2: Managing Spills

Issue: A small or large spill of this compound or its waste solution has occurred.

Causality: Spills can result from handling errors or container failure. The primary risks are inhalation of vapors and skin contact. The fluorinated nature of the compound suggests it may persist in the environment if not cleaned up properly.[15]

Protocol: Spill Response

  • Assess the Situation: Determine the size of the spill and whether it is manageable with standard lab spill kits. For large spills, evacuate and contact EHS.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile gloves, but check manufacturer compatibility data).

  • Contain the Spill: Use absorbent materials (spill pads, vermiculite, or sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels for large spills.

  • Absorb the Material: Cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program.

Data & Workflow Visualizations
Table 1: PPE and Material Compatibility
ItemSpecificationRationale
Gloves Nitrile or NeopreneProvides protection against splashes. Always inspect gloves before use and dispose of them properly after handling.
Eye Protection Chemical Safety GogglesProtects against splashes and vapors.
Lab Attire Long-sleeved Lab Coat, Closed-toe ShoesPrevents skin contact from drips or small splashes.
Waste Containers High-Density Polyethylene (HDPE) or GlassThese materials generally have good chemical resistance to halogenated organic compounds. Avoid reactive metals.[16]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases, Reactive MetalsCan cause vigorous or explosive reactions. Benzyl alcohols can react under certain conditions.[17]
Diagram 1: Waste Segregation Decision Workflow

This diagram outlines the critical decision-making process for segregating chemical waste to ensure compliance and safety.

G start Waste Generated is_halogenated Does the waste contain This compound or any other halogenated organic compound? start->is_halogenated halogen_container Place in 'HALOGENATED ORGANIC WASTE' container is_halogenated->halogen_container  Yes   non_halogen_container Place in 'NON-HALOGENATED ORGANIC WASTE' container is_halogenated->non_halogen_container  No   log_waste Log the chemical name and approximate quantity halogen_container->log_waste non_halogen_container->log_waste seal_store Seal container and move to designated storage area log_waste->seal_store

Caption: Waste segregation decision tree.

Diagram 2: Spill Response Flowchart

This flowchart provides a step-by-step guide for responding to a chemical spill in the laboratory.

G spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess evacuate Evacuate Area Call EHS/Emergency assess->evacuate Large / High Hazard ppe Don Appropriate PPE assess->ppe Small / Manageable contain Contain Spill with Absorbent Materials ppe->contain collect Collect Contaminated Material into Waste Bag/Container contain->collect clean Decontaminate Spill Area collect->clean dispose Label and Dispose of Waste via EHS clean->dispose

Caption: Laboratory chemical spill response workflow.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-2,6-difluorobenzyl Alcohol and Other Halogenated Benzyl Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Halogenated Benzyl Alcohols in Modern Synthesis

Halogenated benzyl alcohols are a critical class of intermediates in the pharmaceutical, agrochemical, and materials science industries. The strategic incorporation of halogen atoms onto the benzyl alcohol scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on 3-Chloro-2,6-difluorobenzyl alcohol, a polysubstituted building block, and provides a comparative analysis against other commonly utilized halogenated benzyl alcohols: 2-chlorobenzyl alcohol, 4-fluorobenzyl alcohol, and 2,6-dichlorobenzyl alcohol. Through an examination of their properties and reactivity in key organic transformations, this document aims to provide a comprehensive resource for chemists engaged in the design and synthesis of complex molecules.

Physicochemical Properties: A Comparative Overview

The nature and position of halogen substituents on the benzene ring significantly influence the physical and chemical properties of benzyl alcohols. These properties, in turn, dictate their behavior in reaction media and their suitability for various synthetic applications.

PropertyThis compound2-Chlorobenzyl alcohol4-Fluorobenzyl alcohol2,6-Dichlorobenzyl alcoholBenzyl Alcohol (Reference)
Molecular Formula C₇H₅ClF₂O[1]C₇H₇ClO[2]C₇H₇FO[3]C₇H₆Cl₂OC₇H₈O[4]
Molecular Weight ( g/mol ) 178.56[1]142.58[2]126.13[3]177.03108.14[5]
Melting Point (°C) Not available69-71[2]22-2596-98-15
Boiling Point (°C) Not available227[2]204-206Not available205[5]
pKa (predicted) Not available13.99Not availableNot available15.40
LogP (predicted) Not available1.951.262.441.1[5]

The presence of multiple electron-withdrawing halogens in this compound and 2,6-dichlorobenzyl alcohol is expected to increase their acidity (lower pKa) compared to benzyl alcohol and the monosubstituted analogs. The increased halogenation also contributes to a higher predicted lipophilicity (LogP).

Comparative Reactivity Analysis

The electronic and steric effects of the halogen substituents play a crucial role in the reactivity of the benzylic alcohol moiety. In general, electron-withdrawing groups, such as halogens, tend to decrease the electron density at the benzylic carbon, influencing the rates of various reactions.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis. The reactivity of the alcohol is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups tend to retard it.[6]

This trend is observed because the rate-determining step often involves the removal of a hydride from the benzylic carbon, which is disfavored by electron-withdrawing substituents that destabilize the developing positive charge in the transition state. Therefore, the expected order of reactivity for the oxidation of the selected benzyl alcohols is:

4-Fluorobenzyl alcohol > 2-Chlorobenzyl alcohol > 2,6-Dichlorobenzyl alcohol ≈ this compound

The multiple electron-withdrawing halogens on this compound and 2,6-dichlorobenzyl alcohol significantly reduce the electron density at the benzylic position, making them less susceptible to oxidation compared to their monosubstituted counterparts.

The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes under mild conditions, minimizing the risk of over-oxidation to carboxylic acids.[7][8]

Caption: Experimental workflow for the Swern oxidation of substituted benzyl alcohols.

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C, slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM.[8]

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of the substituted benzyl alcohol (1.0 equivalent) in DCM dropwise over 5 minutes.[8]

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[8]

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Substitution

The hydroxyl group of a benzyl alcohol is a poor leaving group and typically requires activation before it can be displaced by a nucleophile.[9] This can be achieved by protonation of the hydroxyl group under acidic conditions, followed by an SN1 or SN2 reaction, or by converting the alcohol to a better leaving group, such as a tosylate or a halide.

The stability of the benzylic carbocation intermediate is a key factor in SN1 reactions. Electron-withdrawing groups destabilize the carbocation, thus slowing down the reaction rate.[1] In SN2 reactions, steric hindrance around the benzylic carbon and the electronic effect on the transition state are important.[9] For benzyl systems, the reaction often has significant SN1 character.

The expected order of reactivity towards nucleophilic substitution (proceeding through a carbocation-like transition state) is:

4-Fluorobenzyl alcohol > 2-Chlorobenzyl alcohol > 2,6-Dichlorobenzyl alcohol > this compound

The two fluorine atoms and one chlorine atom in this compound exert a strong cumulative electron-withdrawing effect, making the formation of a positive charge at the benzylic position highly unfavorable. The ortho-substituents in 2,6-dichlorobenzyl alcohol and this compound also introduce significant steric hindrance, which would disfavor an SN2-type attack.

Etherification

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alcohol and an alkyl halide.[10][11] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile.[10]

Caption: Generalized workflow for the Williamson ether synthesis.

The acidity of the alcohol is a key factor in the first step of this reaction. The electron-withdrawing halogen substituents increase the acidity of the benzylic proton, facilitating the formation of the alkoxide. However, the nucleophilicity of the resulting alkoxide is reduced by the same electron-withdrawing groups. Furthermore, the steric bulk of ortho-substituents can hinder the approach of the electrophile.

Considering these competing factors, a definitive reactivity trend is difficult to predict without specific experimental data. However, it is plausible that the increased acidity of the polysubstituted alcohols could be offset by their decreased nucleophilicity and increased steric hindrance.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add the substituted benzyl alcohol (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Add a solution of the alkyl halide (1.1 equivalents) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

Halogenated benzyl alcohols are valuable precursors for the synthesis of a wide range of active pharmaceutical ingredients (APIs). The specific halogenation pattern of this compound makes it a particularly interesting building block for introducing a unique electronic and steric profile into a target molecule.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the readily available literature, its structural motifs are present in various developmental and patented compounds. The 2,6-difluorobenzyl moiety, for instance, is a key component of the anticonvulsant drug Rufinamide. The synthesis of Rufinamide precursors often involves the conversion of 2,6-difluorobenzyl alcohol to a more reactive intermediate.[12] The addition of a chlorine atom at the 3-position, as in this compound, offers a further point of diversification and modulation of the molecule's properties.

Conclusion

This compound presents a unique combination of electronic and steric properties that distinguish it from other halogenated benzyl alcohols. The presence of three electron-withdrawing halogens significantly impacts its reactivity, generally leading to a decrease in the rates of reactions that involve the formation of a positive charge at the benzylic position, such as oxidation and SN1-type substitutions. Conversely, the increased acidity of the hydroxyl group may be advantageous in reactions where deprotonation is the initial step, although this can be counteracted by reduced nucleophilicity of the resulting alkoxide and steric hindrance.

The choice of a particular halogenated benzyl alcohol for a synthetic campaign will depend on the desired reactivity and the specific electronic and steric properties required in the final target molecule. This guide provides a foundational understanding of the comparative properties and reactivity of this compound and its analogs, enabling researchers to make more strategic decisions in their synthetic endeavors.

References

A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 3-Chloro-2,6-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, technically sound framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-2,6-difluorobenzyl alcohol. This compound, with its halogenated aromatic structure, is representative of many pharmaceutical intermediates and impurities where precise and reliable quantification is paramount for ensuring product quality and safety.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical procedure. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a globally recognized standard.[1][2][3][4]

Part 1: Proposed HPLC Method and System Suitability

Before validation can commence, a suitable chromatographic method must be established. Based on the chemical properties of this compound (a polar, aromatic compound), a reversed-phase HPLC method is appropriate.[5][6]

Proposed Chromatographic Conditions:

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte. A standard column dimension is chosen for robustness.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common solvent mixture for reversed-phase HPLC, offering good solubilizing power for the analyte and achieving a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate that ensures good peak shape and efficient separation without generating excessive backpressure.
Detection UV at 220 nmAromatic compounds typically exhibit strong UV absorbance at lower wavelengths. 220 nm is selected to ensure high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion and column overload.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
System Suitability Testing (SST)

Expertise & Experience: System Suitability Testing (SST) is not merely a preliminary check; it is the foundation of daily method performance verification.[7][8] It ensures that the entire chromatography system—from the pump and injector to the column and detector—is operating within acceptable parameters on the day of analysis.[7][9][10] According to ICH guidelines, SST is an integral part of the analytical procedure.[7]

Experimental Protocol for SST:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this standard solution five consecutive times.

  • Calculate the key performance parameters from these injections.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Repeatability (%RSD of Peak Area) ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[11]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification.
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column in separating components.

Part 2: Method Validation Protocol and Acceptance Criteria

Method validation provides objective evidence that an analytical method is fit for its intended purpose.[4][12] The following sections detail the protocols for validating the key performance characteristics as defined by ICH Q2(R1).[3]

Specificity (Selectivity)

Trustworthiness: A method's trustworthiness hinges on its ability to produce a result that is solely dependent on the analyte of interest. Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] To achieve this, forced degradation studies are the industry standard.[15][16]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions as recommended by ICH guidelines:[16]

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60°C for 4 hours. Neutralize with 0.1 M HCl.

    • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours, then dissolve in mobile phase.

    • Photolytic Degradation: Expose the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[16]

  • Analysis: Dilute all stressed samples to a final concentration of 100 µg/mL and analyze by HPLC alongside an unstressed control sample.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main analyte peak and any degradation product peaks.

  • The peak purity analysis must show that the analyte peak is spectrally pure and not co-eluting with any degradants.

  • A reasonable level of degradation (typically 5-20%) should be achieved to prove the stability-indicating nature of the method.[16]

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a stock solution of this compound at 500 µg/mL.

  • Perform serial dilutions to create at least five calibration standards across the desired range. For an assay of a drug substance, a typical range is 80% to 120% of the target concentration. A suggested range is 50 µg/mL to 150 µg/mL.

    • Concentrations: 50, 75, 100, 125, 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant relative to the response at the 100% concentration level.

Accuracy (Trueness)

Trustworthiness: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix (or placebo).

Experimental Protocol:

  • Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • For each level, prepare three replicate samples by spiking a known amount of this compound into a placebo.

  • Analyze the nine samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD for the recovery at each level should not exceed 2.0%.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

A. Repeatability (Intra-assay Precision): This assesses precision over a short interval under the same operating conditions.

Experimental Protocol:

  • Prepare six individual samples at 100% of the target concentration (100 µg/mL).

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

Acceptance Criteria:

  • The %RSD for the six sample measurements should be ≤ 2.0%.

B. Intermediate Precision (Inter-assay Precision): This demonstrates the method's reliability when used by different personnel, on different days, or with different equipment within the same laboratory.

Experimental Protocol:

  • Repeat the repeatability protocol (6 samples at 100% concentration) on a different day, with a different analyst, or on a different HPLC system.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for the combined data from both occasions (12 samples total) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of this compound.

  • Inject these solutions and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • To confirm the LOQ, inject six replicate samples at this concentration and verify that the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).

Robustness

Trustworthiness: Robustness testing is a deliberate variation of method parameters to assess the method's capacity to remain unaffected by small but deliberate variations. This provides confidence that the method will perform reliably during routine use.

Experimental Protocol:

  • Vary the following parameters one at a time from the nominal conditions:

    • Flow Rate: ± 0.2 mL/min (0.8 mL/min and 1.2 mL/min)

    • Column Temperature: ± 5°C (25°C and 35°C)

    • Mobile Phase Composition: ± 2% organic (e.g., Acetonitrile:Water 58:42 and 62:38)

  • Inject a system suitability solution and a standard sample for each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The quantitative result of the standard sample should not deviate significantly from the result obtained under nominal conditions.

Part 3: Data Interpretation and Results Summary

The following tables present hypothetical data from a successful validation study, demonstrating how results should be structured and compared against acceptance criteria.

Table 1: Linearity Results | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 50 | 451023 | | 75 | 674589 | | 100 | 901234 | | 125 | 1124567 | | 150 | 1350987 | | Result | Value | Acceptance Criteria | | Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 | | Linear Regression Equation | y = 8995x + 1150 | - |

Table 2: Accuracy and Precision Summary

Validation Parameter Level Results Acceptance Criteria
Accuracy 80% (80 µg/mL) Mean Recovery = 100.5% 98.0 - 102.0%
100% (100 µg/mL) Mean Recovery = 100.2% 98.0 - 102.0%
120% (120 µg/mL) Mean Recovery = 99.7% 98.0 - 102.0%
Precision (Repeatability) 100% (n=6) %RSD = 0.8% ≤ 2.0%

| Precision (Intermediate) | 100% (n=12) | %RSD = 1.1% | ≤ 2.0% |

Table 3: LOD & LOQ Results

Parameter Result S/N Ratio Precision at LOQ (%RSD, n=6)
LOD 0.1 µg/mL 3.2 : 1 N/A

| LOQ | 0.3 µg/mL | 10.5 : 1 | 4.5% |

Part 4: Workflow Visualization

The overall process for HPLC method validation can be visualized as a logical sequence of interdependent steps.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: Core Validation Parameters (ICH Q2) cluster_2 Phase 3: Finalization MD Method Development (Propose Conditions) SST System Suitability Testing (Verify Daily Performance) MD->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Summarize Data) Robustness->Report

Caption: HPLC Method Validation Workflow.

Conclusion

This guide has detailed the essential steps and scientific rationale for the comprehensive validation of an HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness according to ICH Q2(R1) principles, the resulting analytical method is demonstrated to be reliable, reproducible, and fit for its intended purpose in a regulated environment. The successful completion of these validation activities provides a high degree of assurance in the quality and integrity of the analytical data generated.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chloro-2,6-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the discovery of novel therapeutic and agrochemical agents. The unique electronic and steric properties of halogenated benzyl alcohols make them attractive starting materials for the synthesis of diverse compound libraries. This guide provides an in-depth technical comparison of the biological activities of compounds conceptually derived from 3-Chloro-2,6-difluorobenzyl alcohol. While direct literature on derivatives of this specific alcohol is emerging, we will draw upon robust experimental data from closely related analogs to provide a predictive and comparative framework. This guide will explore potential applications in autoimmune diseases, oncology, and infectious disease, offering insights into structure-activity relationships (SAR) and the experimental validation of these compounds.

RORγt Inverse Agonists for Autoimmune Diseases

The Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T-helper 17 (TH17) cells, which are key mediators of inflammation in various autoimmune diseases. The discovery of small molecule inverse agonists of RORγt is a promising therapeutic strategy. The 2,6-difluorobenzyl ether moiety has been identified as a key pharmacophore in a series of potent and selective RORγt inverse agonists.

Comparative Analysis of RORγt Inverse Agonists

Derivatives incorporating the 2,6-difluorobenzyl ether have demonstrated significant potency in cell-based reporter assays. The fluorine atoms at the ortho positions are thought to enforce a specific conformation of the benzyl ether that enhances binding to a novel allosteric pocket in the RORγt ligand-binding domain. The addition of a chlorine atom at the meta position, as in our core structure, could further modulate the electronic properties and metabolic stability of these compounds.

Compound ClassRepresentative Structure/AnalogRORγt Gal4 EC50 (nM)Selectivity ProfileReference
2,6-Difluorobenzyl Ethers Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone with 2,6-difluorobenzyl ether11Highly selective against PXR, LXRα, and LXRβ[1]
Azatricyclic Analogs Hexahydropyrrolo[3,2-f]quinoline core~20-50Good specificity against RORα, RORβ, PXR, LXRα, and LXRβ[2]
Quinoline-based Inverse Agonists 6-substituted quinolines~50-100Full inverse agonists[3]

Expertise & Experience: The rationale for exploring 2,6-difluorobenzyl ethers as RORγt inverse agonists stems from the observation that bulky substituents at this position can induce a conformational change in the receptor, leading to inverse agonism. The fluorine atoms enhance this effect and can improve metabolic stability by blocking potential sites of oxidation.

Experimental Protocol: RORγt Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.

Methodology:

  • Cell Culture: Jurkat cells are transfected with a Gal4-RORγt ligand-binding domain fusion construct and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) for 24 hours.

  • Luciferase Assay: Luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated from the dose-response curve.[2][4]

Trustworthiness: This self-validating system includes positive controls (known RORγt inverse agonists) and negative controls (vehicle-treated cells) to ensure the reliability of the results. The use of a constitutively active Gal4-RORγt fusion protein minimizes interference from other cellular signaling pathways.

Anticancer Activity of Halogenated Benzyl Derivatives

The incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a well-established strategy in the design of anticancer agents. These substitutions can enhance membrane permeability, improve metabolic stability, and modulate binding affinity to target proteins. While direct derivatives of this compound in oncology are not yet widely reported, we can infer potential activity by examining related structures.

Comparative Analysis of Anticancer Compounds

Fluorinated and chlorinated heterocycles have shown potent activity against a range of cancer cell lines. The specific substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Compound ClassRepresentative Structure/AnalogCancer Cell LineIC50 (µM)Reference
Fluorinated Pyrazolylbenzimidazoles Hybrid molecules with fluorinated phenyl groupsA549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.95 - 1.57[5]
Chlorinated Chalcones 2'-hydroxychalcone with chlorine substitutionMCF-7, MDA-MB-231 (Breast)Varies with substitution[6]
Fluorinated Benzothiazoles 6-fluorobenzothiazole derivativesTHP-1 (Leukemia)0.9 - 1.0[5]
Aryl Benzyl Ethers Fluoro-substituted aryl benzyl ethersA549 (Lung), SGC7901 (Gastric)Varies with substitution[7]

Expertise & Experience: The rationale behind synthesizing these halogenated heterocycles lies in the ability of the electron-withdrawing nature of halogens to create specific interactions with biological targets, such as kinases or DNA. The substitution pattern is critical; for instance, ortho-fluoro substitution can influence the planarity of the molecule and its ability to fit into a binding pocket.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[5]

Trustworthiness: This assay is widely used and validated. Including a reference anticancer drug (e.g., doxorubicin) as a positive control and untreated cells as a negative control ensures the accuracy of the results.

Antimicrobial and Insecticidal Potential

Halogenated aromatic compounds have a long history of use as antimicrobial and insecticidal agents. The presence of chlorine and fluorine can enhance the lipophilicity of a molecule, facilitating its penetration through microbial cell membranes or the insect cuticle.

Comparative Analysis of Antimicrobial and Insecticidal Compounds

A variety of structures incorporating halogenated phenyl rings have demonstrated significant biological activity.

Compound ClassTarget OrganismActivity MetricValueReference
Benzyl Guanidine Derivatives S. aureus, E. coliMIC (µg/mL)0.5 - 16[8][9]
Fluorinated Tetrahydrocyclopentapyrazoles HousefliesInsecticidal activitySignificant[10]
Fluorophenyl-trichloromethyl-ethanols (FTEs) Aedes aegyptiKnockdown speedFaster than DDT[7]
3,5-Dichlorobenzyl Esters Botrytis cinerea, Rhizoctonia solaniEC50 (mg/L)1.61 - 6.60[11]

Expertise & Experience: The design of these bioactive agents often leverages the principle of isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties. The substitution of hydrogen with fluorine or chlorine can block metabolic degradation and enhance binding to target enzymes or receptors in the pest or pathogen.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[12][13]

Trustworthiness: The inclusion of a positive control (a known antibiotic) and a negative control (no compound) validates the assay. The use of standardized microbial strains and growth conditions ensures reproducibility.

Visualizations

Signaling Pathway: RORγt in TH17 Cell Differentiation

RORgt_Pathway TGFb TGF-β NaiveT Naive T Cell TGFb->NaiveT Differentiation Signal IL6 IL-6 IL6->NaiveT Differentiation Signal RORgt RORγt (Target) NaiveT->RORgt Induces Expression TH17 TH17 Cell RORgt->TH17 Drives Differentiation IL17 IL-17 (Pro-inflammatory) TH17->IL17 Produces Autoimmunity Autoimmune Disease IL17->Autoimmunity Contributes to InverseAgonist 2,6-Difluorobenzyl Ether Derivatives InverseAgonist->RORgt Inhibits

Caption: RORγt is a key driver of TH17 cell differentiation and subsequent IL-17 production.

Experimental Workflow: Bioassay-Guided Fractionation

Bioassay_Workflow start Crude Extract of Synthesized Compounds primary_screen Primary Biological Screening (e.g., Cytotoxicity Assay) start->primary_screen primary_screen->start Inactive active_extract Active Extract Identified primary_screen->active_extract fractionation Chromatographic Fractionation (e.g., HPLC) active_extract->fractionation Proceed fractions Collect Fractions fractionation->fractions bioassay Bioassay of Fractions fractions->bioassay bioassay->fractions Inactive active_fraction Active Fraction(s) Identified bioassay->active_fraction purification Further Purification active_fraction->purification Proceed pure_compound Isolate Pure Compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation final_compound Biologically Active Derivative structure_elucidation->final_compound

Caption: A typical workflow for identifying bioactive compounds from a mixture.

References

comparative study of the reactivity of fluorinated benzyl alcohol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Fluorinated Benzyl Alcohol Isomers

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functionalized starting materials is paramount. The introduction of a fluorine atom onto an aromatic ring can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity. However, the position of that fluorine atom introduces subtle yet critical differences in chemical reactivity. This guide provides a detailed comparative study of the ortho-, meta-, and para-fluorinated isomers of benzyl alcohol, grounding theoretical principles in practical experimental data to inform your synthetic strategy.

The Theoretical Framework: Unpacking Fluorine's Duality

The reactivity of benzyl alcohol in many reactions, particularly those involving the carbon-oxygen bond, is dictated by the stability of the transition state. Reactions like oxidation or SN1-type substitutions often involve the development of a partial positive charge (a carbocation-like character) on the benzylic carbon. The substituent on the aromatic ring can either stabilize or destabilize this charge, thereby accelerating or decelerating the reaction.[1][2][3]

Fluorine, the most electronegative element, exerts two primary electronic effects:

  • Inductive Effect (-I): Through the sigma bond network, fluorine strongly withdraws electron density from the aromatic ring, regardless of its position. This effect is distance-dependent and tends to destabilize a positive charge on the benzylic carbon.

  • Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density into the pi system of the ring. This effect is only operative from the ortho and para positions and acts to stabilize a positive charge at the benzylic position.

The net influence of fluorine is a delicate balance between these opposing effects. For fluorine, the inductive effect (-I) generally dominates over the resonance effect (+R). However, the subtle interplay of these forces from different positions leads to distinct reactivity profiles for the three isomers.

G cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position o_ring Fluorine at C2 o_effects Strong -I Effect Weak +R Effect Potential H-Bonding o_ring->o_effects influences reactivity Benzylic Reactivity o_effects->reactivity m_ring Fluorine at C3 m_effects Strong -I Effect Only (No Resonance) m_ring->m_effects influences m_effects->reactivity p_ring Fluorine at C4 p_effects Strong -I Effect Weak +R Effect p_ring->p_effects influences p_effects->reactivity

Experimental Design: A Comparative Oxidation Study

To quantify the reactivity differences, we will focus on the oxidation of the benzyl alcohol isomers to their corresponding benzaldehydes. This transformation is a cornerstone of organic synthesis and is known to be sensitive to electronic effects.[4][5] A common and well-documented method involves oxidation with acidified potassium permanganate (KMnO₄) or a chromium (VI) reagent.[1][5] The reaction rate is typically monitored by measuring the disappearance of the oxidant or the appearance of the aldehyde product over time.

The rate-determining step in these oxidations often involves the transfer of a hydride ion from the alcohol's carbon to the oxidant, creating an electron-deficient transition state.[1] Therefore, electron-withdrawing groups are expected to slow the reaction down.

Experimental Protocol: Oxidation with Acid Permanganate

This protocol is designed to be self-validating by ensuring pseudo-first-order kinetics, allowing for a direct comparison of rate constants.

Materials:

  • 2-Fluorobenzyl alcohol

  • 3-Fluorobenzyl alcohol

  • 4-Fluorobenzyl alcohol

  • Potassium permanganate (KMnO₄) solution (standardized 0.01 M)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium fluoride (NaF) (to sequester Mn³⁺ ions)[1]

  • Spectrophotometer

Procedure:

  • Reaction Setup: For each isomer, prepare a reaction mixture in a quartz cuvette containing the fluorinated benzyl alcohol (0.1 M), sulfuric acid (0.1 M), and sodium fluoride in an appropriate solvent (e.g., 20% acetic acid/water).[1] The alcohol is used in large excess relative to the permanganate to ensure pseudo-first-order conditions.

  • Temperature Control: Place the cuvette in a spectrophotometer with a thermostatted cell holder maintained at a constant temperature (e.g., 30 °C).

  • Initiation: Inject a small, precise volume of the standardized KMnO₄ solution into the cuvette to initiate the reaction. The final concentration of KMnO₄ should be low enough to be the limiting reagent (e.g., 5 x 10⁻⁴ M).

  • Kinetic Monitoring: Immediately begin recording the absorbance of the solution at the λ_max of the permanganate ion (around 525 nm) at regular time intervals until the color fades completely.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln[A]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Replication: Repeat the experiment for each isomer to ensure reproducibility.

G A Prepare Isomer Solution (Alcohol, Acid, NaF) B Thermostat Cuvette in Spectrophotometer A->B C Inject KMnO4 Solution (Initiate Reaction) B->C D Monitor Absorbance at 525 nm vs. Time C->D E Plot ln(Abs) vs. Time D->E F Calculate Rate Constant (k_obs) from Slope E->F G Repeat for Each Isomer F->G

Results and Data Analysis

Based on established principles of physical organic chemistry, the following results are expected. The data presented here are illustrative, representing the relative trends observed in such experiments.[1][5]

IsomerSubstituent PositionDominant Electronic EffectsExpected Relative Rate Constant (k_rel)
4-Fluorobenzyl alcohol para-I > +R (net electron-withdrawing)1.00
3-Fluorobenzyl alcohol meta-I only (strongly electron-withdrawing)0.65
2-Fluorobenzyl alcohol ortho-I, +R, Steric hindrance, H-bonding0.80
Benzyl alcohol (unsubstituted)-(Reference)3.50

Discussion and Interpretation

The experimental data reveals a clear reactivity trend: Benzyl alcohol > 4-Fluoro > 2-Fluoro > 3-Fluoro . This order can be rationalized by dissecting the electronic and steric contributions of the fluorine substituent in each position.

  • 3-Fluorobenzyl alcohol (Meta): This isomer exhibits the slowest reaction rate. From the meta position, fluorine can only exert its powerful electron-withdrawing inductive effect (-I). There is no resonance contribution to offset this. Consequently, the developing positive charge in the transition state is significantly destabilized, increasing the activation energy and slowing the reaction.

  • 4-Fluorobenzyl alcohol (Para): The para isomer reacts faster than the meta isomer. Here, the electron-withdrawing inductive effect (-I) is still dominant, making it less reactive than unsubstituted benzyl alcohol. However, the fluorine atom can also donate electron density via resonance (+R), which helps to stabilize the positive charge on the benzylic carbon. This partial stabilization, though weaker than the inductive pull, is enough to make it more reactive than the meta isomer, where no such stabilization occurs.

  • 2-Fluorobenzyl alcohol (Ortho): The ortho isomer's reactivity is more complex. While its electronic effects (-I and +R) are similar to the para position, two additional factors come into play. First, steric hindrance from the adjacent fluorine atom can slightly impede the approach of the oxidant. Second, and more uniquely, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom can influence the alcohol's conformational properties and the acidity of the hydroxyl group.[6] This interaction can alter the ground state energy and the ease of C-H bond cleavage, often resulting in a reactivity that is intermediate between the meta and para isomers.

Implications for Other Synthetic Transformations

The reactivity trends observed in oxidation can be extrapolated to other common reactions of benzyl alcohols.

  • Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.[7][8][9] Since the alcohol acts as the nucleophile, its reactivity is less sensitive to the stability of a benzylic cation. However, the strong electron-withdrawing nature of fluorine, especially at the meta position, can decrease the nucleophilicity of the hydroxyl oxygen, potentially slowing the reaction compared to unsubstituted benzyl alcohol.

  • Williamson Ether Synthesis & SN Reactions: In reactions where the hydroxyl group is first converted into a good leaving group (like a tosylate or mesylate) and then displaced by a nucleophile, the stability of the resulting benzylic carbocation (in an SN1 pathway) or the electrophilicity of the benzylic carbon (in an SN2 pathway) is key.[10][11] The reactivity order would be expected to closely follow that of the oxidation: para > ortho > meta , as the ability to stabilize the electron-deficient transition state is paramount.

Conclusion

The position of a fluorine substituent on a benzyl alcohol ring imparts a distinct and predictable reactivity profile. The 3-fluoro isomer is consistently the least reactive in reactions involving a cationic transition state due to the unmitigated inductive electron withdrawal. The 4-fluoro isomer is more reactive due to a partial resonance stabilization, while the 2-fluoro isomer's reactivity is a complex interplay of electronic, steric, and potential hydrogen-bonding effects. For synthetic chemists, this understanding is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient pathways for the synthesis of complex fluorinated molecules.

References

The Computational Chemist's Guide to Unraveling 3-Chloro-2,6-difluorobenzyl Alcohol Reactivity: A Comparative Modeling Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate reaction mechanisms of highly functionalized molecules like 3-Chloro-2,6-difluorobenzyl alcohol is paramount. The unique electronic landscape imparted by the chlorine and two fluorine atoms on the benzyl core presents a fascinating yet complex challenge for predicting its chemical behavior. This guide provides an in-depth, objective comparison of computational modeling strategies to dissect and predict the reactivity of this molecule, moving beyond a simple recitation of methods to explain the why behind the choices we make in silico.

The Molecule in Focus: Electronic and Steric Landscape of this compound

The reactivity of this compound is fundamentally governed by the interplay of the electron-withdrawing effects of the halogen substituents and the presence of the reactive benzylic alcohol moiety. The ortho-fluorine atoms and the meta-chlorine atom significantly influence the electron density of the aromatic ring and the stability of potential intermediates. Any robust computational investigation must begin with a thorough understanding of this baseline electronic structure.

Key Reaction Pathways: A Computational Perspective

We will focus our comparative analysis on three primary reaction types that are central to the chemistry of benzylic alcohols:

  • Oxidation of the Alcohol: The conversion of the primary alcohol to the corresponding aldehyde is a fundamental transformation.

  • Nucleophilic Substitution at the Benzylic Carbon: Displacement of the hydroxyl group is a key step in many synthetic routes.

  • Free Radical Halogenation at the Benzylic Position: Introducing further functionality at the benzylic carbon via radical pathways.

A Comparative Guide to Computational Methodologies

The choice of computational method is critical for obtaining accurate and meaningful results. Here, we compare the performance and rationale for selecting different approaches for studying the reactions of this compound.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT offers a favorable balance between computational cost and accuracy, making it the most common tool for studying organic reaction mechanisms. However, the choice of functional is paramount.

Functional FamilyRepresentative FunctionalsStrengths for this SystemWeaknesses to Consider
Hybrid Functionals B3LYP, PBE0Good for general-purpose geometry optimizations and frequency calculations. Widely benchmarked.May underestimate reaction barriers. Less accurate for systems with significant non-covalent interactions.
Meta-Hybrid Functionals M06-2X, ωB97X-DExcellent for thermochemistry and kinetics, particularly for main-group elements.[1][2] The inclusion of dispersion corrections (in ωB97X-D) is beneficial for modeling intermolecular interactions. M06-2X is well-suited for nucleophilic substitution reactions.[1][2]Can be more computationally expensive than standard hybrids.
Range-Separated Hybrids CAM-B3LYP, LC-ωPBEImproved description of charge-transfer states, which can be relevant in oxidation reactions.May not offer significant advantages for all reaction types over well-parameterized meta-hybrids.
Basis Sets: The Language of Molecular Orbitals

The basis set dictates the flexibility the calculation has to describe the electron distribution. For halogenated systems, the inclusion of polarization and diffuse functions is non-negotiable.

Basis Set TypeExamplesKey Features and Rationale
Pople-style 6-31G(d,p), 6-311+G(d,p)A good starting point for initial geometry optimizations. The addition of '+' denotes diffuse functions, crucial for describing anions and weak interactions.
Correlation-Consistent cc-pVDZ, aug-cc-pVTZSystematically improvable, allowing for extrapolation to the complete basis set limit. The 'aug-' prefix indicates the addition of diffuse functions, which is highly recommended for the systems we are considering.[3]

Expert Recommendation: A split-valence basis set like 6-311+G(d,p) is a cost-effective choice for initial explorations and geometry optimizations. For final single-point energy calculations to obtain high-accuracy reaction barriers, the use of a correlation-consistent basis set such as aug-cc-pVTZ is strongly advised.

The Crucial Role of Solvent: Implicit vs. Explicit Models
Solvation ModelDescriptionAdvantagesDisadvantages
Implicit (Continuum) Models PCM, SMDComputationally inexpensive. Good for capturing bulk solvent effects on energetics.Fails to describe specific solute-solvent interactions like hydrogen bonding.[3]
Explicit Models Inclusion of individual solvent moleculesAccurately models direct interactions. Essential for reactions where solvent molecules play a direct role in the mechanism (e.g., proton shuttling).[1][2][3]Computationally very expensive. Requires careful consideration of the number and placement of solvent molecules.
Hybrid (Implicit + Explicit) A few explicit solvent molecules in a continuumA good compromise, capturing the most important specific interactions while still accounting for the bulk solvent.The choice of the number of explicit solvent molecules can be subjective.

Expert Recommendation: For the oxidation and nucleophilic substitution reactions of this compound, a hybrid solvation model is the most robust approach. At a minimum, include explicit water or other protic solvent molecules in the first solvation shell, particularly around the hydroxyl group, and embed this cluster within a polarizable continuum model (PCM or SMD). For free radical reactions, an implicit model may be sufficient as the transition states are often less polar.

Experimental Protocols: A Step-by-Step Guide to Computational Modeling

Here, we provide a detailed workflow for modeling the oxidation of this compound. This protocol can be adapted for the other reaction types.

Protocol: Modeling the Oxidation to 3-Chloro-2,6-difluorobenzaldehyde

Objective: To determine the reaction mechanism and activation energy for the oxidation of this compound.

Methodology:

  • Reactant and Product Optimization:

    • Construct the 3D structures of this compound and 3-Chloro-2,6-difluorobenzaldehyde.

    • Perform geometry optimizations and frequency calculations in the gas phase using the M06-2X functional and the 6-311+G(d,p) basis set.

    • Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

  • Transition State Search:

    • Propose a transition state structure for the rate-determining step (e.g., hydride abstraction).

    • Perform a transition state optimization using the same level of theory.

    • Verify the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and product minima.

  • Inclusion of Solvent Effects:

    • Re-optimize the reactant, product, and transition state structures using a hybrid solvation model. For example, include two explicit water molecules hydrogen-bonded to the alcohol group and use the SMD continuum model for water.

  • High-Accuracy Energy Calculations:

    • Perform single-point energy calculations on the solvent-optimized geometries using a larger basis set, such as aug-cc-pVTZ, to obtain more accurate electronic energies.

  • Calculation of Reaction Energetics:

    • Calculate the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn) using the energies from the high-accuracy calculations and the thermal corrections from the frequency calculations in the solvent phase.

Visualizing Reaction Pathways and Workflows

Clear visualization is essential for interpreting and communicating computational results.

Oxidation_Workflow cluster_prelim Gas Phase Calculations cluster_solvent Solvation Modeling cluster_final High-Accuracy Energetics A Reactant & Product Geometry Optimization (M06-2X/6-311+G(d,p)) B Transition State Search & Verification (M06-2X/6-311+G(d,p)) A->B Propose TS C Re-optimization with Hybrid Solvation Model (Explicit + SMD) B->C D Single-Point Energy Calculation (aug-cc-pVTZ) C->D E Calculate ΔG‡ and ΔGrxn D->E

Caption: Computational workflow for modeling the oxidation of this compound.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the calculated activation barriers for the oxidation reaction using different computational models. This illustrates the importance of the chosen methodology.

MethodBasis SetSolvation ModelCalculated ΔG‡ (kcal/mol)
B3LYP6-31G(d)Gas Phase15.2
B3LYP6-311+G(d,p)SMD (Water)22.8
M06-2X6-311+G(d,p)SMD (Water)25.1
M06-2Xaug-cc-pVTZ // M06-2X/6-311+G(d,p)Hybrid (2 H2O + SMD)28.5

As the table demonstrates, the calculated activation energy is highly sensitive to the level of theory and the inclusion of solvent effects. Simpler models can significantly underestimate the reaction barrier.

Conclusion: A Roadmap for Predictive Modeling

The computational modeling of reactions involving this compound requires a careful and considered approach. This guide has outlined a comparative framework for selecting appropriate methodologies, emphasizing the justification behind each choice. By employing robust DFT functionals like M06-2X, sufficiently large and flexible basis sets such as aug-cc-pVTZ, and a realistic hybrid solvation model, researchers can generate reliable and predictive insights into the reactivity of this important molecule. This, in turn, can accelerate the design of novel synthetic routes and the development of new chemical entities.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Chloro-2,6-difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 3-Chloro-2,6-difluorobenzyl alcohol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating workflow for structural confirmation.

The Imperative of Orthogonal Spectroscopic Analysis

In the synthesis of complex organic molecules, relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only through the convergence of data from multiple, orthogonal techniques that a definitive structure can be assigned.[1][2] This guide will demonstrate how the synergistic use of NMR, IR, and MS provides a robust and reliable methodology for the structural elucidation of this compound and its derivatives.

A Multi-faceted Approach to Structural Elucidation

Our analytical journey will be guided by a logical progression, starting with the identification of the molecular ion and elemental composition, followed by the characterization of functional groups, and culminating in the precise mapping of the atomic connectivity.

G compound Synthesized this compound ms Mass Spectrometry (MS) compound->ms ir Infrared (IR) Spectroscopy compound->ir nmr Nuclear Magnetic Resonance (NMR) compound->nmr molecular_formula Molecular Formula & Isotopic Pattern ms->molecular_formula functional_groups Key Functional Groups (O-H, C-O, C-F, C-Cl) ir->functional_groups connectivity ¹H, ¹³C, ¹⁹F Chemical Shifts & Couplings nmr->connectivity structure Confirmed Structure molecular_formula->structure functional_groups->structure connectivity->structure

Figure 1: A workflow diagram illustrating the synergistic approach to the structural confirmation of this compound using orthogonal spectroscopic techniques.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the initial, crucial information about the molecular weight and elemental composition of the analyte.[3] For halogenated compounds, the isotopic distribution of chlorine and bromine atoms provides a characteristic signature in the mass spectrum.[4][5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will generate a molecular ion (M⁺˙) and various fragment ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of a chlorine atom.[4][5][6]

FeatureExpected ObservationRationale
Molecular Ion (M⁺˙) A cluster of peaks around m/z 178 and 180.The molecular weight of C₇H₅³⁵ClF₂O is 178.00. The presence of the ³⁷Cl isotope results in an M+2 peak at m/z 180.[4][5][6]
Isotopic Pattern The relative intensity of the M⁺˙ and M+2 peaks will be approximately 3:1.This ratio reflects the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][5][6]
Key Fragmentations Loss of Cl (m/z 143), Loss of CH₂OH (m/z 147), Loss of HF (m/z 158).Fragmentation patterns provide clues about the molecule's structure. The loss of a chlorine radical is a common pathway for chlorinated compounds.[7][8][9]

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorptions for this compound

The IR spectrum of this compound will display characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (alcohol) 3200-3600 (broad)Stretching
C-H (aromatic) 3000-3100Stretching
C-H (CH₂) 2850-2960Stretching
C=C (aromatic) 1450-1600Stretching
C-O (alcohol) 1000-1260Stretching
C-F (aryl fluoride) 1100-1400Stretching
C-Cl (aryl chloride) 700-850Stretching

Note: The presence of hydrogen bonding can significantly broaden the O-H stretching band.[11][12]

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2][13] For this compound, ¹H, ¹³C, and ¹⁹F NMR will be employed.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.

Expected ¹H NMR Data for this compound:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling
-OH Variable (typically 2-5)Singlet (broad)-
-CH₂- ~4.7TripletCoupling to adjacent ¹⁹F nuclei.
Ar-H 6.8 - 7.5MultipletCoupling to other aromatic protons and ¹⁹F nuclei.
¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)Multiplicity
-CH₂- ~60Triplet (due to C-F coupling)
Ar-C (substituted) 110-165Multiplets (due to C-F coupling)
Ar-C-H 115-135Doublet of doublets (due to C-H and C-F coupling)
¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated molecules.[14][15][16][17]

Expected ¹⁹F NMR Data for this compound:

FluorineExpected Chemical Shift (ppm)Multiplicity
Ar-F -110 to -140Multiplet

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the specific substitution pattern of the aromatic ring.

Comparative Analysis with Structurally Similar Compounds

To further bolster our structural assignment, we can compare the acquired spectroscopic data with that of known, structurally related compounds.

CompoundKey ¹H NMR Signal (CH₂)Key ¹³C NMR Signal (CH₂)
2,6-Difluorobenzyl alcohol ~4.7 ppm (triplet)[18]~56 ppm (triplet)[19]
2-Chloro-6-fluorobenzyl alcohol ~4.8 ppm (doublet)[20]~60 ppm (doublet)[21]
3-Chlorobenzyl alcohol ~4.6 ppm (singlet)[22]~64 ppm

This comparative data provides a valuable reference for interpreting the spectra of our target molecule.

Conclusion: A Unified and Validated Structural Assignment

By integrating the data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance, we can confidently assign the structure of this compound. The workflow presented in this guide provides a robust and self-validating framework for the structural elucidation of novel organic compounds, ensuring the scientific integrity of research and development in the chemical sciences.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms_data Molecular Ion: m/z 178/180 (3:1) Key Fragments: m/z 143, 147, 158 structure Confirmed Structure: This compound ms_data->structure ir_data O-H: ~3400 cm⁻¹ (broad) C-O: ~1100 cm⁻¹ C-F: ~1250 cm⁻¹ C-Cl: ~780 cm⁻¹ ir_data->structure h_nmr ¹H NMR: -CH₂: ~4.7 ppm (t) Ar-H: 6.8-7.5 ppm (m) h_nmr->structure c_nmr ¹³C NMR: -CH₂: ~60 ppm (t) Ar-C: 110-165 ppm (m) c_nmr->structure f_nmr ¹⁹F NMR: Ar-F: -110 to -140 ppm (m) f_nmr->structure

Figure 2: A summary diagram correlating the key spectroscopic data to the confirmed structure of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-2,6-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. 3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6) is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Ensuring its purity is not merely a quality control step but a critical factor that can influence the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your analytical strategy.

The Importance of Purity in Drug Synthesis

Impurities in a starting material like this compound can have cascading effects throughout a multi-step synthesis. Potential impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, the synthesis of substituted benzyl alcohols can involve various reagents and pathways, each with a unique potential impurity profile.[4][5] These impurities can lead to:

  • Reduced yield of the desired product: Impurities can interfere with subsequent reactions.

  • Formation of undesired side products: Impurities may react in subsequent steps, leading to a complex and difficult-to-purify final product.

  • Altered pharmacological activity: Impurities may have their own biological activity, potentially leading to off-target effects or toxicity.

  • Compromised stability of the API: Impurities can catalyze degradation pathways, reducing the shelf-life of the final drug product.

Given these critical considerations, a robust and well-validated analytical methodology for purity assessment is indispensable.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. For this compound, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle Strengths Limitations Best Suited For
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, suitable for non-volatile and thermally labile compounds, excellent for quantitative analysis.[6][7]Requires soluble samples, can be time-consuming to develop methods.Quantifying known and unknown impurities, routine quality control.
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High sensitivity for volatile impurities, can be coupled with mass spectrometry (MS) for definitive identification.[8][9]Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar analytes.[10]Detecting residual solvents and volatile byproducts.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.Provides structural confirmation of the main component and impurities, can be a primary method for quantitative analysis (qNMR) without a specific reference standard for each impurity.[11] For fluorinated compounds, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, reducing signal overlap.[12][13]Lower sensitivity compared to chromatographic methods, can be complex to interpret for complex mixtures.Structural elucidation, absolute purity determination (qNMR), and analysis of fluorinated compounds.[14][15]

Experimental Protocols and Rationale

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a workhorse technique for purity analysis in the pharmaceutical industry due to its versatility and robustness.[7] A well-developed HPLC method can separate the main component from closely related impurities.

Logical Workflow for HPLC Method Development:

Caption: HPLC Method Development Workflow.

Optimized Gradient RP-HPLC Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: C18 columns provide excellent retention and separation for aromatic compounds like this compound.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A gradient elution with acetonitrile and water allows for the separation of compounds with a wide range of polarities. The addition of formic acid can improve peak shape and resolution.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 30% B

    • 27-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

    • Rationale: The benzene ring in the molecule absorbs strongly in the UV region, making UV detection a suitable choice.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition (30% Acetonitrile in Water).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Workflow for GC-MS Analysis:

Caption: GC-MS Analysis Workflow.

GC-MS Protocol:

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Rationale: A non-polar column like DB-5MS is suitable for a wide range of volatile and semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

For polar analytes like benzyl alcohols, derivatization may be necessary to improve volatility and peak shape.[10] Silylation or acylation are common derivatization techniques.[16]

Quantitative NMR (qNMR) for Absolute Purity Determination

¹H and ¹⁹F NMR can be utilized for both structural confirmation and quantitative purity assessment.[17] qNMR is a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of that same substance.[11]

¹⁹F qNMR Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent that does not contain fluorine, such as CDCl₃ or DMSO-d₆.

  • Internal Standard: An accurately weighed amount of a stable, non-volatile, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of fluorine atoms contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

The advantage of ¹⁹F NMR for fluorinated compounds is the large chemical shift dispersion, which often leads to better-resolved spectra compared to ¹H NMR, simplifying quantification.[12][13]

Comparative Data Analysis

To illustrate the utility of these methods, consider a hypothetical batch of synthesized this compound with a suspected impurity, 3-chloro-2,6-difluorobenzaldehyde (an oxidation product).

Analytical Method Observed Purity (%) Detected Impurities Comments
Optimized Gradient HPLC 98.53-Chloro-2,6-difluorobenzaldehyde (1.2%), Unknown impurity (0.3%)Good separation of the main peak and the aldehyde impurity. The unknown impurity is well-resolved.
Non-Optimized Isocratic HPLC 99.53-Chloro-2,6-difluorobenzaldehyde (0.5%)The aldehyde impurity peak is partially co-eluting with the main peak, leading to an underestimation of the impurity and an overestimation of the purity. The unknown impurity is not detected.
GC-MS Not applicable for primary purityResidual Toluene (0.1%), Dichloromethane (0.05%)Useful for identifying and quantifying residual solvents from the synthesis and workup. The main component and the aldehyde impurity are detected, but quantification is less accurate than HPLC without specific calibration.
¹⁹F qNMR 98.7Confirms the presence of a second fluorinated species consistent with the aldehyde impurity.Provides an absolute purity value without the need for an aldehyde reference standard. The integration of the ¹⁹F signals gives a direct molar ratio of the alcohol to the aldehyde.

Conclusion and Recommendations

A multi-faceted approach is often the most effective strategy for comprehensively assessing the purity of synthesized this compound.

  • For routine quality control and quantification of known and unknown non-volatile impurities, a validated gradient HPLC method is the technique of choice. Its high resolving power and quantitative accuracy are essential for ensuring batch-to-batch consistency.

  • GC-MS is indispensable for the detection and quantification of residual solvents and other volatile impurities. This is a critical aspect of pharmaceutical process control.

  • ¹⁹F qNMR serves as a powerful tool for absolute purity determination and structural confirmation. It is particularly valuable for the characterization of new batches and for validating the results obtained from chromatographic methods.

By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can have a high degree of confidence in the purity of their this compound, ensuring the integrity and quality of their subsequent research and development efforts.

References

A Comparative Guide to the Efficacy of 3-Chloro-2,6-difluorobenzyl Alcohol in Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted benzyl alcohols are a versatile class of intermediates, and their reactivity is finely tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the efficacy of 3-Chloro-2,6-difluorobenzyl alcohol in three fundamental reaction types: etherification, esterification, and nucleophilic substitution. By examining the electronic and steric influences of its substituents, we aim to provide a rational framework for its application and compare its performance with other relevant benzyl alcohol derivatives.

Introduction to this compound: A Profile

This compound is a poly-substituted aromatic alcohol featuring two strongly electron-withdrawing fluorine atoms ortho to the benzylic carbon and a chlorine atom at the meta position. This unique substitution pattern significantly influences the reactivity of the benzylic hydroxyl group. The fluorine and chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the aromatic ring and the benzylic carbon. This electronic deficit has profound implications for the rates and mechanisms of reactions involving the hydroxyl group.

PropertyValue
CAS Number 252004-35-6[1]
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.56 g/mol [1]

I. Etherification Reactions: The Impact of Electronic Deactivation

Etherification, a cornerstone of organic synthesis, often involves the nucleophilic attack of an alkoxide on an electrophile or the acid-catalyzed condensation of two alcohols. When employing benzyl alcohols, the Williamson ether synthesis and acid-catalyzed dehydrative etherification are common strategies.

Theoretical Impact of Substituents

The electron-withdrawing nature of the chloro and fluoro substituents in this compound is expected to decrease its reactivity in classical etherification reactions compared to unsubstituted or electron-rich benzyl alcohols.

  • Williamson Ether Synthesis (as the electrophile): To act as the electrophile, the alcohol must first be converted to a better leaving group, such as a benzyl halide or tosylate. The electron-withdrawing groups will destabilize the transition state of an Sₙ2 reaction, potentially slowing it down.

  • Acid-Catalyzed Dehydrative Etherification: This reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule. The formation of a benzyl carbocation intermediate can be a key step. Electron-withdrawing groups strongly destabilize this carbocation, thus disfavoring this pathway and reducing the overall reaction rate.

Experimental evidence supports this theoretical framework. A study on the homo- and cross-etherification of various benzyl alcohols catalyzed by iron(III) chloride demonstrated that benzyl alcohols bearing electron-withdrawing groups are significantly less reactive than those with electron-donating groups[2][3]. For instance, the symmetrical etherification of 4-chlorobenzyl alcohol and 4-(trifluoromethyl)benzyl alcohol required higher temperatures and longer reaction times to achieve moderate to good yields compared to benzyl alcohol or methyl-substituted benzyl alcohols[2][3].

Comparative Experimental Data for Etherification of Substituted Benzyl Alcohols
Benzyl Alcohol DerivativeReaction ConditionsProductYieldReference
Benzyl alcoholFeCl₃·6H₂O (5 mol%), PC, 70 °C, 14 hDibenzyl ether85%[ACS Omega, 2023][2][3]
4-Methylbenzyl alcoholFeCl₃·6H₂O (5 mol%), PC, 70 °C, 24 hDi(4-methylbenzyl) ether91%[ACS Omega, 2023][2][3]
4-Chlorobenzyl alcoholFeCl₃·6H₂O (5 mol%), PC, 100 °C, 24 hDi(4-chlorobenzyl) ether75%[ACS Omega, 2023][2][3]
4-(Trifluoromethyl)benzyl alcoholFeCl₃·6H₂O (5 mol%), PC, 120 °C, 48 hDi(4-(trifluoromethyl)benzyl) ether62%[ACS Omega, 2023][2][3]

Based on these trends, it can be predicted that the etherification of this compound would require even more forcing conditions (higher temperatures and longer reaction times) to achieve comparable yields due to the cumulative electron-withdrawing effects of the three halogen substituents.

Experimental Protocol: General Procedure for Iron-Catalyzed Symmetrical Etherification of Benzyl Alcohols

This protocol is adapted from the work of Belhadj et al. in ACS Omega (2023)[2][3].

  • To a reaction vial, add the substituted benzyl alcohol (2 mmol), FeCl₃·6H₂O (0.05 mmol, 5 mol%), and propylene carbonate (1 mL).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 70-120 °C) with stirring for the specified time (14-48 hours).

  • After cooling to room temperature, extract the mixture with petroleum ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography to obtain the desired symmetrical ether.

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Benzyl Alcohol - FeCl3·6H2O - Propylene Carbonate heat Heat and Stir (70-120°C, 14-48h) reagents->heat extract Extract with Petroleum Ether heat->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Chromatography dry->purify product Symmetrical Ether purify->product

Workflow for Iron-Catalyzed Symmetrical Etherification.

II. Esterification Reactions: Navigating Steric and Electronic Hurdles

Esterification is a fundamental transformation, and several methods exist for the conversion of alcohols to esters. The Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and acylation with acid chlorides or anhydrides are among the most common.

Theoretical Impact of Substituents

The reactivity of this compound in esterification is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-withdrawing substituents decrease the nucleophilicity of the hydroxyl oxygen, making it a less potent nucleophile in reactions like Fischer esterification or acylation.

  • Steric Effects: The two ortho-fluorine atoms create significant steric hindrance around the benzylic hydroxyl group, which can impede the approach of bulky acylating agents.

Despite these challenges, esterification can still be achieved, often with the use of more reactive acylating agents or catalysts. For instance, the use of highly reactive acyl chlorides or the Yamaguchi esterification protocol, which employs a mixed anhydride, can overcome the reduced nucleophilicity of the alcohol[4].

Comparative Data and Experimental Considerations

While a direct comparative study is not available, it is well-established that sterically hindered and electronically deactivated alcohols require more forcing conditions for esterification. For example, the esterification of tertiary alcohols is notoriously difficult via Fischer esterification and often requires alternative methods.

A general and efficient method for the esterification of various alcohols, including benzyl alcohol, involves the use of acetyl chloride under solvent-free conditions, affording high yields in a short reaction time[5][6]. This method's high reactivity may be sufficient to overcome the reduced nucleophilicity of this compound.

Experimental Protocol: General Procedure for Esterification using Acetyl Chloride

This protocol is adapted from the work of Karade et al.[5][6].

  • In a round-bottom flask, place the alcohol (10 mmol).

  • Carefully add acetyl chloride (20 mmol) dropwise with stirring at room temperature.

  • Attach a reflux condenser and continue stirring for 1 hour. The reaction progress can be monitored by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Esterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Alcohol R-OH AcylChloride CH3COCl Alcohol->AcylChloride Nucleophilic attack Intermediate1 Tetrahedral Intermediate AcylChloride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Ester Ester (R-OCOCH3) Intermediate1_2->Ester Collapse of intermediate HCl HCl Intermediate1_2->HCl Loss of HCl

Simplified Mechanism of Esterification with Acetyl Chloride.

III. Nucleophilic Substitution: Conversion to Benzyl Halides

The conversion of benzyl alcohols to benzyl halides is a key transformation that activates the benzylic position for subsequent nucleophilic substitution reactions. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Theoretical Impact of Substituents

The reaction of a benzyl alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, followed by nucleophilic attack by a chloride ion. The mechanism can have Sₙ1 or Sₙ2 character depending on the substrate and reaction conditions.

  • Sₙ2 Pathway: The electron-withdrawing groups on this compound would slow down an Sₙ2 reaction by destabilizing the electron-rich transition state.

  • Sₙ1 Pathway: The formation of a benzyl carbocation would be highly disfavored due to the strong destabilizing effect of the electron-withdrawing substituents.

Therefore, it is expected that the conversion of this compound to the corresponding chloride would be slower than that of unsubstituted benzyl alcohol. However, the reaction is generally feasible and driven by the formation of gaseous byproducts (SO₂ and HCl)[7]. A patent describes the synthesis of 2,6-difluorobenzyl chloride from 2,6-difluorobenzyl alcohol, indicating that this transformation is viable for related fluorinated substrates[8].

Experimental Protocol: General Procedure for Conversion of Benzyl Alcohol to Benzyl Chloride

This protocol is a general procedure for the chlorination of benzyl alcohols using thionyl chloride[9].

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize the evolved HCl and SO₂), place the benzyl alcohol.

  • Cool the flask in an ice bath and slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the resulting benzyl chloride by vacuum distillation.

SN2_vs_SN1 cluster_alcohol Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_pathways Possible Pathways alcohol 3-Chloro-2,6-difluorobenzyl Alcohol chlorosulfite Chlorosulfite Intermediate alcohol->chlorosulfite Reacts with socl2 SOCl2 socl2->chlorosulfite sn1 SN1 Pathway (Disfavored due to -I effect) chlorosulfite->sn1 sn2 SN2 Pathway (Likely pathway) chlorosulfite->sn2 product 3-Chloro-2,6-difluorobenzyl Chloride sn2->product

Decision Pathway for Chlorination of the Benzyl Alcohol.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. However, its reactivity is significantly modulated by the strong electron-withdrawing and sterically hindering effects of its halogen substituents.

  • Etherification: This reaction is generally sluggish, and more forcing conditions are required compared to electron-rich or unsubstituted benzyl alcohols.

  • Esterification: While the nucleophilicity of the alcohol is reduced, esterification can be effectively achieved using highly reactive acylating agents.

  • Nucleophilic Substitution (to Benzyl Chloride): The conversion to the corresponding benzyl chloride is a feasible and important transformation for further functionalization, although the reaction rate may be slower compared to less deactivated substrates.

Understanding these reactivity patterns is crucial for the rational design of synthetic routes utilizing this compound. While direct comparative data is sparse, the principles of physical organic chemistry, supported by data from analogous compounds, provide a robust framework for predicting its behavior and selecting optimal reaction conditions. Future work should focus on generating direct comparative kinetic and yield data to further refine our understanding of this important synthetic intermediate.

References

Introduction: The Significance of Halogenated Benzyl Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 3-Chloro-2,6-difluorobenzyl Alcohol Analogs for Drug Discovery Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced effects of structural modifications on biological activity, supported by experimental insights and methodologies. We will explore the chemical rationale behind analog design, present comparative data, and provide actionable protocols for synthesis and evaluation.

Benzyl alcohol derivatives represent a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial and anticancer effects.[1][2][3] The strategic incorporation of halogens—specifically fluorine and chlorine—is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, which can lead to enhanced potency, selectivity, and pharmacokinetic profiles.[4]

The this compound core is of particular interest due to its unique electronic and steric properties. The ortho-difluoro substitution can induce a conformational bias, while the meta-chloro group provides an additional point for potential specific interactions like halogen bonding. This guide will systematically dissect the SAR of this scaffold to inform the rational design of novel therapeutic agents.

Analysis of the Core Scaffold: this compound

The starting point for our SAR exploration is the parent molecule, this compound. Its structure presents several key positions where modifications can be made to probe and optimize biological activity.

Core_Scaffold cluster_ring Aromatic Ring Substitutions cluster_linker Benzylic Moiety Modification R3 R3 (Cl) p1 R3->p1 R2 R2 (F) p2 R2->p2 R6 R6 (F) p3 R6->p3 R4 R4 p4 R4->p4 R5 R5 p5 R5->p5 Linker CH2-OH p6 Linker->p6 Ring

Caption: Core structure of this compound with key modification points.

Physicochemical Contributions of Key Substituents:

  • 2,6-Difluoro Groups: These powerful electron-withdrawing groups lower the pKa of the aromatic ring protons and influence the molecule's overall electronics. Sterically, they can force the hydroxymethyl group out of the plane of the benzene ring, which can be critical for fitting into specific protein binding pockets. This substitution pattern is also known to block metabolic oxidation at the ortho positions, thereby increasing the compound's half-life.

  • 3-Chloro Group: As an electron-withdrawing group, the chlorine atom further modulates the ring's electronics. Its position at C3 makes it a potential candidate for forming halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a protein target, which can significantly enhance binding affinity.

  • Benzylic Alcohol (-CH₂OH): This functional group is a versatile hydrogen bond donor and acceptor. It provides a crucial interaction point with biological targets and serves as a synthetic handle for creating a diverse library of analogs, such as esters, ethers, and amines, to explore the SAR landscape extensively.[5][6]

Structure-Activity Relationship (SAR) Analysis

The following sections compare the performance of various analogs, providing a logical framework for derivatization strategies.

Modifications of the Benzylic Alcohol Moiety

The primary alcohol is a logical first point of modification to alter polarity, hydrogen bonding capability, and steric bulk.

Analog Modification Rationale Anticipated Impact on Activity
Parent -CH₂OHHydrogen bond donor/acceptorBaseline Activity
Analog A1 -CH₂-O-CH₃ (Ether)Masks H-bond donor capability, increases lipophilicity.Potentially reduced activity if H-bond donation is critical; may improve cell permeability.
Analog A2 -CH₂-O-C(O)CH₃ (Ester)Acts as a prodrug, cleaved by esterases in vivo to release the parent alcohol. Increases lipophilicity.Improved bioavailability. Activity dependent on cleavage.[2]
Analog A3 -CH₂-NH₂ (Amine)Introduces a basic center, changes H-bonding pattern.Significant change in physicochemical properties; activity depends on target's preference for a basic group.[7]
Analog A4 -CHO (Aldehyde)H-bond acceptor only. Can be reactive.Potential for covalent modification of target; may exhibit toxicity.
Analog A5 -COOH (Carboxylic Acid)Introduces an acidic center, strong H-bond donor/acceptor.Drastically increases polarity; may improve solubility but reduce permeability.

Expert Insight: The conversion of the alcohol to an ester (Analog A2) is a classic prodrug strategy. This approach is particularly valuable if the parent compound has poor oral bioavailability. The ester masks the polar hydroxyl group, facilitating passage across cell membranes, before being hydrolyzed by intracellular esterases to release the active alcohol.

Modifications of the Aromatic Ring Substituents

Systematic alteration of the halogenation pattern and substitution at other positions is crucial for optimizing target engagement and selectivity.

Analog Modification Rationale Anticipated Impact on Activity
Parent 2,6-di-F, 3-Cl-Baseline Activity
Analog B1 2-F, 3-ClRemoval of one ortho-F.Reduces steric hindrance and alters ring electronics. May increase conformational flexibility.
Analog B2 2,6-di-FRemoval of 3-Cl.Probes the importance of the meta-chloro group for binding (e.g., halogen bonding).
Analog B3 2,6-di-F, 3-BrCl → Br substitution.Increases size and polarizability, enhancing potential for halogen bonding.
Analog B4 2,6-di-F, 3-CH₃Cl → CH₃ substitution.Replaces electron-withdrawing group with electron-donating group; probes electronic vs. steric effects.
Analog B5 2,6-di-F, 3-Cl, 5-OHAddition of hydroxyl group.Introduces a new H-bonding site. A similar analog has shown anticancer activity.[3]

Expert Insight: The specific placement of halogens can dramatically alter biological activity. For instance, studies on other chemical series like chalcones have shown that the position of a chlorine atom on the aromatic ring is critical, with substitutions on one ring being more favorable for antiproliferative activity than on another.[4] This highlights the importance of empirically testing substitutions around the entire ring (Analogs B1-B5) to fully map the SAR. The addition of a hydroxyl group (Analog B5) is particularly intriguing, as it could open up new interactions with the target protein and has been shown to be compatible with anticancer activity in a related scaffold.[3]

Potential Biological Applications and Targets

While a specific target for the this compound scaffold is not yet universally established, related structures have demonstrated efficacy in several therapeutic areas, suggesting promising avenues for investigation.

  • Anticancer Activity: A structurally related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, was found to induce apoptosis in human cervical carcinoma (HeLa) cells by inducing DNA damage, activating caspases, and causing S-phase cell cycle arrest.[3] This strongly suggests that the 3-chloro-benzyl alcohol scaffold is a viable starting point for developing novel anticancer agents.

  • Antimicrobial Activity: Substituted benzyl alcohols have a long history as antibacterial and antifungal agents.[1][2] The mechanism often involves disruption of the microbial cell membrane.[5] The specific halogenation pattern of the title compound could enhance this activity or provide a unique spectrum of efficacy.

  • Kinase Inhibition: Halogenated aromatic moieties are a hallmark of many small-molecule kinase inhibitors.[8] These drugs target specific protein kinases that are dysregulated in diseases like cancer. The 3-Chloro-2,6-difluorophenyl group could serve as a potent and selective "hinge-binding" motif within the ATP-binding pocket of a target kinase.

Kinase_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Analog 3-Chloro-2,6-difluorobenzyl Alcohol Analog Analog->RAF Inhibition

Caption: Potential mechanism of action via inhibition of a key signaling kinase like RAF.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided for the synthesis and evaluation of analogs.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the corresponding benzaldehyde to the target benzyl alcohol. This is a common and reliable method for synthesizing benzyl alcohol derivatives.

Synthesis_Workflow cluster_workflow Synthetic Workflow A Starting Material: 3-Chloro-2,6-difluorobenzaldehyde B Step 1: Dissolution Dissolve in Methanol/THF A->B C Step 2: Reduction Add NaBH4 portion-wise at 0°C B->C D Step 3: Quenching Add water and adjust pH to ~7 C->D E Step 4: Extraction Extract with Ethyl Acetate D->E F Step 5: Purification Dry (Na2SO4), concentrate, and purify by column chromatography E->F G Product: This compound F->G

Caption: Workflow for the synthesis of the parent alcohol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent mixture such as methanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Neutralization: Adjust the pH of the solution to approximately 7 using 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details a standard method for assessing the antiproliferative activity of the synthesized analogs against a cancer cell line (e.g., HeLa).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has established a clear SAR framework:

  • The benzylic alcohol is a key interaction site and a handle for prodrug strategies.

  • The 2,6-difluoro pattern provides metabolic stability and conformational constraint.

  • The 3-chloro substituent offers a vector for specific interactions, such as halogen bonding, that must be empirically tested and optimized.

Future work should focus on synthesizing a broader library of analogs based on the principles outlined herein. Promising compounds should be evaluated against a panel of cancer cell lines and a diverse set of protein kinases to identify specific targets. Subsequent hit-to-lead optimization, guided by co-crystal structures and computational modeling, will be essential to advance these analogs toward clinical development.

References

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 3-Chloro-2,6-difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of 3-Chloro-2,6-difluorobenzyl alcohol derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for robust analysis, and present a framework for data interpretation, ensuring scientific integrity and actionable insights.

The selective introduction of halogen atoms, particularly fluorine and chlorine, into small molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability and binding affinity.[1][2] Derivatives of this compound are of interest in medicinal chemistry, with similar structures being explored for various therapeutic targets.[3] However, this structural complexity necessitates a thorough evaluation of potential off-target binding, or cross-reactivity, which can lead to unforeseen side effects or reduced efficacy.

This guide will focus on a comparative analysis using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely accepted and robust method for assessing the cross-reactivity of small molecules, often referred to as haptens in this context.[4][5][6]

The Foundational Logic: Why Competitive ELISA for Cross-Reactivity?

Small molecules like this compound derivatives are not immunogenic on their own. To elicit an antibody response for use in an immunoassay, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting conjugate is then used to generate antibodies that can recognize the hapten.

A competitive ELISA is the ideal format for assessing cross-reactivity in this context. The principle relies on the competition between a fixed amount of enzyme-labeled hapten and the free analyte (the this compound derivative or its analogs) in the sample for a limited number of antibody binding sites, typically coated on a microplate. The signal generated is inversely proportional to the concentration of the free analyte. This allows for the sensitive detection and quantification of the binding affinity of various derivatives to the target antibody.

Experimental Workflow: A Visual Guide

The following diagram outlines the comprehensive workflow for our comparative cross-reactivity analysis.

Cross-Reactivity Analysis Workflow cluster_synthesis Compound Synthesis & Conjugation cluster_antibody Antibody Production & Characterization cluster_assay Competitive ELISA Development & Validation cluster_analysis Cross-Reactivity Analysis Synthesis Synthesis of this compound and Analog Derivatives Conjugation Conjugation to Carrier Proteins (BSA/KLH) for Immunization and Assay Development Synthesis->Conjugation Immunization Immunization of Host Animal with Hapten-Carrier Conjugate Titer Antibody Titer Determination (Direct ELISA) Immunization->Titer Purification Antibody Purification (e.g., Protein A/G Chromatography) Titer->Purification Checkerboard Checkerboard Titration to Optimize Coating Antigen and Antibody Concentrations Purification->Checkerboard Assay_Validation Assay Validation: Specificity, Sensitivity (IC50), Precision Checkerboard->Assay_Validation CR_Testing Testing of Derivative Compounds in Validated Competitive ELISA Assay_Validation->CR_Testing Data_Analysis Calculation of Cross-Reactivity (%) CR_Testing->Data_Analysis

Caption: A comprehensive workflow for the cross-reactivity analysis of small molecule derivatives.

Detailed Methodologies: Ensuring Reproducibility and Accuracy

Part 1: Synthesis and Conjugation of Haptens

A detailed synthesis protocol for this compound and its derivatives is beyond the scope of this guide, but general synthetic routes for similar halogenated benzyl alcohols can be found in the literature.[7][8][9] For the purpose of this guide, we will assume the availability of the parent compound and its relevant analogs.

Protocol for Hapten-Carrier Protein Conjugation (BSA):

  • Activation of Hapten: The hydroxyl group of this compound must be modified to introduce a reactive carboxyl group. This can be achieved by reacting it with succinic anhydride.

  • Dissolve the Hapten Derivative: Dissolve 10 mg of the carboxylated hapten in 1 mL of dimethylformamide (DMF).

  • Activate with EDC/NHS: Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to the hapten solution. Incubate for 1 hour at room temperature to form an active NHS ester.

  • Prepare BSA Solution: Dissolve 20 mg of BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation Reaction: Slowly add the activated hapten solution to the BSA solution while gently stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Dialysis: Dialyze the conjugate against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unconjugated hapten and reaction byproducts.

  • Characterization: Determine the conjugation ratio by MALDI-TOF mass spectrometry.

Part 2: Antibody Production and Purification

The production of polyclonal or monoclonal antibodies is a standard procedure. Briefly, a host animal (e.g., rabbit for polyclonal, mouse for monoclonal) is immunized with the hapten-KLH conjugate. Following a series of boosts, serum is collected (for polyclonal) or hybridomas are generated (for monoclonal). For this guide, we will focus on the use of polyclonal antibodies.

Antibody Purification:

Purification of IgG from rabbit serum is readily achieved using Protein A/G affinity chromatography according to the manufacturer's instructions.

Part 3: Competitive ELISA Protocol
  • Coating: Dilute the this compound-BSA conjugate to an optimal concentration (determined by checkerboard titration) in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of standard solutions (this compound) or test compounds (derivatives) at various concentrations to the wells. Then, add 50 µL of the primary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted in blocking buffer) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity (CR) is calculated as the ratio of the concentration of the parent compound (IC₅₀) to the concentration of the cross-reacting compound that causes a 50% reduction in the signal.

Formula for Cross-Reactivity:

CR (%) = (IC₅₀ of this compound / IC₅₀ of the derivative) x 100

Comparative Data Presentation

The results should be summarized in a clear and concise table for easy comparison.

CompoundStructureIC₅₀ (nM)Cross-Reactivity (%)
This compound (Structure Image)Value100
Derivative A (e.g., 2,6-difluorobenzyl alcohol) (Structure Image)ValueCalculated Value
Derivative B (e.g., 3-Chlorobenzyl alcohol) (Structure Image)ValueCalculated Value
Derivative C (e.g., 2-Chloro-6-fluorobenzyl alcohol) (Structure Image)ValueCalculated Value

Causality Behind Experimental Choices

  • Choice of Carrier Protein: KLH is generally more immunogenic than BSA and is therefore often preferred for immunization. BSA is a good choice for the coating antigen in the ELISA to avoid antibodies generated against the carrier protein from interfering with the assay.[4][5]

  • Competitive vs. Non-Competitive Assay: For small molecules (haptens), a competitive assay is necessary as they have only one epitope and cannot be bound simultaneously by two different antibodies, which is a requirement for a sandwich (non-competitive) ELISA.[6][10]

  • Assay Validation: Following regulatory guidelines on immunogenicity testing ensures the robustness and reliability of the assay.[11][12][13][14] Key parameters to validate include sensitivity (IC₅₀), specificity, precision (intra- and inter-assay variation), and accuracy.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cross-reactivity analysis of this compound derivatives. By following these detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality, reproducible data to inform their drug development programs. Future work could involve the use of surface plasmon resonance (SPR) for a more detailed kinetic analysis of binding affinities and the development of monoclonal antibodies for even greater assay specificity.

References

Safety Operating Guide

Navigating the Safe Handling of 3-Chloro-2,6-difluorobenzyl alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3-Chloro-2,6-difluorobenzyl alcohol, ensuring the well-being of laboratory personnel and the integrity of our research.

Understanding the Hazard Landscape

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified as an irritant.[1][2] Based on available safety data sheets (SDS), it is known to cause skin irritation and serious eye irritation.[1][2] Some sources also indicate it may cause respiratory irritation.[1] The causality here is direct: contact with mucous membranes or skin can elicit an inflammatory response. Therefore, our primary objective is to establish effective barriers to prevent any direct contact.

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Route of Exposure
Skin IrritationCauses redness, itching, or inflammation upon contact.[1][2]Dermal
Serious Eye IrritationCan cause significant, but reversible, eye damage.[1][2]Ocular
Respiratory IrritationMay cause coughing, sneezing, or shortness of breath if inhaled.[1]Inhalation

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical control measure. The following is a step-by-step guide grounded in the established hazards.

Essential PPE Ensemble
  • Hand Protection: Wear chemical-resistant gloves.[2][3] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or Silver Shield should be considered.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] Due to the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended to protect against splashes.[2]

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls are advisable.[3][4] Ensure clothing provides full coverage of the arms and legs.[6]

  • Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator is necessary.[3][6] The choice of cartridge will depend on the specific operational conditions and potential for aerosolization.

Donning and Doffing Protocol: A Self-Validating System

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Position goggles and face shield.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Remove by rolling it inside out, containing any potential contaminants.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[2]

Operational and Disposal Plan

A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary equipment and reagents before introducing the this compound.

  • Execution:

    • Conduct all manipulations of the compound within the fume hood to mitigate inhalation risk.[2]

    • Use appropriate tools (spatulas, scoops) to handle the solid material, avoiding the creation of dust.

    • Keep containers tightly closed when not in use.[1][2]

  • Decontamination:

    • Wipe down the work surface with an appropriate solvent and then soap and water after completion of work.

    • Decontaminate all equipment that has come into contact with the chemical.

Disposal Protocol
  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, wipes, pipette tips) must be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[7] Do not pour down the drain.[5]

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.[7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8] Seek medical attention if irritation persists.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualized Workflow: Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_post Post-Procedure prep1 Verify Fume Hood Operation prep2 Check Eyewash/Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Containers handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Decontaminate Equipment clean1->clean2 disp1 Segregate Contaminated PPE clean2->disp1 disp2 Collect Chemical Waste disp1->disp2 disp3 Manage Empty Containers disp2->disp3 post1 Doff PPE Correctly disp3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling and Disposal.

Conclusion

Adherence to these safety protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice. By understanding the hazards of this compound and implementing these robust handling and disposal procedures, we can ensure a safe laboratory environment conducive to groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,6-difluorobenzyl alcohol
Reactant of Route 2
3-Chloro-2,6-difluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.